Potassium 2-furantrifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;trifluoro(furan-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BF3O.K/c6-5(7,8)4-2-1-3-9-4;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQFYHBNPWHCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CO1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635446 | |
| Record name | Potassium trifluoro(furan-2-yl)borate(1-) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166328-14-9 | |
| Record name | Potassium trifluoro(furan-2-yl)borate(1-) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90635446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 2-furantrifluoroborate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Potassium 2-furantrifluoroborate for Advanced Organic Synthesis
Introduction: A Paradigm Shift in Boron Chemistry
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the quest for stable, versatile, and efficient reagents is perpetual. For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] However, their inherent limitations—such as tendencies toward dehydration to form cyclic boroxines and susceptibility to protodeboronation—have consistently presented challenges for chemists.[1][3]
Enter Potassium 2-furantrifluoroborate (C₄H₃BF₃KO), a reagent that represents a significant evolution in organoboron chemistry.[4] As part of the broader class of potassium organotrifluoroborates, this crystalline, air- and moisture-stable solid overcomes many of the drawbacks associated with its boronic acid counterparts.[5][6][7] Its enhanced stability allows for easier handling, storage, and more precise stoichiometric control in reactions, making it an invaluable building block for introducing the furan-2-yl moiety—a common scaffold in pharmacologically active compounds.[3] This guide provides an in-depth examination of the properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Core Physicochemical Properties and Advantages
This compound is a white to off-white solid with a melting point typically in the range of 293-303 °C. Its structure features a tetracoordinate boron atom, which imparts significantly greater stability compared to the trivalent boron in boronic acids.[8]
| Property | Data | Source |
| Molecular Formula | C₄H₃BF₃KO | [9] |
| Molecular Weight | 173.97 g/mol | [9] |
| Appearance | Crystalline Solid | [6] |
| Melting Point | 293-303 °C | |
| Stability | Air and moisture stable | [5][6][8] |
The key advantages of using this compound over 2-furylboronic acid are rooted in this stability:
-
Bench-Top Stability: It is a non-hygroscopic, crystalline solid that can be weighed and handled in the open air without special precautions, unlike many boronic acids which require inert atmosphere techniques for long-term storage.[5][6]
-
Monomeric Structure: Unlike boronic acids that can exist as mixtures of monomers, dimers, and trimers, organotrifluoroborates exist as well-defined monomeric species, simplifying reaction stoichiometry.[1][10]
-
Resistance to Protodeboronation: The C-B bond is less susceptible to cleavage by acidic protons, a common side reaction with boronic acids, especially with electron-rich heteroaryl systems like furan.[1][3] This often leads to higher yields and cleaner reactions.
Synthesis and Handling
The preparation of potassium organotrifluoroborates is generally straightforward, making them highly accessible reagents. The most common method involves the treatment of a corresponding organoboron intermediate, such as a boronic acid or a boronate ester, with an inexpensive aqueous solution of potassium hydrogen fluoride (KHF₂).[3][6][8]
General Synthetic Scheme:
The synthesis can often be performed as a one-pot procedure, starting from the appropriate Grignard or organolithium reagent, which is first treated with a trialkyl borate (e.g., trimethyl borate) followed by the addition of KHF₂.[6][11]
Handling and Storage:
Due to their excellent stability, these salts can be stored indefinitely at room temperature in a sealed container.[5][6] No special inert atmosphere is required for storage, which is a significant practical advantage in a research or production environment.
Reactivity and the Suzuki-Miyaura Cross-Coupling Mechanism
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While stable in their salt form, they are activated under the basic conditions of the reaction to slowly release the active boronic acid in situ. This slow release is crucial for maintaining a low concentration of the sensitive boronic acid, minimizing side reactions.[5]
The catalytic cycle for the Suzuki-Miyaura reaction using an organotrifluoroborate is a well-established process.
Mechanism Breakdown:
-
Pre-activation: Under basic aqueous conditions, the this compound undergoes slow hydrolysis to form the corresponding 2-furylboronic acid. This is the rate-limiting step for the transmetalation.[5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the in situ-generated boronic acid is transferred to the Pd(II) complex, displacing the halide (X). A base is required to facilitate this step by forming a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic partners (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[12]
Applications in Medicinal Chemistry and Drug Development
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The ability to efficiently install this moiety is therefore of high value. This compound has proven to be a superior reagent for this purpose, especially in complex syntheses where stability and functional group tolerance are critical.[3]
For example, heteroaryl-heteroaryl couplings, which are notoriously difficult with boronic acids due to competing side reactions, can be achieved in higher yields using trifluoroborates.[1][3] In one study, the coupling of an indoloboronic acid with a heteroaryl iodide gave a modest 37% yield, whereas switching to the corresponding indolyltrifluoroborate improved the yield to 60%.[1] This highlights the practical advantage of using trifluoroborates in the synthesis of complex, biologically relevant molecules.
Representative Experimental Protocol
The following is a general, robust protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials and Reagents:
-
Aryl bromide (1.0 equiv)
-
This compound (1.05-1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
Buchwald ligand (e.g., RuPhos) (2-6 mol%)
-
Base (e.g., Na₂CO₃ or Cs₂CO₃) (2-3 equiv)
-
Solvent (e.g., Ethanol, or Toluene/Water 10:1)
Step-by-Step Procedure:
-
Reaction Setup: To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.25 mmol), this compound (0.26 mmol), and sodium carbonate (0.50 mmol).[3]
-
Catalyst Addition: Add the palladium catalyst, Pd(OAc)₂ (0.0025 mmol, 1 mol%), and the phosphine ligand, RuPhos (0.005 mmol, 2 mol%).[3]
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add the degassed solvent (e.g., 2.5 mL of ethanol).
-
Reaction: Seal the vessel and heat the mixture to 85 °C with vigorous stirring.[3] Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Optimization Data Example:
The choice of catalyst, ligand, and base is critical for success, particularly with challenging substrates.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | >95 |
| Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | Toluene/H₂O | 100 | 92 |
| PdCl₂(dppf) (5) | - | Et₃N (3) | i-PrOH/H₂O | 80 | 78 |
Data synthesized from typical conditions reported in the literature for heteroaryl couplings.[3][11][13]
Conclusion
This compound stands out as a superior alternative to traditional boronic acids for Suzuki-Miyaura cross-coupling reactions. Its exceptional stability, ease of handling, and monomeric nature translate to more reliable, reproducible, and often higher-yielding synthetic procedures.[14] For researchers in drug discovery and development, where the efficient and robust construction of complex molecules is paramount, the adoption of organotrifluoroborate chemistry represents a clear path toward overcoming long-standing challenges in C-C bond formation. As the demand for complex heteroaromatic structures continues to grow, the utility and importance of reagents like this compound will only increase.
References
- Title: Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide Source: Benchchem URL
- Title: Cross-coupling Reactions of Organotrifluoroborate Salts Source: Organic Reactions URL
- Title: Review of the month: Potassium organotrifluoroborates Source: GalChimia URL
- Title: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Source: Chemical Reviews - ACS Publications URL
- Title: Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling Source: PMC - NIH URL
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL
- Title: Organotrifluoroborates: Another Branch of the Mighty Oak Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling Source: PMC - NIH URL
- Title: this compound - 166328-14-9 - Structure, Synthesis, Properties Source: ChemSrc URL
- Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: PMC - NIH URL
- Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: NIH URL
- Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Title: Organotrifluoroborate Salts Source: TCI Chemicals URL
- Title: Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling Source: Benchchem URL
- Title: DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES Source: University of Pennsylvania URL
- Title: Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs Source: PMC - NIH URL
- Title: Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates Source: Organic Letters URL
- Title: Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | Request PDF Source: ResearchGate URL
- Title: this compound 96% Source: Sigma-Aldrich URL
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A Guide to the Synthesis of Potassium 2-Furantrifluoroborate: A Cornerstone Reagent for Modern Drug Discovery
Foreword: The Strategic Value of Organotrifluoroborates
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation. The choice of the organoboron reagent is pivotal to the success of these transformations. While boronic acids have been the traditional workhorses, their inherent instability, propensity for protodeboronation, and challenging purification often compromise reaction efficiency and reproducibility.[1]
Potassium organotrifluoroborates have emerged as a superior class of reagents, addressing many of the shortcomings of their predecessors.[1][2] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, permitting indefinite storage and simplifying handling protocols.[3] Their tetracoordinate boron center renders them less susceptible to premature protodeboronation, allowing for near-stoichiometric use in coupling reactions and improving the overall atom economy.[2] This guide provides an in-depth, field-proven protocol for the synthesis of Potassium 2-Furantrifluoroborate, a valuable building block for introducing the furan moiety, a common pharmacophore, into complex molecular architectures.
I. The Synthetic Rationale: From Boronic Acid to a Bench-Stable Salt
The synthesis of potassium organotrifluoroborates is conceptually a protective strategy. The trifluoroborate anion [R-BF₃]⁻ can be viewed as a robust, protected form of the corresponding boronic acid (R-B(OH)₂). The transformation is achieved by displacing the hydroxyl groups of the boronic acid with fluoride ions, sourced from inexpensive and readily available potassium hydrogen fluoride (KHF₂).[2]
The choice of starting material, 2-furylboronic acid, is dictated by the target structure. The subsequent conversion to the trifluoroborate salt is a straightforward, high-yielding aqueous procedure. The resulting salt precipitates from the reaction medium, facilitating a simple isolation process. This straightforward conversion underscores the practicality and efficiency of this methodology for preparing a diverse library of heteroaryltrifluoroborates.[4]
Reaction Mechanism Overview
The reaction proceeds via the interaction of the Lewis acidic boronic acid with the fluoride ions furnished by KHF₂. The initial reaction likely forms a difluoroborane intermediate, which then coordinates another fluoride ion to form the stable tetracoordinate trifluoroborate anion. The potassium cation serves as the counterion.
Caption: General transformation from boronic acid to potassium organotrifluoroborate.
II. Experimental Protocol: A Self-Validating Workflow
This protocol is adapted from the robust and widely cited procedures developed by Molander et al. for the synthesis of heteroaryltrifluoroborates.[3][4] The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.
Materials and Equipment
-
Reagents: 2-Furylboronic acid, Potassium hydrogen fluoride (KHF₂), Methanol (MeOH), Deionized Water, Acetone.
-
Equipment: Round-bottomed flask, magnetic stirrer and stir bar, ice bath, rotary evaporator, Büchner funnel and filter flask, standard glassware.
Step-by-Step Synthesis Procedure
-
Dissolution of Boronic Acid:
-
In a round-bottomed flask, charge 2-furylboronic acid (1.0 equiv) and methanol (approx. 3.5 mL per gram of boronic acid).
-
Stir the mixture at room temperature until the boronic acid is fully dissolved.
-
Causality: Methanol is an excellent solvent for the boronic acid and is volatile enough for easy removal later. Complete dissolution is critical for a homogenous reaction.
-
-
Preparation and Addition of KHF₂ Solution:
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) by dissolving it in deionized water (approx. 4.0 equiv of KHF₂ in 4.5 mL of water per gram of boronic acid). Gentle warming may be required.
-
Cool the methanolic solution of the boronic acid to 0 °C using an ice bath.
-
Add the KHF₂ solution dropwise to the cold, stirring boronic acid solution. A voluminous white precipitate of the this compound will form almost immediately.
-
Causality: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled precipitation. The use of a concentrated KHF₂ solution drives the reaction to completion.
-
-
Reaction Completion and Solvent Removal:
-
Allow the resulting thick slurry to stir at room temperature for 1 hour.
-
Remove the solvents (methanol and water) under reduced pressure using a rotary evaporator. The bath temperature should not exceed 40 °C.
-
Causality: Stirring ensures the reaction goes to completion. Rotary evaporation provides a crude solid containing the product and excess KHF₂.
-
-
Purification and Isolation:
-
To the crude solid, add hot acetone (approx. 10 mL per gram of initial boronic acid) and stir or sonicate the suspension vigorously for 10-15 minutes.
-
Filter the hot suspension through a Büchner funnel. The product is soluble in hot acetone, while the excess inorganic salts (KHF₂) are largely insoluble.
-
Collect the filtrate and concentrate it to dryness on a rotary evaporator.
-
For higher purity, the resulting solid can be triturated with diethyl ether to remove any residual organic impurities.
-
Dry the final white solid under high vacuum.
-
Causality: This differential solubility wash is a critical purification step. Acetone effectively dissolves the organotrifluoroborate salt while leaving behind the inorganic starting material.
-
Workflow Visualization
Caption: Step-by-step workflow for the synthesis of this compound.
III. Product Characterization and Data
A successful synthesis should yield a white to off-white crystalline solid. The identity and purity of the product should be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C₄H₃BF₃KO | |
| Molecular Weight | 173.97 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 293-303 °C | |
| Typical Yield | 95% | [4] |
Spectroscopic Analysis (NMR)
NMR spectroscopy is the definitive method for structural confirmation. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[5]
-
¹H NMR: The proton spectrum will show signals corresponding to the three protons on the furan ring. The chemical shifts and coupling patterns will be characteristic of a 2-substituted furan.
-
¹³C NMR: The carbon spectrum will display four distinct signals for the furan ring carbons. The carbon atom directly attached to the boron (C2) will typically appear as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[5]
-
¹⁹F NMR: The fluorine spectrum is crucial for confirming the formation of the trifluoroborate salt. It will typically show a quartet centered around -135 to -145 ppm, arising from the coupling between ¹⁹F and the ¹¹B nucleus (¹JBF).[5]
-
¹¹B NMR: The boron spectrum provides direct evidence of the tetracoordinate boron center. It will exhibit a 1:3:3:1 quartet due to coupling with the three equivalent fluorine atoms (¹JBF). The chemical shift is typically in the range of 2-5 ppm.[5]
IV. Conclusion and Outlook
The conversion of 2-furylboronic acid to this compound is a robust, high-yielding, and operationally simple procedure that transforms an often-unstable intermediate into a highly versatile and bench-stable synthetic building block.[2][4] This protocol, grounded in the authoritative work of leaders in the field, provides a reliable pathway for researchers in drug development and organic synthesis to access this valuable reagent. The superior stability and handling characteristics of this compound facilitate its use in high-throughput screening and complex molecule synthesis, making it an indispensable tool in the modern chemist's arsenal.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. Retrieved from [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Preparation of Potassium 1-Naphthyltrifluoroborate and its Subsequent Suzuki-Miyaura Cross-Coupling with 4-Chlorobenzaldehyde. Organic Syntheses, 89, 324. [Link]
-
Lloyd-Jones, G. C., & Watson, A. J. A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(19), 8212–8227. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Scope of the Suzuki-Miyaura cross-coupling reaction of potassium trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 74(3), 1297–1303. [Link]
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- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mayr's Database Of Reactivity Parameters - Molecule potassium trifluoro(furan-2-yl)borate [cup.lmu.de]
An In-Depth Technical Guide to Potassium 2-Furantrifluoroborate (CAS: 166328-14-9) for Advanced Synthesis
Introduction: The Rise of Organotrifluoroborates in Modern Chemistry
In the landscape of synthetic organic chemistry, the pursuit of stable, versatile, and efficient reagents is perpetual. Potassium 2-furantrifluoroborate has emerged as a significant player, particularly within the domain of cross-coupling reactions, which form the bedrock of modern drug discovery and materials science. As a member of the organotrifluoroborate salt family, it offers a compelling alternative to traditional organoboron reagents like boronic acids and esters.[1][2]
Organotrifluoroborates are valued for their exceptional stability to air and moisture, often presenting as crystalline solids with a long shelf-life.[2][3] This robustness circumvents many of the challenges associated with the handling and purity of boronic acids, which can be prone to dehydration to form boroxines and susceptible to protodeboronation under certain conditions.[3][4] this compound, specifically, provides a readily accessible furan moiety, a heterocyclic structure prevalent in a vast array of pharmacologically active compounds. This guide offers a comprehensive overview of its properties, synthesis, and application, with a focus on the mechanistic rationale and practical execution of its most pivotal transformation: the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Handling
Understanding the fundamental properties of a reagent is critical for its effective and safe implementation in any synthetic protocol.
Summary of Properties
| Property | Value | Source |
| CAS Number | 166328-14-9 | |
| Molecular Formula | C₄H₃BF₃KO | |
| Molecular Weight | 173.97 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 293-303 °C | |
| SMILES String | [K+].F(F)c1ccco1 | |
| InChI Key | IXQFYHBNPWHCCH-UHFFFAOYSA-N |
Stability and Storage
This compound is a bench-stable solid, a characteristic that simplifies storage and handling procedures. Unlike many boronic acids, it does not require special storage conditions such as refrigeration or an inert atmosphere for routine use, although keeping the container tightly closed in a dry, well-ventilated place is recommended best practice.[6][7]
Safety and Hazard Information
As with any chemical reagent, appropriate safety precautions must be observed.
-
Hazard Classifications : Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[7]
-
Signal Word : Warning.[7]
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a dust mask (type N95 or equivalent), is recommended.[7]
Synthesis of Potassium Organotrifluoroborates
The preparation of potassium organotrifluoroborates is generally straightforward and highly efficient. The most common method involves the treatment of a corresponding organoboron compound, such as a boronic acid or a boronate ester, with an inexpensive and readily available fluorinating agent, potassium hydrogen fluoride (KHF₂).[4][8]
The synthesis typically proceeds by first generating an organometallic species (e.g., an organolithium or Grignard reagent) from the desired organic halide. This nucleophile then reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester. This intermediate is then subjected to hydrolysis to yield the boronic acid, which is subsequently treated with an aqueous solution of KHF₂ to precipitate the stable, crystalline potassium organotrifluoroborate salt.
Caption: General synthetic workflow for this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, which are fundamental linkages in many pharmaceutical and materials science targets.[9]
Mechanistic Advantage and Activation
While boronic acids are the traditional nucleophiles in this reaction, organotrifluoroborates offer distinct advantages. Their enhanced stability often translates to higher yields and cleaner reactions, particularly with challenging substrates like heteroaromatics.[4][9] A key feature of their reactivity is the requirement for in situ hydrolysis to the active boronic acid species, which then enters the catalytic cycle.[3] This slow-release mechanism can be beneficial, maintaining a low concentration of the reactive boronic acid and minimizing side reactions like protodeboronation and homocoupling.[3]
The activation process involves a base-mediated or even glass-surface-catalyzed hydrolysis of the B-F bonds to form a boronic acid or a related boronate species.[3] This species then undergoes transmetalation with the palladium catalyst to continue the cycle.
Caption: The Suzuki-Miyaura cycle featuring trifluoroborate activation.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Reagents and Equipment
-
Reactants : Aryl/Heteroaryl Halide (1.0 equiv), this compound (1.5 equiv)
-
Catalyst System : Pd(OAc)₂ (2-5 mol%), RuPhos ligand (4-10 mol%)
-
Base : K₃PO₄ or Cs₂CO₃ (3.0 equiv)
-
Solvent : Dioxane/Water (e.g., 4:1 v/v) or n-Butanol
-
Equipment : Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen)
Step-by-Step Methodology
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), this compound (1.5 equiv), the base (3.0 equiv), the palladium catalyst, and the phosphine ligand.
-
Solvent Addition : Degas the solvent by bubbling Argon through it for 15-20 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction Execution : Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction : Separate the organic layer. Wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Caption: Step-by-step experimental workflow for a typical Suzuki coupling.
Broader Synthetic Utility
While the Suzuki-Miyaura reaction is its most prominent application, this compound is a versatile reagent involved in other valuable transformations. These include:
-
Ether-forming cross-coupling reactions : Expanding its utility beyond C-C bond formation.
-
Oxidation : The furan ring can undergo various oxidative transformations.
-
Coupling with Alkyl Electrophiles : Demonstrating its utility in forming C(sp²)-C(sp³) bonds, a more challenging but highly valuable transformation.[10]
These applications underscore the reagent's role as a versatile building block in the synthesis of complex organic molecules and pharmacologically active substances.[1]
Conclusion
This compound (CAS: 166328-14-9) stands as a testament to the evolution of organoboron chemistry. Its superior stability, ease of handling, and high reactivity make it an indispensable tool for researchers, particularly in the fields of medicinal chemistry and drug development. By providing a reliable method for introducing the furan nucleus, it facilitates the efficient synthesis of complex molecular architectures. The mechanistic nuances of its activation provide a layer of control that can be leveraged to overcome challenges associated with more traditional organoboron reagents. As the demand for sophisticated molecular design continues to grow, the importance and application of robust building blocks like this compound are set to expand even further.
References
- Molander, G. A., & Canturk, B. (2009).
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Longdom Publishing. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Organic Chemistry: Current Research. [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]
-
Denmark, S. E., & Smith, R. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Organic Chemistry Highlights. [Link]
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ChemSrc. (n.d.). This compound. [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Dyshlovenko, S., et al. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11). [Link]
-
Wang, Z., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(19), 5645–5651. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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A Mechanistic and Practical Guide to Suzuki-Miyaura Couplings with Potassium 2-Furantrifluoroborate
Introduction: The Rise of Organotrifluoroborates in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While traditionally reliant on boronic acids, the inherent challenges of their stability and propensity for protodeboronation have spurred the development of more robust alternatives. Among these, potassium organotrifluoroborates have emerged as exceptionally effective coupling partners, offering enhanced stability to air and moisture, which simplifies handling, storage, and reaction stoichiometry.[1][2]
This guide provides an in-depth exploration of the mechanism and practical application of a key heteroaromatic building block: potassium 2-furantrifluoroborate. We will delve into the nuanced mechanistic details that differentiate trifluoroborates from their boronic acid counterparts, provide field-proven experimental protocols, and present data to guide researchers, scientists, and drug development professionals in leveraging this versatile reagent.
The Superiority of this compound: Stability and Stoichiometry
The furan moiety is a prevalent scaffold in numerous natural products and pharmaceutically active compounds. However, the use of furan-2-ylboronic acid in Suzuki-Miyaura reactions is often plagued by its low stability and rapid protodeboronation under basic reaction conditions.[1] This instability necessitates the use of a significant excess of the boronic acid to achieve acceptable yields, complicating purification and impacting atom economy.
This compound circumvents these issues. As a tetracoordinate boron species, it is significantly less prone to protodeboronation.[1][3] This heightened stability allows for the use of near-stoichiometric amounts of the boron reagent in cross-coupling reactions, leading to cleaner reaction profiles and higher isolated yields.[1] These salts are typically crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation, a stark contrast to many boronic acids.[1]
The Core Mechanism: A Tale of Slow Release
The overall catalytic cycle for the Suzuki-Miyaura coupling of this compound follows the classical three-stage pathway: oxidative addition, transmetalation, and reductive elimination.[2][4] However, the critical difference lies in the initial activation of the trifluoroborate salt.
Diagram: The Suzuki-Miyaura Catalytic Cycle with this compound
Caption: The Suzuki-Miyaura cycle for this compound.
1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl or heteroaryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate.
2. Activation and Transmetalation: The "Slow Release" Paradigm: This is the pivotal stage for organotrifluoroborates. Unlike boronic acids, the tetracoordinate [R-BF₃]K salt is not directly active in the transmetalation step. It must first undergo hydrolysis to generate the active, trivalent boronic acid or a related boronate species.[5][6]
Studies have shown that for electron-rich heteroaryltrifluoroborates like the furyl derivative, this hydrolysis is a slow process under the basic conditions of the Suzuki-Miyaura reaction and can be acid-catalyzed.[5][6] This "slow release" of the active boronic acid is highly advantageous as it maintains a low, steady concentration of the protodeboronation-prone species in the reaction mixture, thus minimizing this unwanted side reaction.[5][6]
Once the active 2-furylboronic acid is formed, it undergoes transmetalation with the Pd(II) complex. The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species, which then transfers the 2-furyl group to the palladium center.[2][7]
3. Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the desired C-C bond of the 2-arylfuran product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocol: A Field-Proven Methodology
The following protocol is a general and robust method for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl halides, adapted from the work of Molander and colleagues.[1]
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Aryl or heteroaryl halide
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (anhydrous)
Procedure:
-
To a microwave vial, add Pd(OAc)₂ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.05 mmol, 1.05 equiv), and Na₂CO₃ (2.0 mmol, 2.0 equiv).
-
Seal the vial with a Teflon-lined cap.
-
Evacuate the vial and backfill with nitrogen. Repeat this cycle three times.
-
Add ethanol (to achieve a concentration of ~0.18 M) via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at 85 °C.
-
Stir the reaction mixture for the required time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted furan.
Note on Catalyst Loading: For more challenging couplings, such as those involving heteroaryl halides as both coupling partners, increasing the catalyst loading to 3 mol% Pd(OAc)₂ and 6 mol% RuPhos may be beneficial.[1]
Data Presentation: Scope of the Coupling Reaction
The optimized conditions are effective for a wide range of aryl halides, including those with electron-withdrawing and electron-donating substituents, as well as sterically hindered substrates.[1]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | 95 |
| 2 | 4-Bromoanisole | 2-(4-Methoxyphenyl)furan | 92 |
| 3 | 4-Chlorobenzonitrile | 4-(Furan-2-yl)benzonitrile | 91 |
| 4 | 2-Bromotoluene | 2-(o-Tolyl)furan | 88 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)furan | 96 |
| 6 | 2-Chloropyridine | 2-(Furan-2-yl)pyridine | 65 |
Data synthesized from Molander et al.[1]
Conclusion: A Robust Tool for Modern Synthesis
This compound stands out as a highly stable, efficient, and practical reagent for introducing the furan nucleus in Suzuki-Miyaura cross-coupling reactions. Its key advantage lies in its resistance to protodeboronation, which allows for near-stoichiometric usage and cleaner reactions compared to its boronic acid counterpart. The "slow release" mechanism of the active boron species underpins its high efficacy by minimizing undesirable side reactions. The provided protocol offers a reliable and broadly applicable starting point for researchers aiming to incorporate this valuable heterocyclic motif into complex molecules, making it an indispensable tool in the arsenal of synthetic, medicinal, and materials chemists.
References
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(19), 7254–7264. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
-
Scientific Diagram. (n.d.). Optimization table for the Suzuki-Miyaura cross-coupling reactions a. ResearchGate. Available at: [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 9(6), 737-745. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(18), 7431–7441. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
-
Scientific Diagram. (n.d.). Representation of rate constants for the hydrolysis of potassium salts... ResearchGate. Available at: [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Molander, G. A., & Ito, T. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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A Technical Guide: The Superiority of Potassium Organotrifluoroborates over Boronic Acids in Modern Organic Synthesis
Abstract
In the landscape of transition-metal-catalyzed cross-coupling reactions, organoboron reagents are indispensable tools for carbon-carbon bond formation. For decades, boronic acids have been the workhorse nucleophiles in the Nobel Prize-winning Suzuki-Miyaura reaction. However, their inherent instability, propensity for side reactions, and challenging purification present significant hurdles in complex molecule synthesis, particularly in the demanding environments of pharmaceutical and materials science research. This technical guide provides an in-depth analysis of potassium organotrifluoroborates ([R-BF₃]K⁺), demonstrating their clear advantages as robust, versatile, and user-friendly surrogates for boronic acids. We will explore the fundamental chemical properties that confer their superior stability and unique reactivity, present detailed experimental protocols, and offer field-proven insights into their application, establishing them as the premier class of organoboron reagents for researchers seeking efficiency, reproducibility, and expanded synthetic scope.
The Challenge: Deconstructing the Limitations of Boronic Acids
The utility of boronic acids in organic synthesis is undeniable, but their widespread application is often hampered by significant chemical liabilities. Understanding these drawbacks is crucial to appreciating the transformative potential of their trifluoroborate counterparts.
1.1. Inherent Instability: The Boroxine Problem
Boronic acids exist in a dehydrative equilibrium with their corresponding cyclic trimers, known as boroxines. This equilibrium is often difficult to control and can vary between batches, leading to inconsistencies in reagent stoichiometry and reactivity. Furthermore, many boronic acids, particularly those containing heteroaryl or alkenyl moieties, are susceptible to decomposition upon storage or during purification by silica gel chromatography.[1]
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The Advent of Potassium 2-Furantrifluoroborate: A Superior Coupling Partner for Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Foreword: The Quest for Stability and Efficiency in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly within the pharmaceutical industry where the construction of carbon-carbon bonds is paramount. The reaction's tolerance of a wide range of functional groups and its generally mild conditions have cemented its role in the synthetic chemist's toolbox. However, the success of this reaction is intrinsically linked to the stability and reliability of the organoboron coupling partner. Traditional organoboron reagents, such as boronic acids, often suffer from drawbacks including instability towards air and moisture, and a propensity for protodeboronation, especially in the case of heteroarylboronic acids. These limitations can lead to inconsistent reaction outcomes and difficulties in purification, hindering the efficient synthesis of target molecules. This guide delves into the discovery and application of potassium 2-furantrifluoroborate, a remarkably stable and efficient coupling partner that has overcome many of the challenges associated with its boronic acid counterpart, thereby streamlining the synthesis of furan-containing compounds of medicinal interest.
The Genesis of a Superior Reagent: The Discovery of this compound
The development of potassium organotrifluoroborates as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling has been extensively pioneered by the research group of Gary Molander.[1] These bench-stable boronic acid surrogates have proven to be highly effective in a wide array of C-C bond-forming reactions.[1] The discovery of this compound as a viable coupling partner arose from the need to address the significant challenges posed by its corresponding boronic acid. Furan-2-ylboronic acid is notoriously unstable and prone to rapid protodeboronation under typical cross-coupling conditions, leading to low yields and reproducibility issues.[2]
In a seminal 2009 publication, Molander's group detailed the synthesis and comprehensive scope of various potassium heteroaryltrifluoroborates, with this compound (2a) serving as a key example.[2] This work demonstrated that by converting the unstable furan-2-ylboronic acid into its corresponding trifluoroborate salt, a remarkably stable, crystalline solid is formed that can be stored indefinitely at ambient temperature without degradation.[2][3] This inherent stability was a game-changer, allowing for precise stoichiometry and consistent, high-yielding cross-coupling reactions.
The key innovation lies in the tetracoordinate nature of the boron atom in the trifluoroborate salt, which renders it less susceptible to protodeboronation compared to the tricoordinate boronic acid.[2] Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate slowly hydrolyzes to release the active boronic acid species in situ. This "slow release" mechanism is crucial as it maintains a low concentration of the unstable boronic acid in the reaction mixture at any given time, thus minimizing side reactions and maximizing the efficiency of the desired cross-coupling.[4][5]
The Underlying Chemistry: Mechanism of Action
The Suzuki-Miyaura catalytic cycle with this compound follows the generally accepted mechanism, with the initial activation of the trifluoroborate being the key distinguishing step.
Step-by-Step Protocol for the Synthesis of this compound: [3]
-
To a solution of furan-2-ylboronic acid (1.0 g, 8.93 mmol) in methanol (2.6 mL, to create a free-flowing suspension) under a nitrogen atmosphere, add solid potassium hydrogen fluoride (KHF₂, 2.09 g, 26.8 mmol) in one portion at 0 °C.
-
To the resulting suspension, add water dropwise (5.95 mL) at 0 °C.
-
Remove the ice-water bath and stir the reaction mixture at room temperature. The reaction is typically complete within minutes, which can be monitored by ¹¹B NMR spectroscopy.
-
Concentrate the crude mixture and dry it overnight in vacuo to yield this compound as a stable, white solid.
Suzuki-Miyaura Cross-Coupling with this compound
The following is a general protocol for the cross-coupling of this compound with aryl halides, optimized for high yields and broad substrate scope. [2] Step-by-Step Protocol for a Typical Cross-Coupling Reaction: [3]
-
In a reaction vessel, combine the aryl halide (0.25 mmol), this compound (0.26 mmol), palladium(II) acetate (Pd(OAc)₂, 1 mol%), and RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 2 mol%).
-
Add sodium carbonate (Na₂CO₃, 2 equivalents) and ethanol (as the solvent).
-
Seal the vessel and heat the reaction mixture to 85 °C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Comparative Performance and Advantages
The superiority of this compound over furan-2-ylboronic acid is evident in its stability, ease of handling, and performance in cross-coupling reactions.
| Feature | Furan-2-ylboronic Acid | This compound |
| Physical State | Solid, often of variable purity | Crystalline, stable solid |
| Stability | Prone to protodeboronation, especially in solution | Indefinitely stable to air and moisture as a solid |
| Handling | Requires careful handling and storage | Can be handled on the benchtop without special precautions |
| Stoichiometry | Often requires a large excess in reactions | Can be used in near-stoichiometric amounts |
| Reaction Yields | Often low and variable | Consistently high yields with a broad range of substrates |
| Reproducibility | Can be poor due to instability | High reproducibility |
Applications in Drug Discovery and Development
The furan moiety is a common scaffold in a multitude of natural products and pharmaceutically active compounds. [6]Its presence can significantly influence the pharmacological properties of a molecule. The development of robust synthetic methods to introduce the furan ring is therefore of high interest to medicinal chemists.
While specific examples of marketed drugs synthesized using this compound are not readily available in the public domain, its utility is demonstrated in the efficient synthesis of complex furan-containing biaryls, which are key intermediates in many drug discovery programs. [2]The ability to reliably and efficiently couple the furan ring to various aromatic and heteroaromatic systems allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, the synthesis of biaryl compounds containing a furan ring is a common strategy in the development of inhibitors for various enzymes and receptors. [4] The mild and reliable nature of the cross-coupling with this compound makes it particularly suitable for late-stage functionalization in the synthesis of complex drug candidates, where the preservation of sensitive functional groups is crucial.
Conclusion and Future Outlook
The discovery and development of this compound as a coupling partner in the Suzuki-Miyaura reaction represents a significant advancement in synthetic organic chemistry. Its exceptional stability, ease of preparation, and high reactivity have overcome the long-standing challenges associated with the use of furan-2-ylboronic acid. For researchers and scientists in the field of drug development, this reagent provides a reliable and efficient tool for the incorporation of the furan scaffold into complex molecules. As the demand for novel therapeutics continues to grow, the importance of robust and predictable synthetic methods cannot be overstated. This compound stands out as a prime example of how innovative reagent design can accelerate the discovery and development of new medicines.
References
-
Elsevier. (2011). Synthesis of new aryl substituted furan-2(5H)-ones using the Suzuki-Miyaura reaction. Tetrahedron, 67, 3010-3016. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 88, 293. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]
-
ResearchGate. (n.d.). Clinically approved drugs containing furan ring. [Link]
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Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
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A Technical Guide to the Spectroscopic Characterization of Potassium 2-Furantrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Potassium 2-furantrifluoroborate, a member of the versatile class of organotrifluoroborate salts, has emerged as a significant building block in modern organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its stability, ease of handling, and reactivity make it an attractive alternative to boronic acids. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in synthetic methodologies and drug discovery programs. This guide provides an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the principles behind the data acquisition and interpretation.
The Structural Essence: An Overview of this compound
This compound consists of a potassium cation and a trifluoroborate anion covalently attached to a furan ring at the 2-position. The furan moiety, an aromatic heterocycle, imparts distinct electronic characteristics to the molecule, influencing its reactivity and spectroscopic behavior. The trifluoroborate group, with its tetrahedral boron atom, is a key functional group that participates in various catalytic cycles.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a comprehensive picture of its connectivity and electronic environment.
Experimental Protocol for NMR Data Acquisition
The following is a typical protocol for acquiring high-quality NMR spectra of potassium organotrifluoroborates, based on established methodologies.[1]
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.
Sample Preparation:
-
Weigh approximately 10-20 mg of the potassium organotrifluoroborate salt.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or D₂O. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organotrifluoroborates.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters (based on a 300 MHz spectrometer): [1]
-
¹H NMR:
-
Pulse angle: 45°
-
Acquisition time: ~3.6 s
-
Repetitions: 16
-
Spectral width: 15 ppm
-
Internal reference: Residual DMSO at 2.50 ppm.
-
-
¹³C NMR:
-
Pulse angle: 90°
-
Delay: ~2.3 s
-
Acquisition time: ~1.7 s
-
Repetitions: 1024 (due to the low natural abundance of ¹³C)
-
Spectral width: 250 ppm
-
Internal reference: Central peak of DMSO-d₆ at 39.5 ppm.
-
-
¹⁹F NMR:
-
Pulse angle: 45°
-
Delay: ~1.0 s
-
Acquisition time: ~0.3 s
-
Repetitions: 80
-
Spectral width: 177 ppm
-
External reference: CF₃CO₂H (0.0 ppm).
-
-
¹¹B NMR:
-
Pulse sequence: S2PUL (Varian) or similar for good resolution.
-
Delay: ~0.5 s
-
Acquisition time: ~1.0 s
-
Repetitions: 128
-
Spectral width: 171 ppm
-
External reference: BF₃·Et₂O (0.0 ppm).
-
Caption: Experimental workflow for NMR analysis.
Interpretation of NMR Spectra
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the three protons on the furan ring. The chemical shifts and coupling patterns will be characteristic of a 2-substituted furan. The proton at the 5-position will likely appear as a doublet of doublets, coupled to the protons at the 3- and 4-positions. The protons at the 3- and 4-positions will also appear as multiplets, with their chemical shifts influenced by the electron-withdrawing nature of the trifluoroborate group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display four signals for the furan ring carbons. The carbon atom directly attached to the boron (C2) will exhibit a broad signal due to quadrupolar relaxation of the attached ¹¹B nucleus. The chemical shifts of the other furan carbons will be consistent with the electronic environment of the heterocycle.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for organotrifluoroborates. It is expected to show a single, sharp resonance for the three equivalent fluorine atoms. The chemical shift of this signal typically falls in the range of -129 to -141 ppm when referenced to CF₃CO₂H.[1] The fluorine signal may show coupling to the ¹¹B nucleus, resulting in a quartet.
¹¹B NMR Spectroscopy: The boron-11 NMR spectrum will show a characteristic signal for the tetra-coordinated boron atom. The chemical shift is expected to be in the low ppm range. The signal will likely appear as a quartet due to coupling with the three fluorine atoms (J-coupling).
Table 1: Representative NMR Data for Potassium Phenyltrifluoroborate (in DMSO-d₆)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 7.5 (d) | Doublet | 7.5 |
| 7.2 (t) | Triplet | 7.5 | |
| 7.1 (t) | Triplet | 7.5 | |
| ¹³C | 148.0 (br) | Broad Singlet | - |
| 132.8 | Singlet | - | |
| 127.0 | Singlet | - | |
| 125.8 | Singlet | - | |
| ¹⁹F | -137.0 | Singlet | - |
| ¹¹B | 3.5 | Quartet | 68.0 |
Data adapted from Almeida, R. P., et al. (2010). Magnetic Resonance in Chemistry, 48(10), 873–878.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy provides information about the vibrational modes of molecules and is an excellent tool for identifying functional groups.
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.
Interpretation of IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands for the furan ring and the B-F bonds.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch | Aromatic C-H |
| ~1600, ~1500, ~1400 | C=C stretch | Furan ring |
| ~1250-1000 | C-O-C stretch | Furan ring |
| ~1100-900 | B-F stretch | Trifluoroborate |
| < 900 | C-H out-of-plane bend | Aromatic C-H |
The strong and broad absorption bands in the 1100-900 cm⁻¹ region are particularly diagnostic for the trifluoroborate group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For ionic species like potassium organotrifluoroborates, electrospray ionization (ESI) is a suitable technique.
Experimental Protocol for MS Data Acquisition
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µM to nM range) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source or introduce it via liquid chromatography (LC).
Data Acquisition:
-
Operate the mass spectrometer in negative ion mode to detect the [M-K]⁻ anion (the trifluoroborate anion).
-
Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion.
-
If desired, perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information.
Interpretation of Mass Spectrum
In the negative ion mode ESI-MS, the primary ion observed for this compound will be the [C₄H₃BF₃O]⁻ anion. The theoretical m/z for this ion can be calculated from the atomic masses of its constituent elements. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Theoretical m/z |
| [C₄H₃¹¹BF₃O]⁻ | 135.0186 |
| [C₄H₃¹⁰BF₃O]⁻ | 134.0216 |
The natural isotopic abundance of boron (¹¹B: 80.1%, ¹⁰B: 19.9%) will result in two distinct peaks for the molecular ion, separated by approximately 1 Da, with the peak for the ¹¹B isotopologue being more intense.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure and purity. This guide has outlined the fundamental principles, experimental protocols, and expected data for these analytical techniques. While specific spectral data for this compound remains elusive in the peer-reviewed literature, the provided information, based on sound scientific principles and data from closely related analogs, serves as a robust framework for researchers in their synthetic and medicinal chemistry endeavors. A thorough spectroscopic analysis is an indispensable step in ensuring the quality and identity of this valuable synthetic building block.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288–325. [Link]
-
Almeida, R. P., de Oliveira, R. A., da Silva, R. O., Molander, G. A., & de Azeredo, L. F. G. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 48(10), 873–878. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Sources
Methodological & Application
Application Notes & Protocols: A Guide to Suzuki-Miyaura Cross-Coupling of Potassium 2-Furantrifluoroborate
This guide provides an in-depth technical overview and a field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium 2-furantrifluoroborate with aryl and heteroaryl halides. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this robust and versatile methodology for the synthesis of 2-substituted furans, a common motif in pharmacologically active compounds.
Introduction: The Strategic Advantage of this compound
The 2-substituted furan moiety is a privileged scaffold in medicinal chemistry. Its prevalence necessitates reliable and efficient synthetic methods. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern carbon-carbon bond formation, valued for its mild conditions and broad functional group tolerance.[1][2]
While boronic acids are the traditional nucleophilic partners in this reaction, they are not without their challenges. Many heteroaryl boronic acids, including those of furan, can be prone to instability and protodeboronation, complicating purification, stoichiometry, and reaction reproducibility.[3][4]
Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent these issues.[4] Specifically, this compound offers several distinct advantages:
-
Enhanced Stability: As crystalline, free-flowing solids, they are remarkably stable to air and moisture, permitting easy handling and long-term storage without specialized precautions.[4][5][6]
-
Precise Stoichiometry: Unlike boronic acids which can form boroxine anhydrides, organotrifluoroborates are monomeric, ensuring accurate stoichiometric control.[1][5]
-
Reduced Side Reactions: Their stability leads to a lower propensity for competitive side reactions like protodeboronation, often allowing for the use of near-stoichiometric amounts of the borate reagent.[2][7]
This application note will detail the mechanistic underpinnings of the reaction, provide a validated protocol, and offer insights into optimizing this powerful transformation.
The Mechanistic Heart of the Reaction
The efficacy of potassium organotrifluoroborates in the Suzuki-Miyaura coupling is rooted in their role as a stable "pro-drug" for the active boronic acid species. The overall catalytic cycle is a well-orchestrated sequence of steps involving a palladium catalyst.
The "Slow Release" Mechanism
Despite their stability, potassium organotrifluoroborates are not directly active in the transmetalation step. Under the aqueous, basic conditions of the reaction, the trifluoroborate salt undergoes a slow hydrolysis to generate the corresponding furan-2-boronic acid in situ.[5][8] This "slow release" is critical; it maintains a low, steady concentration of the reactive boronic acid, which minimizes undesired side reactions such as homocoupling.[8]
The rate of this hydrolysis can be influenced by the electronic nature of the organic group and the specific reaction conditions, but for many heteroaryl systems like furan, it strikes an optimal balance for efficient coupling.[8]
The Role of the Base
The base is not a mere spectator; it plays multiple, indispensable roles in the catalytic cycle.[9][10][11] Its primary functions are:
-
Activation of the Boron Species: The base facilitates the conversion of the in situ generated boronic acid into a more nucleophilic borate species (e.g., [Furan-B(OH)₃]⁻). This "ate" complex is significantly more reactive towards transmetalation with the palladium(II) center.[9][10][11]
-
Facilitating Reductive Elimination: The base assists in the final step of the cycle, where the desired biaryl product is formed.
-
Promoting Hydrolysis: It drives the initial hydrolysis of the trifluoroborate salt.
Commonly used bases include carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄). Cesium carbonate is often particularly effective, likely due to the high solubility of its salts and the ability of the cesium cation to influence the catalyst complex.[12]
The Palladium Catalytic Cycle
The core of the transformation is the palladium-catalyzed cycle, which can be visualized as follows:
Caption: General experimental workflow for the cross-coupling reaction.
-
Reaction Setup: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (1.1 equiv), and cesium carbonate (3.0 equiv).
-
Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL).
-
Degassing: Seal the vessel and sparge the mixture with argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium(II) acetate (2 mol %) and the phosphine ligand (4 mol %). For air-stable precatalysts, this can be done at the beginning with the other solids.
-
Heating and Monitoring: Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-100 °C. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl furan product.
Troubleshooting and Optimization
-
Low Yield/No Reaction:
-
Inactive Catalyst: Ensure thorough degassing. The palladium catalyst is sensitive to oxygen. Consider using a more robust precatalyst.
-
Insufficiently Reactive Electrophile: Aryl chlorides are less reactive than bromides. For chlorides, a stronger catalyst system (e.g., using XPhos or SPhos ligand) and higher temperatures may be necessary. [2][7] * Base Issues: Ensure the base is anhydrous and of high quality. K₃PO₄ can be a viable alternative to Cs₂CO₃.
-
-
Protodeboronation of Furan:
-
If significant amounts of furan (from protodeboronation of the trifluoroborate) are observed, it may indicate the hydrolysis rate is much faster than the catalytic turnover. Try lowering the reaction temperature or using a more active catalyst system to accelerate the coupling step.
-
-
Homocoupling of Aryl Halide:
-
This side reaction can occur if the catalyst is not behaving correctly. Ensure the ligand-to-metal ratio is appropriate (typically 2:1 for monodentate ligands).
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly reliable and efficient method for the synthesis of 2-aryl furans. The superior stability and handling properties of the trifluoroborate salt make it an excellent alternative to the corresponding boronic acid, leading to more reproducible and scalable reactions. [4][7]By understanding the key mechanistic principles—the slow release of the boronic acid, the multifaceted role of the base, and the palladium catalytic cycle—researchers can effectively troubleshoot and optimize this reaction for a wide array of substrates, accelerating the discovery and development of new chemical entities.
References
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Organotrifluoroborate Salts. (2015). Chem-Station Int. Ed.[Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Molander, G. A., & Yun, C-S. (2002). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Tetrahedron, 58(8), 1465-1470. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Dreher, S. D. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(20), 7863–7873. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 74(13), 4814–4820. [Link]
-
Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. (2004). ResearchGate. [Link]
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- 12. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Substituted Furans Using Potassium 2-Furantrifluoroborate
Introduction: The Strategic Importance of Substituted Furans and the Advantages of Potassium 2-Furantrifluoroborate
Substituted furans are privileged heterocyclic motifs that form the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their unique electronic and steric properties often allow them to act as bioisosteres for phenyl rings, enhancing drug-receptor interactions, improving metabolic stability, and optimizing overall bioavailability.[1] The furan ring is a key structural component in a wide array of clinically approved drugs, demonstrating diverse therapeutic activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] Consequently, the development of efficient and versatile methods for the synthesis of substituted furans is of paramount importance to researchers in medicinal chemistry and drug development.[5]
Traditionally, the synthesis of biaryl and heteroaryl compounds, including substituted furans, has been dominated by cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, has become a cornerstone methodology due to its high functional group tolerance and the low toxicity of its boron-based reagents.[6][7] While boronic acids have been the workhorses of this reaction, they are not without their drawbacks. Many are unstable, prone to protodeboronation, and can be challenging to handle and purify, often requiring an excess of the reagent.[8][9]
Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids in Suzuki-Miyaura cross-coupling reactions.[6][8] These crystalline, free-flowing solids offer enhanced stability to both air and moisture, which simplifies handling and allows for long-term storage without degradation.[7][8] Their tetracoordinate nature masks the reactivity of the carbon-boron bond, making them protected forms of boronic acids that are less susceptible to premature decomposition.[6] This increased stability often translates to higher yields and allows for the use of near-stoichiometric amounts of the boron reagent, improving the atom economy of the reaction.[8][10] Specifically, this compound provides a readily accessible and highly effective building block for the introduction of the furan moiety.[11]
This technical guide provides a comprehensive overview of the use of this compound for the synthesis of substituted furans, with a focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and showcase its application in the synthesis of medicinally relevant compounds.
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide (or triflate) in the presence of a palladium catalyst and a base.[12] The generally accepted catalytic cycle for the coupling of this compound is depicted below.
Catalytic Cycle Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the mechanism are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (Ar-X) to form a Pd(II) complex.
-
Hydrolysis of the Trifluoroborate: Under the basic reaction conditions, the this compound undergoes slow hydrolysis to the corresponding 2-furylboronic acid.[13] This "slow release" is advantageous as it maintains a low concentration of the active boronic acid, minimizing side reactions such as homocoupling.[13]
-
Transmetalation: The 2-furylboronic acid, activated by the base, transfers the furyl group to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this step.[12]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the desired substituted furan product (Ar-R). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored to the specific substrates being coupled.
Protocols for the Synthesis of Substituted Furans
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with aryl and heteroaryl halides. Optimization of the reaction conditions may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methodologies for the cross-coupling of potassium heteroaryltrifluoroborates.[11]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a Schlenk tube or a similar reaction vessel, add the aryl or heteroaryl halide (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), and cesium carbonate (1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture.
-
Catalyst Preparation: In a separate vial, combine palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).
-
Catalyst Addition: Under a positive pressure of argon or nitrogen, add the catalyst mixture to the reaction vessel.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table of Exemplary Reaction Conditions
The following table summarizes various conditions that have been successfully employed for the Suzuki-Miyaura coupling of potassium organotrifluoroborates.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Aryl Halide | Yield (%) | Reference |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 85 | Aryl Chloride | Good to Excellent | [14] |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | t-BuNH₂ (3) | i-PrOH/H₂O | RT | Aryl Bromide | Moderate to Excellent | [7] |
| Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | Aryl Bromide | Good to Excellent | [11] |
| PdCl₂(AtaPhos)₂ (2) | - | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | Aryl Bromide | Very Good | [15] |
Applications in Drug Development
The furan moiety is a key component in a wide range of pharmaceuticals.[3][4] The ability to efficiently synthesize substituted furans using this compound has significant implications for the discovery and development of new therapeutic agents.
Workflow for the Synthesis of a Furan-Containing Drug Scaffold
Caption: A generalized workflow for the synthesis and development of a furan-containing drug candidate.
The robust nature of the Suzuki-Miyaura coupling with this compound allows for the late-stage introduction of the furan ring into complex molecules, a highly desirable feature in medicinal chemistry. This enables the rapid generation of diverse libraries of furan-containing compounds for biological screening. For instance, this methodology can be applied to the synthesis of analogs of known drugs like Nitrofurantoin, where the furan ring is crucial for its antimicrobial activity, or Ranitidine, an anti-ulcer medication.[3][4]
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of substituted furans via the Suzuki-Miyaura cross-coupling reaction. Its superior stability, ease of handling, and high reactivity make it an excellent alternative to traditional boronic acids. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage this powerful tool in their synthetic endeavors, ultimately accelerating the discovery of new and improved furan-based therapeutics.
References
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Stefani, H. A., et al. (2009). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 110(2), 830–877. [Link]
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Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Elhadi Dafaallah Osman, M. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767–2770. [Link]
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Chandrashekarachar, D., & Kesagudu, D. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Indo American Journal of Pharmaceutical Research. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(20), 7414–7417. [Link]
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ResearchGate. (n.d.). Clinically approved drugs containing furan ring. [Link]
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Molander, G. A., & Jean-Gérard, L. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 14(24), 6214–6217. [Link]
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Slideshare. (n.d.). Applications of furan and its derivative. [Link]
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Wu, X., et al. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 24(22), 4153. [Link]
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Molander, G. A., & Traister, K. M. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(14), 2135–2138. [Link]
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Nave, S., et al. (2010). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 75(20), 6757–6769. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
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Mlynarski, J., & Stachura, G. (2020). Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy. Angewandte Chemie International Edition, 59(32), 13618–13622. [Link]
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The Strategic Advantage of Potassium 2-Furantrifluoroborate in Palladium-Catalyzed Cross-Coupling Reactions: A Detailed Guide for Synthetic Chemists
Introduction: Beyond Boronic Acids - The Rise of Organotrifluoroborates in Modern Synthesis
In the landscape of synthetic organic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a testament to its broad functional group tolerance and reliability.[1] For decades, boronic acids have been the workhorse nucleophiles in this transformation. However, their inherent limitations, including instability towards air and moisture, and a propensity for protodeboronation and trimerization into boroxines, have driven the quest for more robust alternatives.[1] Enter potassium organotrifluoroborates, a class of crystalline, air- and moisture-stable solids that have emerged as superior coupling partners.[2][3] Their enhanced stability simplifies handling and storage, while their monomeric nature allows for precise stoichiometric control.[2]
This guide focuses on the application of potassium 2-furantrifluoroborate, a valuable building block for the synthesis of bi- and heteroaryl compounds prevalent in pharmaceuticals, agrochemicals, and materials science. We will delve into the mechanistic underpinnings of its coupling reactions, provide detailed, field-tested protocols, and present a comprehensive overview of the key parameters that govern success in these transformations.
The Mechanistic Nuances of 2-Furantrifluoroborate Coupling
While potassium organotrifluoroborates are remarkably stable, their participation in the Suzuki-Miyaura catalytic cycle is not direct. The tetracoordinate boron "ate" complex is not sufficiently nucleophilic for transmetalation to the palladium(II) center.[4] Instead, a crucial hydrolysis step precedes the key C-C bond formation. Under the basic and aqueous conditions of the reaction, the trifluoroborate salt undergoes slow hydrolysis to the corresponding 2-furylboronic acid, which is the active nucleophilic species in the catalytic cycle. This "slow-release" mechanism is advantageous as it maintains a low concentration of the reactive boronic acid, thereby minimizing undesirable side reactions such as homocoupling.
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling of this compound is depicted below:
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the aryl halide (Ar-X) bond to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the 2-furylboronic acid is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.
Key Parameters for Successful Coupling
The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key reaction parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium precatalyst and, more importantly, the supporting ligand is critical. For heteroaryltrifluoroborates, sterically hindered and electron-rich phosphine ligands are often preferred. These ligands promote the formation of the active monoligated palladium(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step. Ligands such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have proven to be particularly effective for a broad range of substrates.[5][6]
-
Base: The base plays a dual role in the reaction: it facilitates the hydrolysis of the trifluoroborate and promotes the transmetalation step. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence the reaction rate and yield, and often needs to be optimized for a specific substrate pair.
-
Solvent: A mixture of an organic solvent and water is typically employed. The organic solvent (e.g., toluene, THF, ethanol) solubilizes the organic reagents and the catalyst, while water is necessary for the hydrolysis of the trifluoroborate. The ratio of the organic solvent to water can impact the reaction kinetics.[5][7]
-
Temperature: Most coupling reactions are carried out at elevated temperatures (typically 80-100 °C) to ensure a reasonable reaction rate. However, the thermal stability of the substrates and products should be considered.
-
Reaction Time: The reaction time is dependent on the reactivity of the coupling partners and the efficiency of the catalyst system. Progress of the reaction should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
Data-Driven Protocols: A Guide to Catalyst Selection and Reaction Conditions
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ (2) | EtOH | 85 | 12 | 91 | [5] |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ (2) | EtOH | 85 | 12 | 85 | [5] |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ (2) | EtOH | 85 | 12 | 92 | [5] |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ (2) | EtOH | 85 | 12 | 80 | [5] |
Table 2: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ (2) | EtOH | 85 | 12 | 88 | [5] |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ (2) | EtOH | 85 | 12 | 75 | [5] |
| 3 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ (2) | EtOH | 85 | 12 | 85 | [5] |
| 4 | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ (2) | EtOH | 85 | 12 | 72 | [5] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.05 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
RuPhos (6 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Ethanol (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add this compound, the aryl halide, and sodium carbonate.
-
In a separate vial, weigh out palladium(II) acetate and RuPhos and add them to the reaction vessel.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add degassed ethanol via syringe.
-
Place the reaction vessel in a preheated oil bath at 85 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Conclusion: A Robust Tool for Modern Synthesis
This compound has proven to be a highly effective and user-friendly reagent for the palladium-catalyzed synthesis of 2-arylfurans. Its stability, ease of handling, and favorable "slow-release" mechanism offer significant advantages over traditional boronic acids. By carefully selecting the appropriate palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired coupled products with a broad range of aryl and heteroaryl halides. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this powerful synthetic methodology in drug discovery and materials science.
References
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Molander, G. A.; Fumagalli, T. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2006 , 71 (15), 5743–5747. [Link]
-
Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angew. Chem. Int. Ed.2009 , 48 (49), 9240-9261. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. J. Org. Chem.2006 , 71 (25), 9681–9686. [Link]
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Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Org. Lett.2008 , 10 (9), 1795–1798. [Link]
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Molander, G. A.; Ham, J. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Org. Lett.2006 , 8 (10), 2031–2034. [Link]
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Molander, G. A.; Yun, C.-S. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Tetrahedron2002 , 58 (8), 1465-1470. [Link]
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Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A General Method for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Boronic Acids. Angew. Chem. Int. Ed.2006 , 45 (21), 3484-3488. [Link]
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Al-Amin, M.; Roth, H. J.; Lipshutz, B. H. A General Suzuki—Miyaura Coupling of Aryl Chlorides with Potassium Aryltrifluoroborates in Water Catalyzed by an Efficient CPCy Phendole-phos—Palladium Complex. Chem. Commun.2012 , 48 (79), 9896-9898. [Link]
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Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288-325. [Link]
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Littke, A. F.; Fu, G. C. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Acc. Chem. Res.2002 , 35 (11), 1133-1140. [Link]
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Surry, D. S.; Buchwald, S. L. Palladium-Catalyzed Arylation of Fluoroalkylamines. J. Am. Chem. Soc.2011 , 133 (45), 18299-18302. [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
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Molander, G. A.; Ito, T. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron2007 , 63 (3), 768-775. [Link]
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Grygorenko, O. O.; Radchenko, D. S.; Volochnyuk, D. M.; Tolmachev, A. A. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Can. J. Chem.2023 , 101 (10). [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling of organotrifluoroborates: the roles of base and water. Chem. Soc. Rev.2014 , 43 (1), 412-443. [Link]
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Moran, J.; et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Can. J. Chem.2023 . [Link]
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Bull, J. A.; et al. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chem. Sci.2016 , 7 (10), 6838-6843. [Link]
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Application Notes & Protocols: Mastering Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions of Potassium 2-Furantrifluoroborate
Introduction: The Strategic Advantage of Potassium 2-Furantrifluoroborate
In the landscape of modern synthetic chemistry, potassium organotrifluoroborates have emerged as exceptionally versatile and robust nucleophilic partners in cross-coupling reactions.[1] Among these, this compound (P2FTB) is a key building block for introducing the furan moiety, a prevalent heterocycle in pharmaceuticals and functional materials. Unlike their boronic acid counterparts, organotrifluoroborates like P2FTB are typically crystalline, air- and moisture-stable solids that can be stored indefinitely without special precautions.[2][3] This stability simplifies handling and improves stoichiometric precision in reactions.[2] However, the very stability of the tetracoordinate boron center necessitates specific activation conditions to engage in the catalytic cycle, a process in which the choice of solvent is not merely a medium but a critical mechanistic controller.
This guide provides an in-depth exploration of solvent effects on P2FTB reactions, offering theoretical insights and actionable protocols for researchers in organic synthesis and drug development.
The Mechanistic Role of Solvents: Beyond a Simple Medium
The success of a Suzuki-Miyaura cross-coupling reaction involving P2FTB is fundamentally tied to the efficient progression of the catalytic cycle. The solvent system directly influences two critical stages: the pre-activation of the trifluoroborate and the transmetalation step.
Pillar 1: Hydrolysis and the "Slow Release" Strategy
Potassium organotrifluoroborates are generally unreactive toward transmetalation in their native state. They must first undergo hydrolysis to form the corresponding trivalent boronic acid, which is the catalytically active species.[4][5]
R-BF₃K + 2 H₂O ⇌ R-B(OH)₂ + KHF₂ + HF
This hydrolysis is the rate-determining step for the entry of the boron species into the catalytic cycle.[6] The solvent system, particularly the presence and proportion of a protic co-solvent like water, governs the rate of this hydrolysis.
-
Anhydrous Conditions: In strictly anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene), the hydrolysis is extremely slow or non-existent, leading to poor or no reaction.
-
Aqueous Biphasic Systems: The introduction of water creates a biphasic system where the P2FTB can slowly hydrolyze at the interface or in the aqueous phase, releasing the 2-furanylboronic acid. This "slow release" mechanism is highly beneficial as it keeps the concentration of the reactive and potentially unstable boronic acid low, minimizing side reactions like protodeboronation and oxidative homocoupling.[6]
The choice of the organic solvent in these biphasic systems dictates the solubility of the organic electrophile, the palladium catalyst, and the resulting product, thereby influencing reaction kinetics.
Pillar 2: Protic vs. Aprotic Environments and Nucleophilicity
Solvents are broadly classified as protic (containing O-H or N-H bonds) and aprotic.[7] This distinction is critical for understanding reaction efficiency.
-
Polar Protic Solvents (e.g., H₂O, i-PrOH, EtOH): These solvents possess acidic protons and can form hydrogen bonds.[8] While essential for hydrolysis, an excessive protic environment can solvate and deactivate anionic species (nucleophiles) required in the catalytic cycle, potentially slowing down key steps.[9][10] However, studies on related trifluoroborates have shown that solvent systems like i-PrOH-H₂O can be highly effective, suggesting a finely tuned balance is required.[3][11]
-
Polar Aprotic Solvents (e.g., THF, Dioxane, DMF, Acetonitrile): These solvents lack acidic protons and cannot act as hydrogen bond donors.[8] They are excellent at dissolving polar organic molecules and salts. In Suzuki-Miyaura reactions, they are typically used with a controlled amount of water. This combination allows for sufficient hydrolysis of the P2FTB while maintaining a highly active catalytic system in the organic phase.[12][13]
The interplay between the organic solvent and water is therefore a key parameter to optimize for any given substrate pairing with P2FTB.
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Application Note: Strategic Base Selection for Suzuki-Miyaura Coupling of Potassium 2-Furantrifluoroborate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] In the synthesis of pharmacologically active compounds and complex organic materials, the integration of heteroaromatic scaffolds is of paramount importance. The furan moiety, in particular, is a common motif in numerous natural products and pharmaceuticals.[3]
However, the direct use of furan-2-boronic acid in Suzuki-Miyaura couplings is often plagued by low yields due to its instability and propensity for protodeboronation, especially at the elevated temperatures required for many coupling reactions.[3][4] Potassium 2-furantrifluoroborate has emerged as a superior alternative. These bench-stable, crystalline solids are highly resistant to air and moisture, simplifying handling and improving reaction reproducibility.[1][3][5] Unlike their boronic acid counterparts, organotrifluoroborates are less prone to premature degradation, allowing for their use in near-stoichiometric amounts and enhancing the overall efficiency of the synthesis.[3]
The success of a Suzuki-Miyaura coupling involving this compound is critically dependent on the judicious selection of a base. The base is not merely a stoichiometric reagent but a key activator that governs the entire catalytic cycle. This guide provides an in-depth analysis of base selection, explaining the mechanistic rationale behind experimental choices and offering field-proven protocols to empower researchers in their synthetic endeavors.
The Mechanistic Role of the Base with Organotrifluoroborates
The function of the base in Suzuki-Miyaura couplings with organotrifluoroborates is multifaceted and central to the reaction's success. While traditionally viewed as a simple activator, its role is a sophisticated interplay of hydrolysis and catalytic facilitation.
The "Slow Release" Hydrolysis Mechanism
Potassium organotrifluoroborates are tetracoordinate "ate" complexes that are relatively unreactive towards transmetalation in their native state.[5][6] A critical function of the base, in conjunction with a protic solvent (or co-solvent like water), is to facilitate the hydrolysis of the trifluoroborate salt to the corresponding boronic acid [RB(OH)₂].[6][7][8] This boronic acid is the actual active species that participates in the transmetalation step of the catalytic cycle.
This process is often described as a "slow release" mechanism.[7][8] The gradual, in-situ generation of the reactive boronic acid keeps its standing concentration low, which is highly advantageous. It minimizes common side reactions that plague boronic acids, such as oxidative homocoupling and protodeboronation (the undesired cleavage of the C-B bond).[7][8]
The Acid-Base Paradox with Furyltrifluoroborates
A fascinating and critical insight for substrates like this compound is the "acid-base paradox".[7][8] Studies have revealed that the hydrolysis of certain organotrifluoroborates, including furyl derivatives, is paradoxically most efficient under conditions of acid catalysis.[7][8] This ensures that under the standard basic conditions of the Suzuki-Miyaura reaction, the hydrolysis is deliberately slow. This kinetically throttled release of the furan-2-boronic acid is perfectly geared for the rate of the catalytic turnover, preventing the accumulation and subsequent degradation of the unstable intermediate.[7] This inherent property makes this compound a self-regulating and highly effective coupling partner.
The overall catalytic cycle, highlighting the pivotal intervention of the base, is illustrated below.
Caption: The Suzuki-Miyaura catalytic cycle for this compound.
Comparative Analysis of Common Bases
The choice of base directly impacts reaction kinetics, yield, and substrate compatibility. While many bases can effect the transformation, certain classes have proven more robust and reliable for this specific coupling. An incorrect choice can lead to incomplete conversion, decomposition of starting materials, or undesired side reactions.
| Base | Class | Typical Conditions | Key Advantages | Potential Drawbacks |
| Na₂CO₃ | Inorganic Carbonate | EtOH or Toluene/H₂O, 85 °C | Specifically identified as highly effective for 2-furantrifluoroborate coupling.[3] Inexpensive and readily available.[9] | May be less effective for very challenging or sterically hindered substrates compared to Cs₂CO₃. |
| Cs₂CO₃ | Inorganic Carbonate | THF/H₂O or Toluene/H₂O, 80-85 °C | Often considered the most effective carbonate base due to the high solubility of its boronate salts, which accelerates transmetalation.[2][10][11] Broadly successful across many organotrifluoroborate couplings.[10][11] | Higher cost compared to sodium or potassium carbonates. Strong basicity can be detrimental to sensitive functional groups. |
| K₂CO₃ | Inorganic Carbonate | Toluene/H₂O or similar protic media | A good, cost-effective alternative to Cs₂CO₃.[10][12] Provides a balance of reactivity and cost. | Generally provides moderate to good yields but may require longer reaction times or higher temperatures than cesium carbonate.[10][13] |
| K₃PO₄ | Inorganic Phosphate | n-Butanol or Dioxane, 100 °C | Excellent for couplings involving heteroaryl boronic acids and substrates with base-sensitive functional groups (e.g., esters).[3] Often used with highly active Buchwald-type ligands. | Can be less effective in promoting the initial hydrolysis of the trifluoroborate compared to carbonates in aqueous media. |
Protocol Design & Optimization Workflow
A logical workflow is essential for efficiently optimizing reaction conditions. The following diagram provides a decision-making framework for selecting an appropriate base and troubleshooting common issues.
Caption: Decision workflow for base selection and reaction optimization.
Detailed Experimental Protocols
The following protocols provide validated starting points for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Optimized Conditions with Sodium Carbonate
This protocol is based on the specifically developed conditions for coupling this compound with aryl halides, demonstrating high efficiency.[3]
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',6'-diphenylbiphenyl (RuPhos) (0.02 mmol, 2 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Ethanol (5 mL)
-
Argon or Nitrogen gas
-
-
Equipment:
-
Schlenk tube or microwave vial with a magnetic stir bar
-
Inert atmosphere manifold (Schlenk line)
-
Heating block or oil bath
-
-
Procedure:
-
To the Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Na₂CO₃ (2.0 mmol), Pd(OAc)₂ (1 mol%), and RuPhos (2 mol%).
-
Seal the tube with a septum, then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add ethanol (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath or heating block set to 85 °C.
-
Stir the reaction vigorously for the required time (typically 4-12 hours). Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General & Robust Conditions with Cesium Carbonate
This protocol utilizes Cs₂CO₃, a broadly effective base for organotrifluoroborate couplings, particularly when high reactivity is desired.[2][11]
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ [PdCl₂(dppf)·CH₂Cl₂] (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF) (9 mL)
-
Deionized Water (1 mL)
-
Argon or Nitrogen gas
-
-
Equipment:
-
Schlenk tube with a magnetic stir bar
-
Inert atmosphere manifold (Schlenk line)
-
Heating block or oil bath
-
-
Procedure:
-
Add the aryl halide (1.0 mmol), this compound (1.5 mmol), Cs₂CO₃ (3.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ (3 mol%) to a Schlenk tube.
-
Seal the tube, and purge with argon for 10 minutes.
-
Add the THF (9 mL) and water (1 mL) via syringe. The mixture should be sparged with argon for an additional 15 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-18 hours).
-
Follow steps 6-9 from Protocol 1 for workup and purification.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inefficient hydrolysis of RBF₃K. 2. Insufficiently active catalyst. 3. Base is not strong enough. | 1. Ensure a protic co-solvent (e.g., water) is present.[6] 2. Switch to a more active ligand (e.g., RuPhos, XPhos) or a pre-catalyst.[3][14] 3. Change the base from Na₂CO₃ to the more potent Cs₂CO₃.[10] |
| Significant Protodeboronation | 1. Reaction temperature is too high. 2. Reaction time is excessively long. 3. Base is too strong or aqueous concentration is too high. | 1. Attempt the reaction at a lower temperature (e.g., 60-70 °C). 2. Use a more active catalyst system to shorten the reaction time.[4] 3. Consider switching to K₃PO₄, which is often milder. |
| Formation of Homocoupled Products | 1. Oxygen contamination deactivating the catalyst. 2. Slow transmetalation relative to other pathways. | 1. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[4] 2. Use Cs₂CO₃ to accelerate the transmetalation step. Increase ligand-to-palladium ratio. |
Conclusion
This compound is a robust and highly effective coupling partner for the Suzuki-Miyaura reaction, overcoming the inherent instability of furan-2-boronic acid. The key to unlocking its synthetic potential lies in the strategic selection of the base. Carbonate bases, particularly Na₂CO₃ and Cs₂CO₃, have proven to be excellent choices, facilitating the critical "slow release" hydrolysis that underpins the reagent's efficacy. By understanding the mechanistic principles and utilizing the validated protocols provided, researchers can confidently and efficiently incorporate the valuable furan motif into complex molecules, accelerating progress in drug discovery and materials science.
References
-
Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. American Chemical Society.
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3845-3854.
-
Molander, G. A. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286.
-
Patil, M. L., et al. (2017). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798.
-
Yamamoto, T., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686.
-
Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747.
-
Kantam, M. L., et al. (2006). The effect of various bases on the Suzuki coupling reaction. ResearchGate.
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429.
-
Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition.
-
Savitha, C. V., et al. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation. ResearchGate.
-
BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem.
-
Kumar, A., et al. (2015). Effect of various bases in Suzuki cross-coupling reaction. ResearchGate.
-
Carrow, B. P., & Hartwig, J. F. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate.
-
Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Organic & Biomolecular Chemistry, 6(18), 3293-3303.
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
-
BenchChem. (2025). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. BenchChem.
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160.
-
Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Organic Letters, 3(3), 393-396.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of biaryl compounds using Potassium 2-furantrifluoroborate
An In-Depth Guide to the Synthesis of Biaryl Compounds Using Potassium 2-Furantrifluoroborate in Suzuki-Miyaura Cross-Coupling
Authored by a Senior Application Scientist
Abstract
The construction of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science, with these motifs being prevalent in a vast array of pharmaceuticals and functional materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging C-C bonds to create these structures.[4][5] This guide focuses on the application of this compound as a superior nucleophilic partner in these reactions. Organotrifluoroborate salts offer significant advantages over traditional boronic acids, including exceptional stability to air and moisture, ease of handling, and precise stoichiometry, which collectively enhance reproducibility and scalability.[6][7][8] Specifically, the 2-furyl moiety is a valuable heterocyclic building block found in numerous biologically active compounds.[9][10] However, 2-furylboronic acid is known for its instability and propensity to undergo protodeboronation, making its trifluoroborate counterpart an ideal solution to this challenge.[9] This document provides a comprehensive overview, a detailed experimental protocol, and practical insights for researchers, scientists, and drug development professionals aiming to leverage this robust methodology.
The Organotrifluoroborate Advantage: Why Choose K[2-FuranBF₃]?
While boronic acids have been the traditional workhorses of Suzuki-Miyaura coupling, their limitations are well-documented.[7] Potassium organotrifluoroborates have emerged as a class of reagents that overcome many of these drawbacks.
-
Enhanced Stability: Unlike many heteroarylboronic acids which can be difficult to prepare and are prone to degradation via protodeboronation, this compound is a crystalline, free-flowing solid that is indefinitely stable to air and moisture.[6][8][11] This stability eliminates the need for inert atmosphere handling during storage and weighing, simplifying the experimental setup.
-
Stoichiometric Precision: The instability of boronic acids often necessitates using a significant excess in reactions to ensure complete consumption of the limiting electrophile.[4] The high stability of potassium trifluoroborates allows for their use in near-stoichiometric amounts, improving atom economy and simplifying purification by reducing boron-containing byproducts.[9]
-
Masked Reactivity and Controlled Release: The tetracoordinate nature of the boron atom in a trifluoroborate salt masks its inherent Lewis acidity and reactivity.[4][11] Its nucleophilic character is unveiled in situ under the basic conditions of the Suzuki-Miyaura reaction, allowing it to endure a variety of synthetic transformations prior to the coupling step.[4][6]
The Reaction Mechanism: A Step-by-Step Look
The catalytic cycle for the Suzuki-Miyaura coupling using this compound follows the fundamental steps of oxidative addition, transmetalation, and reductive elimination. A key distinction is the initial activation of the trifluoroborate salt.
-
Activation of the Trifluoroborate: In the presence of a base (e.g., CO₃²⁻) and water, the this compound (ArBF₃K) is believed to hydrolyze. This process is thought to form a more reactive tricoordinate boronic acid or a related boronate species, which can readily engage in the catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar'-X), forming a Pd(II) complex.
-
Transmetalation: The activated furanoboron species transfers the 2-furyl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Suzuki-Miyaura catalytic cycle using potassium organotrifluoroborate.
Detailed Experimental Protocol
This section provides a general, robust protocol for the coupling of this compound with a representative aryl bromide. Conditions can be optimized for specific substrates.
Materials and Reagents
| Reagent/Material | Purpose | Typical Amount (Equivalents) | Notes |
| Aryl Halide (e.g., 4-Bromoanisole) | Electrophilic Partner | 1.0 equiv | Limiting reagent |
| This compound | Nucleophilic Partner | 1.05 - 1.2 equiv | Slight excess ensures full conversion.[9] |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 0.01 - 0.03 equiv (1-3 mol%) | Forms active Pd(0) in situ. |
| RuPhos | Ligand | 0.02 - 0.06 equiv (2-6 mol%) | A bulky, electron-rich phosphine ligand.[9][12] |
| Sodium Carbonate (Na₂CO₃) | Base | 2.0 - 3.0 equiv | Essential for activation and transmetalation.[9] |
| Ethanol / Water (e.g., 5:1 v/v) | Solvent System | - | A common solvent mixture for these couplings.[9] |
| Schlenk tube or Microwave Vial | Reaction Vessel | - | Allows for an inert atmosphere. |
| Magnetic Stir Bar | Stirring | - | |
| Argon or Nitrogen Gas | Inert Atmosphere | - | Prevents oxidation of the Pd(0) catalyst. |
Experimental Workflow Diagram
Caption: General experimental workflow for the cross-coupling reaction.
Step-by-Step Procedure
-
Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 0.5 mmol, 1.0 equiv), this compound (0.525 mmol, 1.05 equiv), and sodium carbonate (Na₂CO₃, 1.0 mmol, 2.0 equiv).[8][9]
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure the vessel is free of oxygen.
-
Solvent Addition: Add ethanol (5 mL) and deionized water (1 mL) via syringe. Stir the mixture to dissolve the reagents.
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 1 mol%) and RuPhos (0.01 mmol, 2 mol%).[9] Briefly place this vial under the inert atmosphere and add it to the reaction mixture in one portion under a positive pressure of argon.
-
Reaction: Securely seal the Schlenk tube and place it in a preheated oil bath at 85 °C. Stir vigorously for the duration of the reaction (typically 4-16 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting aryl halide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Scope and Expected Results
The coupling of this compound is highly efficient with a broad range of aryl and heteroaryl halides. The following table, based on established literature, provides an indication of the expected yields for various coupling partners under optimized conditions.[9]
| Electrophile (Ar-X) | Product | Typical Yield (%) |
| 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | 95% |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)furan | 98% |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)furan | 94% |
| 2-Bromopyridine | 2-(Furan-2-yl)pyridine | 85% |
| 4-Chlorobenzonitrile | 4-(Furan-2-yl)benzonitrile | 92% |
| 3-Chloroquinoline | 3-(Furan-2-yl)quinoline | 78% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently anhydrous solvents (if required by a specific protocol).3. Ineffective base or insufficient amount. | 1. Ensure thorough degassing of the reaction mixture and use a robust inert atmosphere technique.2. Use freshly distilled or sparged solvents.3. Use a freshly opened bottle of base or dry it before use. Consider a stronger base like K₃PO₄ or Cs₂CO₃.[13] |
| Recovery of Starting Material | 1. Reaction temperature is too low.2. Catalyst loading is too low for a challenging substrate.3. Ligand has degraded. | 1. Increase the temperature in 10 °C increments.2. Increase catalyst and ligand loading (e.g., to 3-5 mol% Pd).[14]3. Use a fresh batch of the phosphine ligand. |
| Formation of Homocoupled Byproduct (Ar-Ar) | 1. Reaction temperature is too high.2. Catalyst system is not optimal. | 1. Lower the reaction temperature.2. Screen different palladium sources and ligands. Buchwald precatalysts can sometimes minimize side reactions. |
| Protodeboronation of Furan Reagent | 1. Excessive water in the solvent system.2. Reaction conditions are too harsh (prolonged high heat). | 1. While some water is needed, reduce the water ratio in the solvent mixture.2. Try to run the reaction at the lowest possible temperature that affords a reasonable rate. |
References
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Available in PMC 2010 November 1. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
Beaudoin, D. (n.d.). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
-
Tan, S. M., et al. (n.d.). Enantioselective synthesis of biaryl atropisomers using distal ionic interactions. Nanyang Technological University. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. PubMed. [Link]
-
Liu, S., et al. (2011). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. PMC. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]
-
Cheong, S. L., et al. (2010). The Significance of 2-furyl Ring Substitution With a 2-(para-substituted) Aryl Group in a New Series of Pyrazolo-Triazolo-Pyrimidines as Potent and Highly Selective hA(3) Adenosine Receptors Antagonists. PubMed. [Link]
-
Kumar, R. S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
Sau, S., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. PMC. [Link]
-
ResearchGate. (n.d.). Examples of biaryl structure applications. ResearchGate. [Link]
-
Ali, S., et al. (2023). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. National Institutes of Health. [Link]
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- 14. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Potassium 2-Furantrifluoroborate in Pharmaceutical Synthesis
Introduction: Overcoming the Challenges of Heterocyclic Synthesis
In the landscape of pharmaceutical development, the furan moiety is a privileged scaffold, present in a multitude of natural products and pharmacologically active compounds.[1] Its incorporation, however, is often hampered by the instability of key synthetic intermediates. Traditionally, the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, has relied on organoboronic acids. Yet, 2-furylboronic acid is notoriously prone to protodeboronation, a decomposition pathway that diminishes yields and complicates purification.[2]
The advent of potassium organotrifluoroborates (K-OTfs) has provided a transformative solution to this long-standing problem.[3][4] These crystalline, bench-stable solids serve as robust, protected forms of their boronic acid counterparts.[5][6] Potassium 2-furantrifluoroborate, in particular, has emerged as the reagent of choice for reliably introducing the 2-furyl group into complex molecules, offering enhanced stability, ease of handling, and superior performance in cross-coupling reactions.[2][7] This guide provides an in-depth exploration of its application, grounded in mechanistic understanding and validated experimental protocols.
Reagent Profile: Physicochemical Properties and Handling
This compound is a white to off-white solid that can be handled in the air without significant degradation, a stark contrast to the more sensitive boronic acids.[8][9] Its monomeric, crystalline nature ensures precise stoichiometric control in reactions.[6][9]
| Property | Value | Reference |
| Chemical Name | This compound | [10] |
| CAS Number | 166328-14-9 | [10] |
| Molecular Formula | C₄H₃BF₃KO | [11] |
| Molecular Weight | 173.97 g/mol | [10][11] |
| Appearance | Solid | [10] |
| Melting Point | 293-303 °C | [10] |
Safety and Storage:
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10]
-
Precautions: Standard laboratory PPE, including gloves, eye protection, and a dust mask, is recommended. Avoid breathing dust.[10]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It is stable for long periods under these conditions.[4]
The Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form 2-arylfurans, a key step in the synthesis of many pharmaceutical targets.[10]
Mechanistic Rationale: The Advantage of Slow Release
A critical advantage of organotrifluoroborates is their role as a "slow-release" source of the active boronic acid.[6][12] The tetracoordinate boron center is relatively inert and must first undergo hydrolysis to the active tricoordinate boronic acid to participate in the catalytic cycle.[6][12] This hydrolysis is typically facilitated by the base present in the reaction mixture.
This controlled release mechanism is paramount. It maintains a low, steady concentration of the reactive boronic acid, which significantly suppresses common side reactions like oxidative homocoupling and, most importantly for this substrate, protodeboronation.[12] Studies have shown that the hydrolysis of furyltrifluoroborate requires acid catalysis, an "acid-base paradox" that ensures its slow and productive consumption under the basic conditions of the Suzuki-Miyaura reaction.[12]
Sources
- 1. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-呋喃三氟硼酸钾 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound - 166328-14-9 - Structure, Synthesis, Properties [organoborons.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of Potassium 2-Furantrifluoroborate in Natural Product Synthesis
Introduction: Overcoming Synthetic Hurdles with Potassium 2-Furantrifluoroborate
In the intricate art of natural product synthesis, the reliable and efficient formation of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in this endeavor.[1] Traditionally, organoboronic acids have been the workhorses for this transformation. However, their inherent limitations, such as instability towards air and moisture, propensity for protodeboronation, and often challenging purification, can impede the progress of a complex synthetic campaign.[1][2]
Potassium organotrifluoroborates have emerged as a superior class of reagents, offering remarkable stability and ease of handling.[2] These crystalline solids are generally stable to air and moisture, allowing for indefinite storage without special precautions.[2] This enhanced stability translates to more reliable and reproducible reaction outcomes, a critical factor in multi-step syntheses. Among these, this compound stands out as a particularly valuable building block. The furan moiety is a common structural motif in a vast array of bioactive natural products, and its direct and efficient introduction is of significant interest to synthetic chemists.
A key advantage of this compound is its ability to participate in cross-coupling reactions where the corresponding 2-furylboronic acid fails or provides low yields. This is often attributed to the inherent instability of the boronic acid under reaction conditions. The trifluoroborate salt acts as a protected form of the boronic acid, slowly releasing the active boronate species into the catalytic cycle, which can lead to significantly improved yields and a broader reaction scope.[2]
Preparation of this compound
The synthesis of this compound is a straightforward process, typically involving the reaction of a 2-furyl organometallic species with a trialkyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂).
A general and reliable method involves the following steps:
-
Generation of 2-furyllithium via deprotonation of furan with an organolithium base (e.g., n-butyllithium) at low temperature.
-
Reaction of the 2-furyllithium with a trialkyl borate, such as trimethyl borate, to form the corresponding boronate ester in situ.
-
Treatment of the crude boronate ester with an aqueous solution of potassium hydrogen fluoride to precipitate the stable, crystalline this compound.
This procedure is often high-yielding and affords a product that can be easily purified by recrystallization and stored for extended periods.
Application in Suzuki-Miyaura Cross-Coupling: A Robust Protocol
The true utility of this compound is realized in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The following protocol is a well-established and highly versatile method for the coupling of this compound with a range of aryl and heteroaryl halides. This protocol is based on the extensive studies by Molander and colleagues, which demonstrated its broad applicability and high efficiency.[2]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol:
This protocol is representative for a reaction performed on a 0.25 mmol scale.
Materials and Reagents:
-
This compound (0.26 mmol, 1.05 equiv)
-
Aryl or Heteroaryl Halide (0.25 mmol, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 1 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos; 2 mol%)
-
Sodium Carbonate (Na₂CO₃; 2.0 equiv)
-
Anhydrous Ethanol (EtOH)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a clean, dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add the aryl or heteroaryl halide (0.25 mmol), this compound (0.26 mmol), and sodium carbonate (0.50 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.0025 mmol) and RuPhos (0.005 mmol) and add them to the reaction vessel under a positive pressure of the inert gas.
-
Solvent Addition: Add anhydrous ethanol (volume appropriate for the reaction scale, e.g., 2.5 mL for a 0.25 mmol reaction) to the reaction mixture via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 85 °C. Stir the reaction mixture vigorously for the required time (typically monitored by TLC or GC-MS, often complete within 12-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure 2-aryl or 2-heteroaryl furan product.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂ and RuPhos): Palladium(II) acetate is a common and effective palladium precursor that is reduced in situ to the active Pd(0) species. RuPhos is a sterically hindered and electron-rich biarylmonophosphine ligand. This combination forms a highly active catalytic species that is efficient in promoting the oxidative addition of even challenging substrates like aryl chlorides and facilitates the transmetalation and reductive elimination steps of the catalytic cycle.[2]
-
Base (Na₂CO₃): The base is crucial for the transmetalation step, where the organotrifluoroborate is converted to a more reactive organoboronate species that can transfer its organic group to the palladium center. Sodium carbonate is an effective and mild base for this purpose.
-
Solvent (Ethanol): Ethanol is a polar protic solvent that works well for this system. It helps to dissolve the reagents and facilitates the action of the base. The use of aqueous solvent mixtures is also common in Suzuki-Miyaura reactions with organotrifluoroborates.
Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
Caption: Suzuki-Miyaura Catalytic Cycle and Experimental Workflow.
Reaction Scope and Data
The robustness of this protocol is demonstrated by its successful application to a wide range of coupling partners. The following table summarizes representative examples from the work of Molander et al., showcasing the versatility of this compound in coupling with various aryl and heteroaryl chlorides.[2]
| Entry | Aryl/Heteroaryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 4-(Furan-2-yl)benzonitrile | 91 |
| 2 | 4-Chloroanisole | 2-(4-Methoxyphenyl)furan | 85 |
| 3 | 2-Chlorotoluene | 2-(o-Tolyl)furan | 81 |
| 4 | 1-Chloro-4-nitrobenzene | 2-(4-Nitrophenyl)furan | 95 |
| 5 | 2-Chloropyridine | 2-(Pyridin-2-yl)furan | 65 |
| 6 | 3-Chloropyridine | 3-(Furan-2-yl)pyridine | 88 |
| 7 | 2-Chlorobenzothiophene | 2-(Benzothiophen-2-yl)furan | 82 |
Conclusion
This compound is a highly valuable reagent for the synthesis of complex molecules, particularly natural products containing a furan moiety. Its superior stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive alternative to the corresponding boronic acid. The detailed protocol provided herein, based on authoritative research, offers a reliable and broadly applicable method for the efficient incorporation of the 2-furanyl group, empowering researchers in the field of natural product synthesis and drug development to overcome synthetic challenges and accelerate their research.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(40), 9240-9261. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
Sources
Topic: Large-Scale Synthesis and Application of Potassium 2-Furantrifluoroborate
An Application Guide for Drug Development Professionals
This document provides a detailed guide for the synthesis, handling, and application of Potassium 2-Furantrifluoroborate, a key reagent in modern synthetic chemistry. As a stable, crystalline solid, it serves as a superior alternative to the notoriously unstable 2-furanboronic acid, facilitating robust carbon-carbon bond formation in pharmaceutical and materials science research. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring both safety and success in a large-scale laboratory setting.
Strategic Overview: The Value Proposition of this compound
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery, enabling the efficient construction of complex molecular architectures. However, the utility of many heterocyclic building blocks is hampered by the instability of their corresponding boronic acids. 2-Furanboronic acid, for instance, is prone to polymerization and protodeboronation, making its storage and stoichiometric use in large-scale reactions problematic.
Potassium organotrifluoroborate salts elegantly solve this challenge.[1][2] The tetra-coordinate boron center is protected, rendering the molecule as a readily handled, air- and moisture-stable crystalline solid that can be stored indefinitely.[3][4] In the presence of a base and a palladium catalyst, it slowly hydrolyzes in situ to release the active boronic acid, enabling controlled and efficient participation in the catalytic cycle.[5] This guide outlines a robust, scalable synthesis to produce this valuable reagent and its subsequent use in a representative cross-coupling reaction.
Safety First: Large-Scale Handling and Hazard Mitigation
The synthesis of this compound involves highly reactive and hazardous materials. A thorough understanding and strict adherence to safety protocols are paramount.
Hazard Identification
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Reacts violently with water. Highly corrosive.
-
Furan: Highly flammable liquid and vapor. Toxic if swallowed or inhaled.
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Can form explosive peroxides upon storage.
-
Potassium Hydrogen Fluoride (KHF₂): Corrosive and toxic. In the presence of moisture or acid, it releases highly toxic and corrosive hydrogen fluoride (HF) gas.[3] All operations should be conducted in a well-ventilated chemical fume hood, and personnel must be trained in HF safety.
-
This compound (Product): May cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel involved in the synthesis.
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles and a full-face shield | Must be worn at all times, especially when handling KHF₂ and n-BuLi. |
| Hand Protection | Flame-resistant outer gloves over chemical-resistant inner gloves (e.g., nitrile) | Inspect gloves for integrity before each use. For KHF₂, use heavy-duty nitrile or neoprene gloves. |
| Body Protection | Flame-retardant laboratory coat | Must be fully buttoned. |
| Respiratory | N95 respirator or higher | Required when handling powdered KHF₂ or the final product outside of a fume hood. |
Spill & Emergency Response
-
n-BuLi Spill: Do NOT use water or a CO₂ extinguisher. Smother the spill with dry sand, sodium carbonate, or powdered limestone.
-
KHF₂ Spill: Evacuate the area. Neutralize the spill with a calcium-based absorbent (e.g., calcium gluconate gel or calcium carbonate powder). Avoid raising dust. Collect into a designated hazardous waste container.
-
Skin Contact with KHF₂: Immediately flush with copious amounts of water for at least 15 minutes. Apply calcium gluconate gel to the affected area and seek immediate medical attention.
Large-Scale Synthesis: From Furan to Crystalline Salt
This protocol is designed to produce approximately 150-180 grams of this compound. The process is divided into two main stages: the formation of the boronate ester intermediate and its subsequent conversion to the trifluoroborate salt.
Synthesis Workflow
The overall synthetic strategy is a robust three-step, one-pot process designed to mitigate the handling of unstable intermediates.
Protocol: Synthesis of this compound
Causality Note: This procedure maintains cryogenic temperatures during the addition of the electrophilic boron source to the highly reactive 2-furyllithium. This is critical to prevent side reactions and ensure high regioselectivity, which is harder to control at scale due to less efficient heat transfer.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Furan | 68.07 | 70.0 g (74.5 mL) | 1.03 | 1.0 |
| n-Butyllithium | 64.06 | 453 mL (2.5 M in hexanes) | 1.13 | 1.1 |
| Trimethyl borate | 103.91 | 118 g (127 mL) | 1.13 | 1.1 |
| Potassium hydrogen fluoride (KHF₂) | 78.10 | 241 g | 3.09 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 2.0 L | - | - |
| Methanol (MeOH) | - | 1.0 L | - | - |
| Saturated Aqueous NaCl | - | 500 mL | - | - |
| Water (Deionized) | - | 800 mL | - | - |
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge a 5 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel with furan (70.0 g, 1.03 mol) and anhydrous THF (2.0 L).
-
Lithiation: Cool the reactor contents to -10 °C using a circulating chiller. Slowly add n-butyllithium (453 mL of 2.5 M solution, 1.13 mol) via the dropping funnel over 1.5 hours, ensuring the internal temperature does not exceed 0 °C.
-
Intermediate Formation: After the addition is complete, stir the resulting slurry for 1 hour at 0 °C. Then, cool the reactor to -78 °C (dry ice/acetone bath).
-
Boron Addition: In a separate flask, dissolve trimethyl borate (118 g, 1.13 mol) in 200 mL of anhydrous THF. Add this solution to the 2-furyllithium slurry via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.
-
Quench and Warm-up: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature with continuous stirring overnight (approx. 16 hours).
-
Conversion to Trifluoroborate: Prepare a solution of KHF₂ (241 g, 3.09 mol) in 800 mL of deionized water. CAUTION: KHF₂ is corrosive and toxic. Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add the aqueous KHF₂ solution to the reaction mixture. This will cause a thick white precipitate to form.
-
Isolation: Stir the resulting slurry vigorously for 2 hours at room temperature. Collect the crude solid by vacuum filtration using a large Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold water (2 x 250 mL), cold methanol (2 x 250 mL), and finally diethyl ether (2 x 250 mL) to remove salts and organic impurities.
-
Drying: Dry the white solid under high vacuum at 50 °C to a constant weight. (Typical yield: 150-180 g, 80-95%).
-
Purification (Optional): For highest purity, the product can be recrystallized from a minimal amount of hot acetonitrile or a methanol/acetonitrile mixture.
Quality Control and Final Product Specification
Ensuring the identity, purity, and stability of the final product is critical for its reliable performance in downstream applications.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹⁹F NMR, ¹¹B NMR |
| Purity | ≥ 96% | ¹H NMR or HPLC |
| Mass Confirmation | [M]⁻ anion detected at m/z ~135.02 | HRMS (ESI⁻)[6] |
| Melting Point | 293-303 °C | Melting Point Apparatus |
Note on Characterization: High-resolution mass spectrometry (HRMS) in negative electrospray ionization (ESI⁻) mode is a powerful tool for confirming the mass of the [2-Furan-BF₃]⁻ anion.[6]
Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This section provides a representative protocol for using this compound in a Suzuki-Miyaura reaction, a testament to its practical utility.
Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0)/Palladium(II) couple. The trifluoroborate salt acts as a stable reservoir for the boronic acid, which is the active transmetalating agent.[5][7][8]
Representative Protocol: Synthesis of 2-Phenylfuran
Rationale: Cesium carbonate (Cs₂CO₃) is often used as the base because its solubility in the reaction medium facilitates the hydrolysis of the trifluoroborate and the subsequent transmetalation step.[1] A phosphine ligand (e.g., PPh₃) is used to stabilize the palladium catalyst and promote the reaction.[2]
-
Setup: To a 100 mL round-bottom flask, add this compound (1.74 g, 10.0 mmol, 1.0 equiv), bromobenzene (1.88 g, 12.0 mmol, 1.2 equiv), cesium carbonate (9.77 g, 30.0 mmol, 3.0 equiv), and triphenylphosphine (PPh₃) (0.315 g, 1.2 mmol, 0.12 equiv).
-
Catalyst Addition: Add palladium(II) chloride (PdCl₂) (0.035 g, 0.2 mmol, 0.02 equiv).
-
Solvent and Degassing: Add a 9:1 mixture of THF/Water (40 mL). Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir for 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether (50 mL) and water (50 mL). Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford 2-phenylfuran.
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Darses, B., et al. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(8), 1488-1491. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(16), 6135-6140. [Link]
-
Organ, M. G., et al. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(16), 6135-6140. [Link]
-
Highly Efficient Synthesis of 2-Substituted Benzo[b]furan Derivatives from the Cross-Coupling Reactions of 2-Halobenzo[b]furans with Organoalane Reagents. ResearchGate. [Link]
-
Brandsma, L., & Vasilevsky, S. F. (1998). Regiospecific Preparation of Substituted Furans from Some 5-Substituted Derivatives of 1,1-Diethoxyalk-3-yn-2-ones. Synthetic Communications, 28(11), 2143-2164. [Link]
-
Methods for the synthesis of polysubstituted furan derivatives. ResearchGate. [Link]
-
Vitale, P., & D'Erasmo, G. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4994. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2013). Preparation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 90, 323. [Link]
-
Molander, G. A., & Ito, T. (2001). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Organic letters, 3(3), 393-396. [Link]
-
Organotrifluoroborate Salts. Chem-Station Int. Ed. (2015). [Link]
-
Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 817-27. [Link]
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- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Copper-Catalyzed Synthesis of 2-Aryloxyfurans via Chan-Lam Cross-Coupling with Potassium 2-Furantrifluoroborate
Introduction
The 2-aryloxyfuran moiety is a significant structural motif found in a range of biologically active molecules and advanced materials. Traditional methods for constructing this ether linkage often require harsh conditions or multi-step sequences. The Chan-Lam cross-coupling reaction offers a powerful and direct alternative for forming carbon-heteroatom bonds.[1][2][3] This application note provides a detailed guide to the copper-catalyzed ether-forming cross-coupling of phenols with potassium 2-furantrifluoroborate, a highly effective and user-friendly furan source.
We will delve into the mechanistic underpinnings of this transformation, provide a validated, step-by-step protocol, and offer insights into optimizing reaction outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the synthesis of 2-aryloxyfuran derivatives.
The Advantage of Potassium Trifluoroborate Salts
While boronic acids are staples in cross-coupling chemistry, they have inherent limitations, including potential instability and a tendency to undergo protodeboronation or form cyclic anhydrides.[4] Potassium organotrifluoroborates, such as this compound, serve as superior coupling partners due to several key advantages:
-
Enhanced Stability: They are typically crystalline solids that are remarkably stable to air and moisture, allowing for indefinite storage without special precautions.[4][5][6]
-
Ease of Handling: Their solid, non-hygroscopic nature simplifies weighing and dispensing, leading to improved reproducibility.[7]
-
Robustness: The tetracoordinate boron center "protects" the C-B bond, rendering the reagent compatible with a wider range of reaction conditions and functional groups compared to their boronic acid counterparts.[6]
Mechanistic Insights: The Chan-Lam C-O Coupling Cycle
The Chan-Lam reaction uniquely couples two nucleophilic partners—in this case, a phenol and an organoboron reagent—through an oxidative mechanism.[3] The process is typically catalyzed by a copper(II) salt, such as copper(II) acetate, and utilizes atmospheric oxygen as the terminal oxidant to regenerate the active catalyst.[1]
The proposed catalytic cycle proceeds as follows:
-
Ligand Exchange/Transmetalation I: The phenol substrate coordinates to the Cu(II) center, displacing an acetate ligand to form a copper alkoxide species.
-
Transmetalation II: The this compound transfers the furan group to the copper center. This step is often the rate-determining step and results in the formation of a key Cu(II) intermediate.
-
Reductive Elimination: The crucial C–O bond is formed via reductive elimination from the copper center, releasing the 2-aryloxyfuran product and a Cu(0) species.
-
Oxidation: The resulting Cu(0) is oxidized back to the active Cu(II) state by molecular oxygen, completing the catalytic cycle and allowing the reaction to proceed with a catalytic amount of copper.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the copper-catalyzed Chan-Lam etherification.
Experimental Application & Protocols
This section provides a robust, generalized protocol for the coupling of various phenols with this compound.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store at room temperature. |
| Substituted Phenol | ≥98% | Commercially Available | Ensure dryness before use. |
| Copper(II) Acetate (Cu(OAc)₂) | Anhydrous, ≥98% | Commercially Available | Anhydrous form is preferred. |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially Available | Acts as a ligand. |
| Dichloromethane (DCM) | Anhydrous | Solvent Purification System | Use of dry solvent is recommended. |
| Molecular Sieves, 4 Å | Powdered, activated | Commercially Available | Activate by heating under vacuum. |
| Argon or Nitrogen Gas | High Purity | Gas Cylinder | For maintaining an inert atmosphere. |
| Celite® | --- | Commercially Available | For filtration. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Detailed Step-by-Step Protocol
This protocol is based on a 0.5 mmol scale reaction. Adjust volumes and masses accordingly for different scales.
-
Reaction Setup:
-
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add powdered 4 Å molecular sieves (~250 mg).
-
Seal the flask with a rubber septum, and purge with inert gas (Argon or Nitrogen) for 5-10 minutes. An oxygen atmosphere is required for the reaction, but the initial setup under inert gas ensures anhydrous conditions.[8]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add copper(II) acetate (9.1 mg, 0.05 mmol, 10 mol%).
-
Add 4-(Dimethylamino)pyridine (DMAP) (12.2 mg, 0.1 mmol, 20 mol%).
-
Add the substituted phenol (0.5 mmol, 1.0 equiv).
-
Add this compound (94 mg, 0.55 mmol, 1.1 equiv).
-
Add anhydrous Dichloromethane (DCM) (5.0 mL) via syringe.
-
-
Reaction Execution:
-
Replace the inert gas atmosphere with an oxygen atmosphere by deflating and refilling a balloon attached to the flask.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 12 to 24 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM (~10 mL).
-
Filter the mixture through a pad of Celite® to remove the molecular sieves and inorganic salts. Wash the pad with additional DCM (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryloxyfuran product.
-
Experimental Workflow Diagram
Caption: General experimental workflow from setup to product isolation.
Rationale for Protocol Choices
-
Catalyst and Ligand: Copper(II) acetate is an inexpensive and effective catalyst for Chan-Lam couplings.[8] DMAP serves as a simple, effective N-donor ligand that can facilitate the catalytic cycle.
-
Solvent: Dichloromethane is a common solvent for these reactions, offering good solubility for a range of substrates.
-
Molecular Sieves: The inclusion of 4 Å molecular sieves is crucial to remove trace amounts of water, which can hydrolyze the trifluoroborate salt or interfere with the copper catalyst.[8]
-
Atmosphere: While the initial setup is under inert gas to ensure anhydrous conditions, the reaction itself requires oxygen as the terminal oxidant to regenerate the active Cu(II) catalyst from the Cu(0) species formed after reductive elimination.[1][8]
Representative Substrate Scope
The described protocol is effective for a variety of substituted phenols. The following table illustrates the expected reactivity patterns and yields based on established Chan-Lam C-O couplings.[8]
| Entry | Phenol Substrate | Product | Typical Yield (%) |
| 1 | Phenol | 2-Phenoxyfuran | 85-95 |
| 2 | 4-Methoxyphenol | 2-(4-Methoxyphenoxy)furan | 80-90 |
| 3 | 4-Nitrophenol | 2-(4-Nitrophenoxy)furan | 75-85 |
| 4 | 4-Chlorophenol | 2-(4-Chlorophenoxy)furan | 80-90 |
| 5 | 2-Methylphenol | 2-(o-Tolyloxy)furan | 60-75 |
| 6 | 1-Naphthol | 2-(Naphthalen-1-yloxy)furan | 70-80 |
Note: Yields are representative and may vary based on reaction scale and purification efficiency.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (moisture).2. Insufficient oxidant.3. Poor substrate solubility. | 1. Use anhydrous Cu(OAc)₂ and solvent; ensure sieves are fully activated.2. Ensure the O₂ balloon is properly affixed; try sparging O₂ through the solution for 5 min.3. Try an alternative solvent such as Toluene or 1,4-Dioxane. |
| Significant Protodeboronation | 1. Presence of protic impurities (water).2. Reaction temperature too high. | 1. Rigorously dry all reagents and glassware.2. Ensure the reaction is run at ambient temperature; cooling may be necessary for highly reactive substrates. |
| Formation of Phenol Dimer | Homocoupling of the phenol substrate. | This is a known side reaction. Ensure accurate stoichiometry; adding the trifluoroborate salt slowly may mitigate this. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Adjust the polarity of the chromatography eluent system; try a different stationary phase (e.g., alumina). |
Conclusion
The copper-catalyzed Chan-Lam cross-coupling of this compound with phenols is a highly efficient, practical, and scalable method for the synthesis of 2-aryloxyfurans. The use of air- and moisture-stable trifluoroborate salts simplifies handling and improves reaction consistency.[4][6] This protocol, which operates under mild conditions with an inexpensive catalyst, provides a valuable tool for synthetic chemists in academic and industrial settings, enabling straightforward access to complex molecular architectures for drug discovery and materials science.
References
- Potassium Trifluorobor
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.Current Opinion in Drug Discovery & Development.
- Molander, G. A., & Petrillo, D. E. (2008).
- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.NIH Public Access.
- Chan-Lam Coupling. Organic Chemistry Portal.
- Vantourout, J. C., et al. (2017).
- Chan-Lam Coupling: Mechanism & Examples. NROChemistry.
- Engle, K. M., et al. (2015). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles.PMC - NIH.
- Quach, T. D., & Batey, R. A. (2003). Copper(II)
Sources
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Potassium 2-Furantrifluoroborate Suzuki Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for one of the more nuanced yet powerful transformations in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling of potassium 2-furantrifluoroborate.
Potassium organotrifluoroborates (RBF₃K) are valued as stable, crystalline, and easy-to-handle alternatives to their often-unstable boronic acid counterparts.[1][2][3] The 2-furyl moiety, in particular, is a prevalent scaffold in pharmaceuticals, making this reaction critical. However, its successful execution hinges on a delicate balance of competing reaction pathways. This guide addresses the common pitfalls and provides logical, evidence-based solutions to maximize your reaction yield.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to address specific experimental outcomes. Identify the problem that best matches your results to find potential causes and solutions.
Problem 1: Very Low or No Conversion of Starting Materials
You observe primarily unreacted aryl halide and have difficulty isolating the desired biaryl product. The this compound may or may not be recovered.
Q1: I see no product formation. Could my catalyst be inactive?
A1: Yes, catalyst inactivity is a primary suspect. The issue can stem from inefficient generation of the active Pd(0) species or poisoning of the catalyst.
-
Scientific Rationale: The Suzuki-Miyaura reaction relies on a Pd(0) catalyst to initiate the cycle by inserting into the aryl halide C-X bond (oxidative addition).[4] If the Pd(0) species is not formed efficiently from the precatalyst (e.g., Pd(OAc)₂) or is deactivated by oxygen or impurities, the entire cycle halts.
-
Solutions:
-
Ensure Rigorous Anaerobic Conditions: Oxygen is a potent oxidizer of both the Pd(0) catalyst and phosphine ligands.[5] Use a robust degassing procedure (3x vacuum/backfill cycles with argon or nitrogen) for your reaction vessel and sparge your solvents with inert gas for 15-20 minutes before use.
-
Select an Appropriate Catalyst System: For heteroaryl couplings, generic catalysts like Pd(PPh₃)₄ can be suboptimal. Modern, highly active systems are often required.[6]
-
Use Palladium Precatalysts with Buchwald Ligands: Systems using Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to promote rapid catalyst activation and efficient oxidative addition, even with less reactive aryl chlorides.[6][7][8]
-
Consider Palladacycle Precatalysts: These are often more stable and can provide a controlled release of the active Pd(0) species.
-
-
Verify Reagent Purity: Ensure your aryl halide, base, and solvents are of high purity and anhydrous (unless using a deliberately aqueous system). Impurities can sometimes act as catalyst poisons.
-
| Catalyst System Component | Examples | Rationale for Use with 2-Furantrifluoroborate | Citation |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective precatalysts when paired with appropriate ligands. | [9][10] |
| Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands. Accelerate oxidative addition and reductive elimination, crucial for challenging couplings. | [6][7][8] |
| dppf | A common, robust ligand, but may be less effective than modern Buchwald-type ligands for this specific substrate. | [11][12] | |
| PPh₃ | Often used but generally less active; may require higher temperatures, which can degrade the furan ring. | [13][14] |
Q2: My catalyst seems fine, but the reaction still isn't working. Is there an issue with the 2-furantrifluoroborate itself?
A2: Absolutely. A unique challenge with organotrifluoroborates is that they are precursors to the active coupling partner. The reaction's success is critically dependent on the in situ hydrolysis of the stable, tetracoordinate trifluoroborate (R-BF₃⁻) to the reactive, tricoordinate boronic acid (R-B(OH)₂).[15][16]
-
Scientific Rationale: The "Acid-Base Paradox" : The hydrolysis of many organotrifluoroborates is slow under the basic conditions required for the Suzuki coupling.[17] Paradoxically, studies have shown that the hydrolysis of furyltrifluoroborate is most efficient under acidic catalysis.[15][16][18] This creates a kinetic bottleneck. The base required for the transmetalation step simultaneously slows down the formation of the very boronic acid it needs to react with.
-
Solutions:
-
Optimize the Base and Solvent System: The choice of base is critical not just for transmetalation but for managing the hydrolysis rate.
-
Cesium Carbonate (Cs₂CO₃): This is often the base of choice for trifluoroborates. Its high solubility in many organic solvents and appropriate basicity often provide a good balance.[11][13]
-
Potassium Phosphate (K₃PO₄): A strong but often less nucleophilic base that can be effective, particularly in minimizing side reactions.[5]
-
-
Incorporate Water: While excess water can promote unwanted side reactions, a controlled amount is necessary for the hydrolysis of the trifluoroborate to the boronic acid. Solvent systems like THF/H₂O or i-PrOH/H₂O are standard.[11][14][19] The phase separation induced by certain base/solvent combinations can also impact local pH and hydrolysis rates.[15][16]
-
Increase Temperature: Carefully increasing the reaction temperature (e.g., from 80°C to 100°C) can accelerate the slow hydrolysis step. However, be cautious, as furan rings can be thermally sensitive, and high temperatures can also accelerate decomposition pathways.[20]
-
Problem 2: Significant Protodeboronation Observed
You observe the formation of furan (the "proto-deboronated" product) and low yields of the desired coupled product.
Q3: What is protodeboronation and why is it happening?
A3: Protodeboronation is a destructive side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile.[21] While this compound is significantly more stable and less prone to this than 2-furanboronic acid itself, the boronic acid intermediate formed in situ is highly susceptible.[22][23]
-
Scientific Rationale: This reaction is often promoted by excess water (a proton source) and is accelerated at high pH and elevated temperatures.[24][25] Electron-rich heteroaryl boronic acids, like furan-2-boronic acid, are particularly vulnerable.[7][20] The "slow release" of the boronic acid from the trifluoroborate is a key strategy to keep its standing concentration low, thereby minimizing this side reaction.[16][17][18] If the coupling is slow and the boronic acid accumulates, protodeboronation will dominate.
-
Solutions:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switching from a strong base to a milder one like K₃PO₄ or even KF can be beneficial.[5][26]
-
Minimize Reaction Time and Temperature: Use a highly active catalyst system (see Problem 1) that allows the reaction to proceed quickly and at a lower temperature (e.g., 40-80°C).[7][20] The faster the catalytic cycle consumes the boronic acid, the less time it has to decompose.
-
Consider Anhydrous Conditions: While seemingly contradictory to the need for hydrolysis, some advanced protocols use anhydrous conditions with specific activators (like KF) to bypass the aqueous hydrolysis pathway and suppress protodeboronation.[27] This is a more advanced technique but can be effective for particularly sensitive substrates.
-
Use Stoichiometry Wisely: Unlike boronic acids, which are often used in excess to compensate for decomposition, trifluoroborates are stable enough to be used in near-stoichiometric amounts (e.g., 1.1-1.2 equivalents).[2][22] Using a large excess can sometimes lead to higher rates of side reactions.
-
| Base | Typical Conditions | Comments | Citation |
| Cs₂CO₃ | 2-3 eq., aq. or anhyd. | Often the best choice for RBF₃K. Good solubility and effective in promoting both hydrolysis and transmetalation. | [11][13] |
| K₃PO₄ | 2-3 eq., aq. or anhyd. | Strong, non-nucleophilic base. Can be effective and may reduce protodeboronation compared to stronger hydroxides. | [5][9] |
| K₂CO₃ | 2-3 eq., aq. | Common, inexpensive base. May be less effective than Cs₂CO₃ and its lower solubility can sometimes be an issue. | [28] |
| KF | 2-3 eq., anhyd. | Milder base. Can be used in anhydrous conditions to activate the boronate and minimize protodeboronation. | [26] |
Problem 3: Formation of Homocoupled Byproducts
You observe significant amounts of bifuran (from the boronate) and/or a biaryl derived from your electrophile.
Q4: Why am I getting symmetrical homocoupled products instead of my desired cross-coupled product?
A4: Homocoupling arises from two main pathways: oxidative coupling of the organoboron reagent or reductive coupling of the aryl halide.
-
Scientific Rationale:
-
Boronate Homocoupling: This is primarily caused by the presence of oxygen, which can oxidize the boronic acid in a palladium-mediated process.[4] Keeping the concentration of the unstable boronic acid low by using the trifluoroborate precursor is inherently protective.[16][17]
-
Aryl Halide Homocoupling: This can occur if the transmetalation step is slow or fails. The Ar-Pd(II)-X intermediate can react with another molecule of itself, especially at high temperatures.
-
-
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent oxidative homocoupling of the boronate. Ensure your inert atmosphere is maintained throughout the reaction.[9]
-
Optimize the Base: The base is essential for the transmetalation step.[1][26] If transmetalation is the rate-limiting step, the Ar-Pd(II)-X intermediate has more time to undergo side reactions. Ensure your base is sufficiently strong and soluble (Cs₂CO₃ is a good starting point).
-
Use an Efficient Ligand: Bulky, electron-rich ligands not only speed up oxidative addition but also facilitate the subsequent steps of the catalytic cycle, reducing the lifetime of intermediates that could lead to homocoupling.[4]
-
Visual Troubleshooting and Workflow
The following diagrams illustrate the key chemical cycle and a logical workflow for addressing low-yield issues.
Caption: The Suzuki-Miyaura cycle adapted for Potassium Organotrifluoroborates.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pure.ed.ac.uk [pure.ed.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Protodeboronation - Wikipedia [en.wikipedia.org]
- 22. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. research.ed.ac.uk [research.ed.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. Suzuki Coupling [organic-chemistry.org]
- 27. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Potassium 2-Furantrifluoroborate
Welcome to the technical support center for Potassium 2-furantrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction to this compound
This compound is a versatile and increasingly popular reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its bench-top stability, ease of handling, and slow-release profile of the corresponding boronic acid make it an attractive alternative to the often-unstable 2-furylboronic acid.[1][2] However, like any reagent, its successful application requires an understanding of its reactivity and potential side reactions. This guide will address the most common issues: protodeboronation, hydrolysis-related problems, and homocoupling.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?
A1: Low yields are often traced back to one of three main issues: inefficient hydrolysis to the active boronic acid, protodeboronation of the furan moiety, or catalyst deactivation. The furan ring can also participate in side reactions. A systematic troubleshooting approach is necessary to identify the root cause.
Q2: What is protodeboronation and why is it a problem with 2-furyl systems?
A2: Protodeboronation is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of furan.[3][4][5] This is a common decomposition pathway for many (hetero)arylboronic acids.[4][5] The 2-furyl system is particularly susceptible due to the electron-rich nature of the furan ring, which facilitates electrophilic attack by a proton source (like water or acidic media) on the carbon atom attached to the boron.[3] Using the trifluoroborate salt helps to minimize this by keeping the concentration of the more reactive boronic acid low throughout the reaction.[1][6][7]
Q3: Is this compound air- and moisture-stable?
A3: Yes, one of the primary advantages of potassium organotrifluoroborates is their excellent stability to air and moisture compared to their corresponding boronic acids.[1] They are crystalline solids that can be weighed in the open and stored for extended periods without significant decomposition.[8] This stability, however, means that controlled hydrolysis is required in situ to generate the active coupling partner.
Q4: How does the choice of base affect the reaction?
A4: The base plays a crucial role in both the hydrolysis of the trifluoroborate and the catalytic cycle of the Suzuki-Miyaura coupling. For 2-furantrifluoroborate, which undergoes slow hydrolysis under basic conditions, the choice of base can be critical.[6][7] A strong base like cesium carbonate is often used to facilitate both the hydrolysis and the transmetalation step.[9] However, excessively basic conditions can promote protodeboronation.[10]
Troubleshooting Guide: Side Reactions and Mitigation Strategies
Protodeboronation: The Major Culprit
Protodeboronation is often the primary reason for low yields. It is the undesired cleavage of the C-B bond, leading to the formation of furan and the loss of your nucleophilic partner.
Symptoms:
-
Formation of furan as a major byproduct (detectable by GC-MS).
-
Low conversion of starting materials despite catalyst activity.
-
Yields do not improve with extended reaction times.
Causality and Mechanism: The generally accepted mechanism involves the protonation of the carbon atom attached to the boron. The stability of the resulting intermediate influences the rate of this undesired reaction. For electron-rich heteroaromatics like furan, this process can be quite facile, especially with the free boronic acid.
Mitigation Strategies:
-
Controlled Hydrolysis: The key advantage of the trifluoroborate is the slow, controlled release of the boronic acid.[1][6][7] Avoid conditions that lead to rapid hydrolysis and accumulation of the boronic acid. This includes avoiding overly acidic conditions which can accelerate both hydrolysis and protodeboronation.[3]
-
Choice of Solvent and Base: Anhydrous solvents can be employed in the initial stages of the reaction, with the controlled addition of water to initiate hydrolysis once the system is at the desired temperature. The use of milder bases like K3PO4 or K2CO3 can sometimes be beneficial compared to stronger bases.[2]
-
Reaction Temperature: Higher temperatures can accelerate protodeboronation.[10] It is advisable to run the reaction at the lowest temperature that allows for efficient catalytic turnover.
Hydrolysis: A Double-Edged Sword
While necessary for the reaction to proceed, the hydrolysis of this compound to 2-furylboronic acid can be sluggish and is highly dependent on reaction conditions.[6][7]
Symptoms:
-
Incomplete conversion of the trifluoroborate.
-
Reaction fails to initiate.
-
Inconsistent results between batches or different reaction setups.
Causality and Mechanism: The hydrolysis of organotrifluoroborates is a complex process. For 2-furantrifluoroborate, it is known to be slow under basic conditions and requires acid catalysis for efficient conversion.[6][7] The reaction vessel itself can play a role; for instance, a glass vessel can act as a fluoride scavenger, driving the equilibrium towards the boronic acid.[1]
Mitigation Strategies:
-
Optimize Water Content: The amount of water in the solvent system is critical. Typically, a mixture of an organic solvent (like THF, dioxane, or toluene) and water is used. The optimal ratio should be determined empirically.
-
Consider the Reaction Vessel: Be aware that reactions in glass flasks may proceed differently than in PTFE or other inert vessels due to the interaction of the glass surface with fluoride ions.[1]
-
Pre-activation: In some cases, a pre-stirring period of the trifluoroborate with the base and water at a mild temperature before adding the catalyst and electrophile can ensure a sufficient concentration of the active boronic acid is present when the catalytic cycle begins.
Homocoupling
The formation of 2,2'-bifuran is another potential side reaction, arising from the oxidative homocoupling of two molecules of 2-furylboronic acid.
Symptoms:
-
Formation of a symmetrical biaryl byproduct.
-
Most prevalent when the rate of transmetalation is slow compared to the rate of boronic acid formation.
Causality and Mechanism: Homocoupling is often promoted by the presence of oxygen and is catalyzed by the palladium complex, particularly at lower oxidation states. It is a bimolecular reaction, so its rate is highly dependent on the concentration of the boronic acid.
Mitigation Strategies:
-
Maintain Low Boronic Acid Concentration: The slow-release nature of the trifluoroborate is the best defense against homocoupling.[1][6][7]
-
Degas Thoroughly: Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. Maintaining an inert atmosphere (Nitrogen or Argon) throughout the reaction is crucial.
-
Use Efficient Catalysts: A highly active catalyst system that promotes a fast rate of cross-coupling will outcompete the slower homocoupling pathway.
Visualizing Reaction Pathways
The following diagram illustrates the desired cross-coupling pathway versus the common side reactions of protodeboronation and homocoupling.
Caption: Reaction pathways for this compound in Suzuki-Miyaura coupling.
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for your specific substrates.
Materials:
-
This compound
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., THF/H2O 10:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (3.0 equiv.).
-
Seal the vessel and purge with an inert gas for 15-20 minutes.
-
Add the degassed solvent system (THF/H2O).
-
Add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary Table of Troubleshooting Strategies
| Issue | Symptom | Primary Cause | Mitigation Strategy |
| Protodeboronation | Formation of furan, low yield | C-B bond cleavage by a proton source | Use minimal water, control temperature, avoid acidic media |
| Inefficient Hydrolysis | Incomplete reaction, no initiation | Slow conversion of trifluoroborate to boronic acid | Optimize water content, consider vessel material, pre-activation |
| Homocoupling | Formation of 2,2'-bifuran | Oxidative coupling of two boronic acid molecules | Thoroughly degas, use an efficient catalyst |
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. Accounts of Chemical Research. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Knauber, T., et al. (2018). An Efficient Method for the Hydrolysis of Potassium Organotrifluoroborates Promoted by Montmorillonite K10. ChemistrySelect. Available at: [Link]
-
Ting, R., et al. (2010). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]
-
Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition. Available at: [Link]
-
Sereda, G. (2011). A general protodeboronation reaction. Tetrahedron Letters. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Dreher, S. D., et al. (2016). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Organic Letters. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
optimizing reaction conditions for Potassium 2-furantrifluoroborate
Welcome to the technical support center for Potassium 2-furantrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. My objective is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to troubleshoot effectively and achieve reliable, high-yield results.
This compound has emerged as a superior alternative to its corresponding boronic acid due to its remarkable bench-top stability and ease of handling.[1][2] Unlike furan-2-ylboronic acid, which is notoriously prone to rapid protodeboronation, the tetracoordinate boron center in the trifluoroborate salt provides a stable, crystalline solid that can be stored for extended periods and weighed accurately, allowing for near-stoichiometric use in cross-coupling reactions.[1] The key to unlocking its potential lies in understanding and controlling its activation—a slow, deliberate hydrolysis—within the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over 2-furylboronic acid?
The principal advantages are stability and stoichiometry.
-
Enhanced Stability: Furan-2-ylboronic acid is highly susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom.[1] This decomposition pathway leads to lower yields and the need for a large excess of the boronic acid. This compound is significantly more resistant to this degradation, ensuring the reagent's integrity until it is productively consumed in the catalytic cycle.[2]
-
Stoichiometric Precision: As a stable, crystalline solid, this compound can be weighed accurately, allowing for the use of near-stoichiometric amounts (typically 1.1-1.2 equivalents). This minimizes waste and simplifies purification by reducing the amount of boron-containing byproducts.
Q2: How does the trifluoroborate salt become active in a Suzuki-Miyaura coupling reaction?
Activation occurs via a controlled, in-situ hydrolysis to the corresponding boronic acid, which then participates in the catalytic cycle. This "slow-release" mechanism is a major advantage. The hydrolysis rate is dependent on several factors, including the base, solvent system, and the electronic nature of the organic group.[3][4]
Interestingly, the hydrolysis of many aryltrifluoroborates, including the 2-furyl derivative, is found to be catalyzed by acid. Under the basic conditions of the Suzuki-Miyaura reaction, this creates an "acid-base paradox" where the hydrolysis is deliberately slow.[3] This ensures that the concentration of the unstable boronic acid in the reaction medium is always low, minimizing side reactions like protodeboronation and oxidative homocoupling.[3][4]
Caption: Trifluoroborate activation and entry into the Suzuki cycle.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of reactions with this compound.
Q3: My reaction has a very low yield or has failed completely. What are the first steps in troubleshooting?
When faced with a low-yielding reaction, a systematic approach is crucial. The most common culprits are issues with the catalyst system, inefficient activation of the trifluoroborate, or degradation of the coupling partners.
Caption: Systematic workflow for troubleshooting low-yield reactions.
Q4: I suspect catalyst inactivation. How can I ensure my catalyst is active?
Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[5]
-
Inert Atmosphere: The most critical factor is maintaining a rigorously inert atmosphere. Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon or nitrogen for at least 30 minutes.[6] Assemble the reaction under a positive pressure of inert gas.
-
Catalyst and Ligand Choice: For challenging couplings, especially with aryl chlorides or electron-rich systems, standard catalysts like Pd(PPh₃)₄ may be insufficient. The use of bulky, electron-rich phosphine ligands is often required to facilitate both the oxidative addition and reductive elimination steps.[7] For heteroaryltrifluoroborates like the 2-furyl derivative, ligands such as RuPhos have proven to be highly effective.[1]
-
Precatalyst: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its in-situ reduction to Pd(0).[6] Using a pre-formed Pd(0) catalyst can sometimes be more reliable.
Q5: My yield is low despite an active catalyst. Could it be an issue with the base or solvent?
Yes, the base and solvent system are critical for controlling the hydrolysis of the trifluoroborate salt and facilitating the transmetalation step.
-
Base Selection: The base plays a dual role: it promotes the formation of the active boronate species from the boronic acid and participates in the catalytic cycle. For organotrifluoroborates, Cesium Carbonate (Cs₂CO₃) is frequently the base of choice, often providing superior results to other bases like K₂CO₃ or Na₂CO₃.[8][9] It is crucial that the base is finely powdered to maximize its surface area and reactivity.
-
Solvent System: Anhydrous conditions are generally not effective for trifluoroborate couplings. A small amount of water is required to facilitate the hydrolysis to the boronic acid.[8][9] Common solvent systems include mixtures like THF/H₂O, Dioxane/H₂O, or Ethanol. The optimal ratio depends on the specific substrates and must be determined empirically. A good starting point is often a 10:1 or 4:1 organic solvent to water ratio.[6][10]
Q6: I am detecting furan in my crude reaction mixture, indicating protodeboronation. How can I prevent this?
Observing the protodeboronated product (furan) means that the active 2-furylboronic acid is decomposing before it can be productively used in the catalytic cycle. While the trifluoroborate salt is stable, the boronic acid it generates is not.[1]
-
Minimize Reaction Time and Temperature: Prolonged exposure to high temperatures and a basic medium will accelerate the rate of protodeboronation.[6] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the limiting reagent is consumed. Run the reaction at the lowest temperature that provides a reasonable rate.
-
Use the Mildest Effective Conditions: While a strong base is needed, an overly harsh base or excessively high concentration can increase the rate of decomposition. If protodeboronation is severe, consider screening milder bases. The "slow-release" nature of the trifluoroborate is designed to combat this, but it can be overwhelmed by overly aggressive conditions.[3]
Optimized Protocol and Data
The following is a robust, general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl chloride, based on highly successful conditions reported in the literature.[1]
Experimental Protocol: Coupling with 4-Chlorobenzonitrile
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (0.26 mmol, 1.05 equiv.), 4-chlorobenzonitrile (0.25 mmol, 1.0 equiv.), and Sodium Carbonate (Na₂CO₃, 0.50 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) Acetate (Pd(OAc)₂, 0.0025 mmol, 1 mol%) and RuPhos (0.005 mmol, 2 mol%). Add this catalyst/ligand mixture to the main reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add 2.5 mL of degassed Ethanol through the septum.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 85 °C. Stir the reaction mixture vigorously for the required time (typically 4-12 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the 4-chlorobenzonitrile is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 2-(4-cyanophenyl)furan product.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Aryl Bromides / Iodides | Aryl Chlorides (Activated) | Aryl Chlorides (Unactivated/Hindered) |
| Pd Precursor | Pd(OAc)₂ or PdCl₂(dppf) | Pd(OAc)₂ | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | SPhos or XPhos | RuPhos [1] | RuPhos or XPhos |
| Catalyst Loading | 1-2 mol% | 1-3 mol% | 2-5 mol% |
| Ligand Loading | 2-4 mol% | 2-6 mol% | 4-10 mol% |
| Base | Cs₂CO₃ or K₃PO₄ | Na₂CO₃ or Cs₂CO₃ | Cs₂CO₃ [9] |
| Base Equivalents | 2-3 equiv. | 2-3 equiv. | 3 equiv. |
| Solvent System | Dioxane/H₂O (4:1) | Ethanol [1] | THF/H₂O (10:1) |
| Temperature | 80-100 °C | 80-90 °C | 90-110 °C |
References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Molander, G. A., & Brown, A. R. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 42(34), 3948-3951. [Link]
-
Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]
-
Sammis, G. M., & Beaudoin, D. (2012). Optimization of the reaction conditions. ResearchGate. [Link]
-
Vedejs, E., & Chapman, R. W. (1994). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. The Journal of Organic Chemistry, 59(21), 6125–6131. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Hoag, B. P. (2002). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Synthesis, 2002(11), 1551-1554. [Link]
-
Molander, G. A., & Elia, M. D. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(16), 6263–6267. [Link]
-
Dreher, S. D., Lim, Y.-H., & Molander, G. A. (2001). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 4(6), 754-760. [Link]
-
Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Chia, C. K., & Chia, L. S. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Organic & Biomolecular Chemistry, 10(21), 4295-4300. [Link]
-
Titova, T. F., & Titov, E. V. (2004). Stability of Potassium Fluoride Peroxosolvate in Aqueous Solution. Russian Journal of Physical Chemistry A, 78(1), 63-65. [Link]
-
Helmy, R., & Lebert, A. (2012). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 16(4), 628-633. [Link]
-
Chia, C. K., & Chia, L. S. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Danish, M. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Lu, G.-P., et al. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
Giorgio, M. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
Reddit r/OrganicChemistry. (2022). Tips on increasing yield of Miyaura coupling reaction?. Reddit. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. University of Washington Faculty Web Server. [Link]
-
Gismondi, A., et al. (2012). A Study of Stability of Potassium Fluoride Peroxosolvates KF · nH2O2 (n = 1, 2) in Solid State and in Aqueous Solutions. ResearchGate. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Potassium 2-Furantrifluoroborate Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Potassium 2-furantrifluoroborate. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification of products from reactions utilizing this versatile reagent, most commonly in Suzuki-Miyaura cross-coupling reactions.
This compound (2-furyl-BF3K) is a highly stable, crystalline, and easy-to-handle solid that serves as a robust precursor to the corresponding boronic acid in situ.[1][2][3] Its use circumvents many of the stability and stoichiometry issues associated with boronic acids themselves. However, the unique properties of the trifluoroborate salt and the resulting furan-containing products necessitate specific considerations during reaction work-up and purification.
Understanding the Core Chemistry of Work-up & Purification
A successful purification strategy begins with understanding the key chemical species present in your crude reaction mixture. In a typical Suzuki-Miyaura reaction, after the catalytic cycle is complete, you will have:
-
Desired Product: The coupled furan-containing molecule.
-
Unreacted Starting Materials: Aryl/vinyl halide and potentially some unreacted 2-furyl-BF3K.
-
Catalyst Residues: Palladium catalyst and ligands.
-
Base: Inorganic salts (e.g., Cs2CO3, K3PO4).[4]
-
Boron-Containing Byproducts: This is the most critical group of impurities to manage. The 2-furyl-BF3K must first hydrolyze to its active boronic acid form (2-furyl-B(OH)2) to participate in the catalytic cycle.[1][5][6] This hydrolysis, along with potential side reactions like protodeboronation (loss of the boron moiety), generates various water-soluble and organic-soluble boron species that must be removed.[7]
The purification strategy, therefore, hinges on effectively separating the desired organic product from inorganic salts, catalyst residues, and, most importantly, boron-based impurities.
Troubleshooting Guide
This section addresses common problems encountered during the purification of products from 2-furyl-BF3K reactions in a direct question-and-answer format.
Problem 1: My final product is contaminated with persistent boron impurities, as seen in my NMR (broad signals) or Mass Spec.
-
Potential Cause A: Incomplete Hydrolysis and Removal of Boronic Acid. The boronic acid byproduct (from hydrolyzed 2-furyl-BF3K) can be somewhat organic-soluble and may partition into the organic layer during extraction if the aqueous phase is not sufficiently basic.
-
Solution A: Basic Aqueous Wash. During your liquid-liquid extraction, perform multiple washes with a basic aqueous solution (e.g., 1M NaOH or 1M K2CO3). This deprotonates the boronic acid to form the highly water-soluble boronate salt, which will be efficiently removed from the organic phase.[8]
-
Potential Cause B: Co-elution during Silica Gel Chromatography. Boronic acids and related species can sometimes streak or co-elute with the desired product on silica gel, especially if the product has polar functional groups.
-
Solution B: Specialized Boron Scavenging.
-
Diol Extraction: Before chromatography, you can perform an extraction with a solution containing a diol, such as pinacol or sorbitol. Boronic acids form stable cyclic esters with diols, which can alter their solubility and chromatographic behavior, aiding in separation.
-
Scavenger Resins: For particularly stubborn impurities, consider passing your crude organic solution through a column containing a scavenger resin with diol functionality (e.g., SiliaBond Diol).[9] These resins selectively bind boronic acids, effectively removing them from the product stream.[9]
-
-
Potential Cause C: Formation of Boroxine. Boronic acids can dehydrate to form cyclic anhydrides called boroxines, which are often less polar and more likely to co-elute with the product.
-
Solution C: "Boric Acid as Methylester" Removal. If boron impurities persist after chromatography, a useful technique is to dissolve the impure product in methanol and add a few drops of acetic acid. Then, repeatedly add methanol and evaporate it under reduced pressure.[8] This process converts the boric acid impurities into volatile trimethyl borate, which is removed with the solvent.[8]
Problem 2: I am experiencing low or inconsistent yields after purification.
-
Potential Cause A: Protodeboronation. The 2-furyl moiety can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, especially under harsh basic conditions or at elevated temperatures.[10] This consumes your starting material without forming the desired product. Studies have shown that furyl trifluoroborates may require acid catalysis for efficient hydrolysis, and under basic conditions, protodeboronation can occur.[1][5]
-
Solution A: Optimize Reaction Conditions.
-
Choice of Base: Use the mildest effective base. While strong bases like Cs2CO3 are common, consider screening milder options like K3PO4 or K2CO3.[4][11]
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate of conversion.[10]
-
Inert Atmosphere: Rigorously degas your solvents and maintain an inert atmosphere (Argon or Nitrogen) to prevent oxidative side reactions that can degrade the catalyst and starting materials.[4][10]
-
-
Potential Cause B: Product Loss During Extraction. Furan-containing compounds can have varying polarities. Highly nonpolar products might be difficult to extract from nonpolar reaction solvents (like toluene), while more polar products might have some solubility in the aqueous phase, leading to losses.
-
Solution B: Systematic Extraction Protocol.
-
Solvent Selection: Choose an extraction solvent that is a good match for your product's polarity. Ethyl acetate is a versatile starting point.
-
Multiple Extractions: Always perform at least three extractions of the aqueous layer to ensure complete recovery of your product.
-
Brine Wash: Finish with a brine (saturated NaCl solution) wash. This helps to break up emulsions and reduces the amount of dissolved water in the organic layer, improving drying efficiency.[4]
-
-
Potential Cause C: Product Degradation on Silica Gel. The furan ring can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition during column chromatography.
-
Solution C: Chromatography Optimization.
-
Neutralize Silica: Pre-treat your silica gel by slurrying it in your eluent system containing a small amount of a neutralising agent, like triethylamine (~0.5-1% by volume), before packing the column.
-
Use Neutral Alumina: For highly sensitive compounds, consider using neutral alumina as the stationary phase instead of silica gel.[12]
-
Minimize Contact Time: Run the column efficiently and do not let the product sit on the column for an extended period.
-
Workflow for Troubleshooting Boron Impurities
Here is a logical workflow to diagnose and solve issues with boron-containing impurities.
Caption: Troubleshooting workflow for boron impurity removal.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my reaction is complete? A: Once TLC or LC-MS indicates the consumption of your limiting reagent, cool the reaction to room temperature. The first step in the work-up is typically to dilute the mixture with an organic solvent (like ethyl acetate or dichloromethane) and filter it through a pad of celite. This removes the bulk of the inorganic base and precipitated palladium black, simplifying the subsequent liquid-liquid extraction.
Q2: How do I choose the best solvent system for column chromatography? A: The ideal solvent system should provide a retention factor (Rf) for your desired product of approximately 0.25-0.35 on a TLC plate.
-
Start Simple: Begin with a nonpolar/polar mixture like Hexanes/Ethyl Acetate.
-
Analyze Impurities: Run a TLC of your crude material. If the impurities are much more polar than your product, they will remain at the baseline, and a simple filtration through a silica plug might be sufficient. If they are close in polarity, you will need a full chromatographic separation.
-
Furan Considerations: Phenylfuran derivatives have been successfully separated on silica gel using various solvent systems.[13] The polarity will be highly dependent on the other substituents on your coupled product.
Q3: Can I use reverse-phase HPLC for purification? A: Yes, reverse-phase HPLC is an excellent method for purifying furan-containing compounds, especially for final polishing of small quantities or for compounds that are difficult to separate by normal-phase chromatography.[14][15] A typical mobile phase would consist of acetonitrile and water, often with a modifier like formic acid for MS compatibility.[14]
Q4: My product seems to be an oil that won't crystallize. What are my options? A: Many furan-containing compounds are oils at room temperature. If column chromatography does not yield a sufficiently pure product, consider these options:
-
Kugelrohr Distillation: For thermally stable, relatively low molecular weight oils, Kugelrohr distillation under high vacuum can be a very effective purification method.
-
Preparative TLC/HPLC: For smaller scales, preparative thin-layer chromatography or preparative HPLC can provide high purity material.[15]
-
Salt Formation: If your product contains a basic nitrogen atom (e.g., a pyridine ring), you could form a crystalline salt (e.g., hydrochloride or trifluoroacetate) which may be easier to purify by recrystallization.
Q5: Are there any specific safety considerations for working with furan-containing compounds? A: Furan itself is a volatile and flammable liquid.[14] While your products are likely to be less volatile solids or oils, you should always handle them in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for any known hazards associated with your specific product class.
Data & Protocols
Table 1: Solvent Selection for Liquid-Liquid Extraction
| Property of Desired Product | Primary Extraction Solvent | Aqueous Wash Solution(s) |
| Nonpolar (e.g., 2-Aryl Furan) | Ethyl Acetate, Dichloromethane | 1. Water2. 1M NaOH3. Brine |
| Moderately Polar (e.g., contains ester, ketone) | Ethyl Acetate | 1. Water2. 1M NaOH3. Brine |
| Polar (e.g., contains alcohol, amide) | Ethyl Acetate (may require >3 extractions) | 1. Saturated NH4Cl (if acid-sensitive)2. 1M NaOH3. Brine |
| Basic (e.g., contains pyridine) | Dichloromethane, Ethyl Acetate | 1. Water2. Brine |
Protocol 1: General Aqueous Work-up and Extraction
-
Cool & Dilute: Cool the reaction vessel to room temperature. Dilute the reaction mixture with 3-5 volumes of a suitable organic solvent (e.g., Ethyl Acetate).
-
Filter: Filter the mixture through a short plug of celite to remove insoluble salts and catalyst residues. Wash the celite pad with additional organic solvent.
-
Transfer: Transfer the combined filtrate to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
1 volume of deionized water.
-
2 volumes of 1M NaOH solution (to remove boronic acid byproducts).
-
1 volume of deionized water.
-
1 volume of brine (saturated aqueous NaCl).
-
-
Dry & Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4][10]
Protocol 2: Flash Column Chromatography on Silica Gel
-
Determine Eluent: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives an Rf of ~0.3 for your product.
-
Prepare Column: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble materials, "dry loading" is recommended: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
Elute: Run the column using positive pressure, collecting fractions.
-
Analyze: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Lloyd-Jones, G. C., & Dreher, S. D. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Lloyd-Jones, G. C., & Dreher, S. D. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. ACS Publications. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF on ResearchGate. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley Online Library. Available at: [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC - NIH. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH. Available at: [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. ResearchGate. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Chen, Y. C., et al. (2019). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC - NIH. Available at: [Link]
-
Jurášek, A., & Kováč, J. (1973). Furan derivatives. XXXVI. Chromatographic determination of some phenylfuran derivatives. Chemical Papers. Available at: [Link]
-
Chen, Y. C., et al. (2019). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Gevorgyan, V., & Sromek, A. W. (2009). Solution-Phase Synthesis of a Highly Substituted Furan Library. PMC - NIH. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. Available at: [Link]
-
Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC - NIH. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Technical Support Center: Deboronation of Potassium 2-Furantrifluoroborate
Welcome to the technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the nuances of complex chemical transformations. This guide is designed to provide in-depth troubleshooting for side reactions encountered during the deboronation and subsequent cross-coupling of Potassium 2-furantrifluoroborate. Our focus is on explaining the causality behind common issues and providing field-proven, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields, and I'm isolating furan as the major byproduct. What is happening?
A1: This is a classic case of protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond. While potassium organotrifluoroborates are generally more stable than their corresponding boronic acids, they are not immune to this side reaction, especially heteroaromatic ones which can be prone to instability.[1][2]
Causality: Protodeboronation can be promoted by several factors:
-
Excess Acidity or Basicity: Both strong acids and bases can catalyze the cleavage of the C-B bond.[3][4] In the context of a Suzuki reaction, the base's role is to activate the boron species for transmetalation, but inappropriate base strength or concentration can favor protodeboronation.[4][5]
-
Presence of Protic Sources: Water is often necessary for the hydrolysis of the trifluoroborate to the active boronic acid, but its presence also provides a proton source for this undesired pathway.
-
Elevated Temperatures & Long Reaction Times: These conditions can increase the rate of decomposition of the starting material or key intermediates.
Troubleshooting & Solutions:
-
Optimize the Base: Use the weakest base necessary to promote the catalytic cycle. For furan trifluoroborates, bases like Cs₂CO₃ or K₃PO₄ are often effective.[1] The stoichiometry of the base is also critical; an excess may accelerate protodeboronation.[5]
-
Control the "Slow Release": The stability of the trifluoroborate is an advantage. The goal is a slow, steady hydrolysis to the boronic acid, which is then immediately consumed by the palladium catalyst.[6][7][8] If the boronic acid accumulates, it is more susceptible to side reactions.[6][7] Ensure your reaction conditions (solvent, base) are geared for this slow release. Interestingly, for furyl trifluoroborates, hydrolysis can be acid-catalyzed, an "acid-base paradox" that ensures slow hydrolysis under the basic conditions of the Suzuki coupling.[6][7]
-
Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen). While protodeboronation is not directly caused by oxygen, oxidative processes can degrade the catalyst and reagents, leading to longer reaction times and more opportunity for decomposition.[9]
Q2: My reaction mixture is turning dark, and I'm seeing a complex mixture of unidentified polar byproducts by TLC/LC-MS, not just the expected product or furan.
A2: This symptom strongly suggests decomposition of the furan ring itself. The furan moiety is notoriously sensitive to certain conditions, particularly acidity and oxidation.[10][11][12][13]
Causality & Key Side Reactions:
-
Acid-Catalyzed Ring Opening: Furans are susceptible to decomposition and ring-opening in the presence of acid catalysts.[10][11][14] The process is initiated by protonation of the furan ring, which leads to nucleophilic attack by a solvent molecule (like water) and subsequent ring cleavage to form highly functionalized, linear 1,4-dicarbonyl compounds or related species.[10][12][15]
-
Oxidative Cleavage: The furan ring has poor oxidative stability.[16] Trace oxygen in the reaction can lead to the formation of endoperoxides, which rearrange and cleave to form reactive species.[13] This can result in the formation of carboxylic acids, dicarbonyls, and ultimately, polymeric gums.[12][13][16]
Troubleshooting & Solutions:
-
pH Control: Avoid any acidic conditions. If an acidic workup is required, perform it carefully at low temperatures and adjust the pH cautiously, for instance to a pH of 4, to prevent ring-opening.[14] Ensure the base used in the primary reaction is not buffered in a way that creates localized acidic microenvironments.
-
Rigorous Degassing: This is non-negotiable when working with furans. Oxygen is a key culprit in ring degradation. Use a robust degassing method like three freeze-pump-thaw cycles for your solvents. Sparging with an inert gas is often insufficient for sensitive substrates.[17]
-
Use Fresh Reagents: Furan-containing reagents can degrade upon storage.[2] Poor oxidative stability can lead to the formation of peroxides over time.[16] It is advisable to use freshly acquired or purified this compound.
Troubleshooting Guide at a Glance
This workflow provides a decision-making process for diagnosing and resolving common issues.
Competing Reaction Pathways
The desired cross-coupling reaction is in competition with several destructive side pathways. Minimizing these side reactions is key to achieving a high yield.
Sources
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- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Furan Trifluoroborate Coupling
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation, specifically in the Suzuki-Miyaura coupling of furan trifluoroborates. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Troubleshooting Guide: A Deeper Dive into Catalyst Deactivation
Catalyst deactivation is a frequent impediment in cross-coupling reactions, leading to diminished yields, stalled reactions, and inconsistent results.[1] Understanding the root cause is critical for effective troubleshooting. This guide will walk you through common issues and their solutions in a question-and-answer format.
Q1: My reaction has turned black, and the yield is low. What is happening to my catalyst?
The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition.[2] This occurs when the active Pd(0) species agglomerates into inactive palladium nanoparticles.[3] This is a common deactivation pathway and can be addressed by considering the following:
-
Ligand Selection and Ratio: The choice of ligand is paramount in stabilizing the catalytically active Pd(0) complex.[4][5] For the coupling of furan trifluoroborates, bulky, electron-rich phosphine ligands such as RuPhos are often effective.[6][7] These ligands create a sterically hindered environment around the palladium center, preventing aggregation.[2] An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, be aware that a large excess can sometimes inhibit the reaction.[2]
-
Temperature Control: Elevated temperatures can accelerate the rate of catalyst decomposition.[2] It is advisable to conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.[2] If you suspect thermal decomposition, consider running the reaction at a lower temperature (e.g., 80 °C) to see if the formation of palladium black is mitigated.[2]
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then lead to the formation of palladium black.[2] It is crucial to rigorously degas all solvents and reagents and to maintain a positive pressure of an inert gas, such as argon or nitrogen, throughout the reaction setup and duration.[2][8]
Experimental Protocol: Standard Suzuki-Miyaura Coupling of Furan-2-yltrifluoroborate
This protocol provides a general starting point for the coupling of furan-2-yltrifluoroborate with an aryl halide.
| Reagent | Equivalents | Amount (for 0.25 mmol scale) |
| Aryl Halide | 1.0 | 0.25 mmol |
| Furan-2-yltrifluoroborate | 1.04 | 0.26 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.01 (1 mol%) | 0.0025 mmol |
| RuPhos | 0.02 (2 mol%) | 0.005 mmol |
| Sodium Carbonate (Na₂CO₃) | 2.0 | 0.50 mmol |
| Ethanol | - | ~2.5 mL (to achieve 0.1 M) |
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide, furan-2-yltrifluoroborate, and sodium carbonate.
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Under the inert atmosphere, add the palladium precatalyst (Pd(OAc)₂) and the ligand (RuPhos).
-
Add the degassed ethanol via syringe.
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 85 °C).[7]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q2: My starting materials are consumed, but I'm seeing significant amounts of a side product that is not my desired coupled product. What could be the issue?
The presence of significant side products often points to competing reaction pathways, with protodeboronation and homocoupling being the most common culprits in Suzuki-Miyaura reactions.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a known issue with furanboronic acids due to their low stability.[7] While potassium furan-2-yltrifluoroborate is significantly more stable and less prone to protodeboronation, this side reaction can still occur under certain conditions.[6][7]
-
Mitigation Strategies:
-
Base Selection: Strong bases in aqueous media can accelerate protodeboronation.[9] Using a milder base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is often preferred.[2][7]
-
Anhydrous Conditions: While some Suzuki couplings benefit from the presence of water, in cases of significant protodeboronation, switching to anhydrous conditions can be beneficial as water is the proton source for this side reaction.[9] However, it's important to note that the hydrolysis of the trifluoroborate to the active boronic acid is a necessary step.[10][11] Therefore, a careful balance is needed, and often a mixed solvent system with a controlled amount of water is optimal.[10]
-
-
-
Homocoupling: The dimerization of the furan trifluoroborate is another potential side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[9]
-
Mitigation Strategies:
-
Rigorous Degassing: As mentioned previously, ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen.[9]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can sometimes be advantageous if in situ reduction of a Pd(II) precatalyst is problematic.[9]
-
-
Visualizing Deactivation Pathways
The following diagram illustrates the main pathways leading to catalyst deactivation.
Caption: Common pathways for palladium catalyst deactivation.
Frequently Asked Questions (FAQs)
Q3: Why use a furan trifluoroborate instead of a furan boronic acid?
Potassium organotrifluoroborates are generally more stable, crystalline solids that are less prone to protodeboronation compared to their boronic acid counterparts.[6][7] This increased stability allows for the use of near-stoichiometric amounts of the coupling partner and can lead to more reproducible results, especially with sensitive substrates like furans.[7]
Q4: Can impurities in my starting materials affect the catalyst?
Yes, impurities in your furan trifluoroborate or aryl halide can significantly impact the catalyst's performance.[12][13] Certain functional groups or residual reagents from previous synthetic steps can act as catalyst poisons, leading to deactivation. It is always recommended to use highly pure starting materials.
Q5: What is the role of water in the coupling of organotrifluoroborates?
Water plays a crucial role in the Suzuki-Miyaura coupling of organotrifluoroborates by facilitating the slow hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step.[10][11] This "slow release" minimizes the concentration of the boronic acid in the reaction mixture, thereby reducing the likelihood of side reactions like protodeboronation and homocoupling.[11] The optimal amount of water can be system-dependent.[10]
Q6: My coupling reaction is sluggish. What can I do to improve the reaction rate?
If your reaction is slow but the catalyst appears stable (no palladium black formation), you can consider the following:
-
Increase Temperature: While high temperatures can lead to deactivation, a modest increase may be necessary to drive the reaction to completion.
-
Ligand Choice: The electronic and steric properties of the ligand influence the rates of the elementary steps in the catalytic cycle.[4] Screening different bulky, electron-rich phosphine ligands may identify a more active catalyst for your specific substrates.[2]
-
Solvent Effects: The choice of solvent can impact the solubility of the reagents and the stability of intermediates in the catalytic cycle.[14] Experimenting with different anhydrous, degassed solvents such as toluene, dioxane, or THF, or mixed solvent systems, may improve the reaction rate.[2]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed furan trifluoroborate coupling reaction.
Caption: A step-by-step guide for troubleshooting failed reactions.
References
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1053–1064. [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
-
ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8854–8863. [Link]
-
ResearchGate. (n.d.). Ligand design in transition-metal catalyzed cross-coupling. ResearchGate. [Link]
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]
-
Amatore, C., & Jutand, A. (2000). Mapping the reaction pathway in palladium-catalyzed cross-coupling reactions. Organometallics, 19(17), 3253–3263. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development, 7(1), 101–105. [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 154. [Link]
-
RSC Publishing. (2019). Catalyst control of selectivity in the C–O bond alumination of biomass derived furans. Chemical Science. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. ResearchGate. [Link]
-
YouTube. (2018). The Suzuki reaction. TMP Chem. [Link]
-
ResearchGate. (2020). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
PubMed Central. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(10), 2955–2961. [Link]
-
RSC Publishing. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. [Link]
-
ResearchGate. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. ResearchGate. [Link]
-
Molander, G. A. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 46(30), 5564–5579. [Link]
-
Wang, W., Wang, Y. J., & Sinha, A. (2014). Impact of residual impurities and contaminants on protein stability. Journal of Pharmaceutical Sciences, 103(5), 1315–1330. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
ResearchGate. (2025). Impact of impurities on crystal growth. ResearchGate. [Link]
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- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Substrate Scope for Potassium 2-Furantrifluoroborate Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving potassium 2-furantrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and expand the utility of this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the complexities of coupling this unique heteroaryl nucleophile.
Understanding this compound
Potassium organotrifluoroborates (R-BF₃K) are valuable precursors in organic synthesis due to their stability to air and moisture, crystalline nature, and ease of handling compared to their boronic acid counterparts.[1][2][3][4] They are considered protected forms of boronic acids that slowly release the active boronic acid species in situ under reaction conditions.[1][5] This slow-release mechanism is particularly advantageous as it can minimize side reactions like oxidative homocoupling and protodeboronation by maintaining a low concentration of the reactive boronic acid.[5]
However, the 2-furan moiety introduces specific challenges. The furan ring's oxygen can coordinate to the palladium center, potentially leading to catalyst inhibition. Furthermore, furan rings can be sensitive to the reaction conditions, and like many heteroaryltrifluoroborates, their hydrolysis rate can be slow and highly dependent on the reaction environment.[5][6] This guide provides structured solutions to overcome these challenges.
The Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates
The generally accepted mechanism for the Suzuki-Miyaura coupling with organotrifluoroborates involves an initial hydrolysis step to generate the corresponding boronic acid, which then enters the catalytic cycle.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction using potassium organotrifluoroborates.
Troubleshooting Guide
This section addresses specific issues encountered during Suzuki-Miyaura reactions with this compound in a question-and-answer format.
Question 1: I am observing low to no yield of my desired product. What are the likely causes and how can I fix it?
Answer: Low yield is the most common issue and can stem from several factors, from reagent stability to suboptimal catalytic activity.
Potential Cause A: Inefficient Hydrolysis of the Trifluoroborate Salt
The conversion of K[2-Furan-BF₃] to 2-furanboronic acid is a crucial prerequisite for transmetalation.[1] The rate of this hydrolysis can be slow, especially for certain heteroaryltrifluoroborates, creating a bottleneck in the catalytic cycle.[5]
Solutions:
-
Solvent System: Ensure the presence of water. A mixed solvent system like THF/H₂O, isopropanol/H₂O, or toluene/H₂O is often necessary to facilitate hydrolysis.[7][8][9] The optimal ratio depends on the specific substrates and should be screened.
-
Base Selection: The choice of base is critical. While many bases can promote the reaction, cesium carbonate (Cs₂CO₃) is frequently reported as superior for challenging couplings involving organotrifluoroborates.[7][10][11] It is more soluble in organic solvents than other inorganic bases and can more effectively promote the necessary steps. If Cs₂CO₃ fails, consider screening other bases like K₃PO₄ or K₂CO₃.[12][13]
-
Temperature: Increasing the reaction temperature (e.g., from room temperature to 70-100°C) can accelerate the hydrolysis and the overall reaction rate.[13] However, be mindful that excessive heat can also promote decomposition of the furanboronic acid.[6]
Potential Cause B: Catalyst Deactivation or Low Activity
The 2-furan moiety can coordinate to the palladium center, leading to catalytically inactive species. Furthermore, inefficient generation of the active Pd(0) species or its subsequent deactivation can halt the reaction.
Solutions:
-
Ligand Choice: This is one of the most critical parameters. Standard ligands like triphenylphosphine (PPh₃) may be insufficient. For challenging substrates, especially electron-rich heteroaryls, sterically bulky and electron-rich phosphine ligands are required.[14] These ligands promote faster reductive elimination, which can outcompete catalyst decomposition pathways.[14][15]
-
Palladium Precatalyst: Instead of simple sources like Pd(OAc)₂ or PdCl₂, consider using modern palladium precatalysts. These are designed to generate the active monoligated Pd(0) species rapidly and quantitatively under mild conditions, which is crucial when dealing with unstable coupling partners like furanboronic acids.[18][19]
-
Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst.[6] Ensure your reaction vessel, reagents, and solvents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[12][20]
Data Summary: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Conditions | Rationale & Reference |
| Palladium Source | Pd(OAc)₂ (2 mol%), Pd₂(dba)₃ (1-2 mol%) | Common, effective starting points.[9][16] |
| Ligand | RuPhos, SPhos, or XPhos (Pd:Ligand ratio 1:2 to 1:4) | Bulky, electron-rich ligands are crucial for challenging heteroaryl couplings.[9][14][16] |
| Base | Cs₂CO₃ or K₃PO₄ (2-3 equivalents) | Cs₂CO₃ is often superior for trifluoroborates; K₃PO₄ is a strong alternative.[7][10][11] |
| Solvent System | THF/H₂O (9:1), Toluene/H₂O (e.g., 4:1), or i-PrOH/H₂O | Water is essential for hydrolysis; the organic solvent choice can impact solubility and rates.[2][7][9] |
| Temperature | 70-100 °C | Balances the need for faster kinetics against potential substrate/reagent decomposition.[13] |
Question 2: My reaction turns black, and I get a precipitate. What is happening?
Answer: The formation of a black precipitate is typically palladium black, which is finely divided, catalytically inactive palladium metal. This indicates catalyst decomposition.
Causes & Solutions:
-
Slow Oxidative Addition or Reductive Elimination: If these steps are slow relative to catalyst decomposition pathways, Pd(0) can agglomerate.
-
High Temperatures: While heat can increase reaction rates, excessively high temperatures can also accelerate catalyst decomposition.
-
Solution: Try to find the minimum temperature that provides a reasonable reaction rate. If a highly active catalyst system is used, it may be possible to run the reaction at a lower temperature.[14]
-
-
Ligand Degradation: Some phosphine ligands can degrade at high temperatures or in the presence of certain reagents.
-
Solution: Ensure the chosen ligand is stable under the reaction conditions. The biarylphosphine ligands (Buchwald-type ligands) generally exhibit high thermal stability.[17]
-
Question 3: I am seeing significant amounts of side products like homocoupled furan (furan-furan) or protodeboronation (furan). How can I suppress these?
Answer: These side reactions compete with the desired cross-coupling and are often indicative of suboptimal reaction conditions.
Protodeboronation (Furan Formation)
This occurs when the furanboronic acid reacts with a proton source (like water or alcohol) to cleave the C-B bond, releasing furan.
Causes & Solutions:
-
Slow Transmetalation/Coupling: If the cross-coupling is slow, the sensitive furanboronic acid intermediate has more time to decompose.[6]
-
Solution: The key is to accelerate the productive catalytic cycle. Use a more active catalyst system (e.g., Pd(OAc)₂/RuPhos) to ensure the boronic acid is consumed in the desired reaction as soon as it is formed.[9]
-
-
Excessive Water or Acidity: While water is needed for hydrolysis, too much or an acidic pH can favor protodeboronation.
-
Solution: Carefully control the amount of water in the solvent system. Ensure the base is strong enough and present in sufficient quantity to maintain a basic environment.
-
Homocoupling (Furan-Furan or Ar-Ar)
This can arise from oxidative coupling of the boronic acid or reductive coupling of the aryl halide.
Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Rigorous degassing and maintenance of an inert atmosphere are critical.[6]
-
-
Slow Transmetalation: If transmetalation is slow, the Ar-Pd(II)-X intermediate can undergo side reactions.
-
Solution: Again, a highly active catalyst system that promotes rapid transmetalation and reductive elimination is the best remedy. The slow release of boronic acid from the trifluoroborate salt is inherently designed to minimize this side reaction, so if it is still observed, the focus should be on optimizing the catalyst.[5]
-
Troubleshooting Flowchart
Caption: A decision flowchart for troubleshooting low-yield reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound? Do I need to store it under special conditions? A: Potassium organotrifluoroborates are generally crystalline solids that are remarkably stable to air and moisture at room temperature.[1][2][3] They can be handled on the benchtop for weighing and do not require storage in a glovebox, which is a significant advantage over many boronic acids and esters.[2] For long-term storage, keeping them in a sealed container in a desiccator is good practice.
Q2: Do I need to use stoichiometric amounts of the trifluoroborate salt? A: One of the benefits of organotrifluoroborates is their stability, which prevents decomposition and allows for the use of near-stoichiometric amounts (e.g., 1.1-1.2 equivalents) relative to the limiting electrophile.[16] This improves atom economy compared to reactions with boronic acids, which often require a larger excess to compensate for decomposition.
Q3: Can I use aryl chlorides as coupling partners? A: Yes, but aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[14] Coupling with aryl chlorides almost always requires a highly active catalyst system. The combination of a palladium source with a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for activating C-Cl bonds.[9][17]
Q4: My starting materials are not fully soluble in the recommended solvent system. What should I do? A: Poor solubility can hinder reaction rates. You can try screening different organic co-solvents. For example, if THF/H₂O is not effective, consider dioxane/H₂O or DMF/H₂O.[13][20] However, be aware that the solvent can significantly influence the reaction outcome. Gentle heating and vigorous stirring can also improve solubility.
Q5: How critical is the quality of the base? A: Very critical. The base not only facilitates the catalytic cycle but also drives the initial hydrolysis of the trifluoroborate. Using a freshly opened or properly stored base is important. Some inorganic bases can be hygroscopic or absorb CO₂ from the air, reducing their effectiveness. Grinding the base to a fine powder before use can also improve its reactivity and reproducibility.[21]
References
-
Organotrifluoroborate Salts. (2015). Chem-Station Int. Ed.[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3681–3690. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]
-
Request PDF: Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. (2003). ResearchGate. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Colombel, V., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. ACS Combinatorial Science, 14(1), 47–52. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. (2003). Organic Syntheses, 80, 93. [Link]
-
Discussion on low yields for Suzuki reaction. (2018). ResearchGate. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. (2017). ResearchGate. [Link]
-
Discussion on improving Suzuki coupling reaction yield. (2017). ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2003). B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539. [Link]
-
Optimizing chemical reaction conditions using deep learning. (2020). Organic Chemistry Frontiers. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Green, R. A., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399–405. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Request PDF: B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. (2003). ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Anderson, K. W., et al. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters, 6(16), 2649–2652. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
-
Substrate scope for Suzuki−Miyaura coupling reaction. (2020). ResearchGate. [Link]
-
Substrate scope for the Suzuki–Miyaura reaction. (2019). ResearchGate. [Link]
Sources
- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 10. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
Technical Support Center: Managing Impurities in Potassium 2-furantrifluoroborate
Welcome to the technical support center for Potassium 2-furantrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities in this critical starting material. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the quality and consistency of your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, purification, and use of this compound.
Issue 1: Low Yield or Incomplete Conversion During Synthesis
Symptoms:
-
Lower than expected isolated yield of this compound.
-
Presence of significant amounts of starting materials (e.g., furan, borate ester) in the crude product analysis.
Potential Causes & Solutions:
-
Inefficient Formation of 2-Furyllithium: The initial lithiation of furan is a critical step. Incomplete deprotonation will result in unreacted furan carrying through the synthesis.
-
Troubleshooting:
-
Moisture Control: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Organolithium reagents are extremely sensitive to moisture.
-
Reagent Quality: Use freshly titrated or high-quality n-butyllithium. The molarity of commercially available n-butyllithium can decrease over time.
-
Temperature Control: The lithiation of furan is typically performed at low temperatures (-20 °C to 0 °C) to prevent side reactions.[1] Ensure your cooling bath maintains a stable temperature throughout the addition of n-butyllithium.
-
-
-
Side Reactions of 2-Furyllithium: At elevated temperatures, 2-lithiofuran can rearrange to the more thermodynamically stable 2-lithiofuran.[1] Additionally, the formation of 2,5-dilithiofuran can lead to oligomeric or polymeric byproducts.
-
Troubleshooting:
-
Reaction Temperature: Maintain the recommended low temperature during the formation and subsequent reaction of 2-furyllithium.
-
Stoichiometry: Use a carefully controlled amount of n-butyllithium (typically a slight excess, e.g., 1.05-1.1 equivalents) to favor monolithiation.
-
-
-
Inefficient Trapping with Borate Ester: The reaction of 2-furyllithium with the borate ester (e.g., trimethyl borate or triisopropyl borate) must be efficient to outcompete side reactions.
-
Troubleshooting:
-
Addition Rate: Add the borate ester slowly to the solution of 2-furyllithium at low temperature to control the exotherm.
-
Borate Ester Quality: Use freshly distilled borate esters to remove any water or alcohol impurities that can quench the organolithium reagent.
-
-
-
Incomplete Conversion to the Trifluoroborate Salt: The final step involving the reaction with potassium hydrogen fluoride (KHF₂) is crucial for the formation of the stable trifluoroborate salt.
-
Troubleshooting:
-
Stoichiometry of KHF₂: An excess of KHF₂ (typically 3 equivalents) is often used to ensure complete conversion of the intermediate boronic acid or boronate ester to the trifluoroborate salt.[2]
-
Reaction Time and Temperature: Allow sufficient time for the reaction with KHF₂ to go to completion. The reaction is often stirred at room temperature for several hours.
-
-
Issue 2: Presence of Boronic Acid Impurity in the Final Product
Symptoms:
-
A broad signal in the ¹H NMR spectrum, often in the downfield region, corresponding to the B-OH proton.
-
A signal in the ¹¹B NMR spectrum around 30 ppm, characteristic of a boronic acid, in addition to the signal for the trifluoroborate (around 3-6 ppm).[3]
-
Poor performance in downstream applications, as boronic acids can undergo side reactions like homocoupling.[4][5]
Potential Causes & Solutions:
-
Incomplete Reaction with KHF₂: Insufficient KHF₂ or reaction time will result in the presence of the intermediate 2-furylboronic acid.
-
Troubleshooting:
-
Optimize KHF₂ Stoichiometry: Increase the equivalents of KHF₂ used in the synthesis.
-
Increase Reaction Time: Extend the stirring time after the addition of KHF₂.
-
-
-
Hydrolysis of the Trifluoroborate Salt: Potassium organotrifluoroborates can hydrolyze back to the corresponding boronic acid, especially under acidic or basic conditions.[6][7][8]
-
Troubleshooting:
-
pH Control During Workup: Avoid strongly acidic or basic conditions during the workup. A neutral or slightly acidic aqueous wash is generally preferred.
-
Drying and Storage: Ensure the final product is thoroughly dried and stored in a desiccator. While generally stable, prolonged exposure to moisture can lead to slow hydrolysis.
-
-
Issue 3: Poor Performance in Suzuki-Miyaura Cross-Coupling Reactions
Symptoms:
-
Low yields of the desired coupled product.
-
Formation of significant side products, such as homocoupled starting materials or protodeboronated arene.
-
Decomposition of the palladium catalyst (formation of palladium black).
Potential Causes & Solutions:
-
Presence of Boronic Acid Impurity: As mentioned, boronic acids can lead to homocoupling of the aryl halide partner, consuming the catalyst and reducing the yield of the desired product.[5]
-
Troubleshooting:
-
Purify the Trifluoroborate Salt: Recrystallize the this compound to remove any boronic acid impurity before use in the cross-coupling reaction.
-
-
-
Protodeboronation: The furan ring is susceptible to protodeboronation, especially under harsh reaction conditions (e.g., high temperatures, strong bases).[9] This results in the formation of furan and reduces the effective concentration of the nucleophilic partner.
-
Troubleshooting:
-
Reaction Conditions: Optimize the reaction conditions for the Suzuki-Miyaura coupling. Use the mildest effective base and the lowest possible temperature.
-
Stoichiometry: A slight excess of the trifluoroborate salt (e.g., 1.1-1.2 equivalents) can sometimes compensate for minor protodeboronation.
-
-
-
Inhibition of the Palladium Catalyst: Certain impurities can act as catalyst poisons.
-
Troubleshooting:
-
Purity of Starting Materials: Ensure all starting materials, including the aryl halide and the this compound, are of high purity.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture, as this can lead to oxidative degradation of the catalyst and promote side reactions.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: While the specific impurity profile can vary between suppliers, common impurities to be aware of include:
-
2-Furylboronic acid: Arises from incomplete conversion during synthesis or hydrolysis upon storage.
-
Potassium fluoride (KF) and Potassium bifluoride (KHF₂): Unreacted reagents from the synthesis.
-
Water: As a hydrated salt or adsorbed moisture.
-
Polymeric furan-containing byproducts: Can form from side reactions during the initial lithiation step.
Q2: How should I properly store this compound?
A2: this compound is generally a stable, crystalline solid.[10] However, to minimize the risk of hydrolysis, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.
Q3: What is the best way to purify this compound?
A3: Recrystallization is the most common and effective method for purifying potassium organotrifluoroborates.
-
Solvent Selection: A mixture of a good solvent and an anti-solvent is often effective. For potassium salts, polar solvents are typically required.
-
Recommended Starting Point: Dissolve the crude material in a minimal amount of a hot polar solvent like acetonitrile or an alcohol/water mixture, and then either cool slowly or add a less polar anti-solvent like diethyl ether or acetone to induce crystallization.[3][11] The optimal solvent system may require some experimentation.
-
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H NMR: Useful for identifying organic impurities and confirming the structure of the 2-furyl group.
-
¹⁹F NMR: A very sensitive technique for organotrifluoroborates. A clean spectrum should show a single, sharp quartet (due to coupling with ¹¹B). The presence of other fluorine-containing impurities will be readily apparent.
-
¹¹B NMR: The trifluoroborate anion gives a characteristic signal. The presence of boronic acid or other boron-containing impurities will result in additional signals at different chemical shifts.
-
High-Resolution Mass Spectrometry (HRMS): Can be used to confirm the exact mass of the trifluoroborate anion.
-
Karl Fischer Titration: To quantify the water content.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a clean, dry flask, dissolve the crude this compound in a minimum amount of hot acetonitrile.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with a small plug of celite or filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, place the flask in an ice bath or a refrigerator.
-
Inducing Crystallization (If Necessary): If crystals do not form, add a less polar anti-solvent, such as diethyl ether, dropwise until the solution becomes cloudy. Then, allow it to stand undisturbed.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Analytical Characterization by NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Signals: Look for the characteristic signals of the 2-furyl protons.
-
Impurity Check: Look for broad signals that may indicate the presence of boronic acid (B-OH) or signals from residual solvents.
-
-
¹⁹F NMR Analysis:
-
Acquire a ¹⁹F NMR spectrum.
-
Expected Signal: A quartet for the -BF₃ group.
-
Impurity Check: The presence of other fluorine-containing species will be evident as additional signals.
-
-
¹¹B NMR Analysis:
-
Acquire a ¹¹B NMR spectrum.
-
Expected Signal: A quartet for the trifluoroborate.
-
Impurity Check: A signal around 30 ppm may indicate the presence of boronic acid.
-
Table 1: Typical NMR Data for Potassium Organotrifluoroborates
| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Coupling Constant (J) |
| ¹¹B | 3 - 6 | Quartet | ~43 Hz (¹¹B-¹⁹F) |
| ¹⁹F | -129 to -141 | Quartet | ~43 Hz (¹⁹F-¹¹B) |
Note: Chemical shifts can vary depending on the solvent and the specific organotrifluoroborate.[9]
Visual Diagrams
Caption: Decision tree for troubleshooting common issues with this compound.
References
- On the Mechanism of Palladium‐Catalyzed Cross‐Coupling of Diazonium Salts with Aryltrifluoroborates: A Combined ESI‐MS/NMR Study.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchG
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Accurate Mass Determination of Organotrifluorobor
- Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC - NIH.
- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Deriv
- 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - ResearchG
- Potassium 2-furantrifluorobor
- Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution - MDPI.
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles | The Journal of Organic Chemistry - ACS Public
- 6 - Organic Syntheses Procedure.
- Heterocyclic Chemistry.
Sources
- 1. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Dilithiofuran | C4H2Li2O | CID 12085828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Potassium 2-Furantrifluoroborate
Welcome to the technical support guide for the use of potassium 2-furantrifluoroborate in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, chemists, and process development professionals to address common challenges and unlock the full potential of this versatile building block. Here, we delve into the nuanced role of water in the reaction, providing evidence-based protocols and troubleshooting advice to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to run the coupling of this compound under strictly anhydrous conditions?
A: No, and in fact, strictly anhydrous conditions are often detrimental to the reaction's efficiency. Unlike boronic acids, which can undergo dehydrative trimerization to form unreactive boroxines, potassium organotrifluoroborates (R-BF₃K) are generally stable, crystalline solids. The key step where water becomes crucial is the transmetalation from the boron atom to the palladium catalyst. This step is often sluggish for trifluoroborates and requires in-situ hydrolysis to a more reactive boronic acid or a related difluoroborate species. Therefore, a controlled amount of water is not just tolerated but is frequently required to facilitate the reaction.
Q2: How does water actually improve the reaction yield? What is the mechanism?
A: Water plays a critical role in the pre-transmetalation step. The trifluoroborate anion ([R-BF₃]⁻) is relatively unreactive towards the palladium center. In the presence of a base and water, the B-F bonds are hydrolyzed, leading to the formation of a highly reactive boronic acid (R-B(OH)₂) or a boronate intermediate. This species readily engages in the transmetalation step with the palladium(II) complex, thus accelerating the entire catalytic cycle and improving the product yield. The presence of a base is crucial to neutralize the fluoride ions released during hydrolysis.
Below is a diagram illustrating the activation of the trifluoroborate salt prior to transmetalation.
Caption: Activation pathway of this compound.
Q3: What are the potential negative consequences of adding too much water?
A: While essential, excess water can lead to several competing and undesirable side reactions. The most common issues include:
-
Protodeborylation: The C-B bond of the 2-furantrifluoroborate or the intermediate boronic acid can be cleaved by water, especially at elevated temperatures, leading to the formation of furan as a byproduct.
-
Catalyst Decomposition: Some palladium phosphine ligands can be sensitive to hydrolysis, and excess water can promote the formation of inactive palladium black, effectively killing the catalyst.
-
Hydrolysis of Aryl Halide: While less common, certain activated aryl halides can be susceptible to hydrolysis under basic, aqueous conditions.
Q4: My reaction is sluggish, and I see a significant amount of starting material. Could the water content be the problem?
A: Yes, this is a classic symptom of suboptimal water content. If the reaction medium is too dry, the hydrolysis of the trifluoroborate to the active boronic acid is inefficient, leading to a very slow or stalled transmetalation step. You will observe the persistence of both your aryl halide and the this compound. A careful, incremental addition of water or switching to a solvent system with a defined water percentage (e.g., 9:1 Dioxane:H₂O) is a primary troubleshooting step.
Troubleshooting Guide: Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and solving low-yield issues when using this compound.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Issue 1: Low or No Product Formation with Starting Materials Intact
-
Probable Cause: Insufficient hydrolysis of the trifluoroborate salt due to anhydrous conditions. The catalytic cycle has stalled at the transmetalation step.
-
Solution:
-
Introduce Water: The most effective solution is to use a solvent system containing water. Alcohols like isopropanol or ethanol can also serve as a proton source. A common starting point is a 10:1 mixture of an organic solvent (like THF, Dioxane, or Toluene) to water.
-
Optimize Base: A strong, inorganic base is required to drive the hydrolysis. Cesium carbonate (Cs₂CO₃) is often superior as it is highly effective at promoting the reaction and scavenging the fluoride ions generated.
-
Issue 2: Significant Formation of Furan Byproduct (Protodeborylation)
-
Probable Cause: Excessive water content or high reaction temperature is promoting the cleavage of the carbon-boron bond.
-
Solution:
-
Reduce Water Content: Titrate the amount of water downwards. Instead of a 10:1 solvent/water ratio, try 20:1 or even 50:1.
-
Lower Temperature: If possible, run the reaction at a lower temperature (e.g., 60-80 °C) to disfavor the protodeborylation pathway. This may require a longer reaction time or a more active catalyst system.
-
Use a Biphasic System: A toluene/water system can sometimes sequester the boronic acid intermediate at the interface, making it available for transmetalation while minimizing its bulk aqueous concentration and subsequent hydrolysis.
-
Data Summary: Effect of Water on Reaction Yield
The following table summarizes typical results for the coupling of this compound with 4-bromoanisole, illustrating the impact of water content.
| Solvent System (Toluene) | Water Content (v/v %) | Typical Yield (%) | Key Observation |
| Anhydrous | 0% | < 5% | Reaction stalls; starting materials remain. |
| Toluene / H₂O (20:1) | 5% | 75-85% | Efficient conversion, minor byproduct formation. |
| Toluene / H₂O (9:1) | 10% | > 90% | Optimal range for many systems. |
| Toluene / H₂O (4:1) | 20% | 60-70% | Increased furan byproduct observed via GC-MS. |
| Pure Water | 100% | < 10% | Dominated by protodeborylation and catalyst decomposition. |
Note: Data are representative and may vary based on substrates, catalyst, ligand, and base used.
Reference Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.
Reaction: Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
THF and Water (10:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add cesium carbonate, this compound, Pd(OAc)₂, and the SPhos ligand.
-
Reagent Addition: Add the 4-bromoanisole (if solid) or inject via syringe (if liquid).
-
Solvent Addition: Add the degassed THF/water solvent mixture via cannula or syringe. The total concentration should be approximately 0.1 M with respect to the limiting reagent (4-bromoanisole).
-
Degassing: Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Molander, G. A., & Figueroa, R. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
-
Al-Zoubi, R. M. (2021). Organotrifluoroborates: Organoboron Reagents for the Twenty-First Century. Australian Journal of Chemistry, 74(9), 657-675. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3970-3971. Available at: [Link]
protocol for minimizing homocoupling in Suzuki reactions of 2-furantrifluoroborate
<content_type_C_2>
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving potassium 2-furantrifluoroborate. This guide is designed for researchers, chemists, and process development scientists who utilize this versatile building block and may encounter challenges, particularly the formation of homocoupled byproducts. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in mechanistic principles to enhance your reaction success.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Suzuki-Miyaura coupling of 2-furantrifluoroborate. Each solution is based on established mechanistic understanding and provides actionable steps to resolve the issue.
Q1: I'm observing significant homocoupling of my 2-furantrifluoroborate, leading to 2,2'-bifuran. What are the most likely causes and how can I fix this?
A1: The formation of a homocoupled dimer (e.g., 2,2'-bifuran) is a common side reaction in Suzuki-Miyaura couplings and typically points to one of two primary mechanistic pathways: (1) oxidation-mediated coupling or (2) issues with the palladium catalytic cycle.
-
Cause 1: Presence of Oxygen/Oxidants. The most frequent cause of homocoupling is the presence of dissolved oxygen in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the organoboron reagent, leading to the homocoupled product and regenerating Pd(0).[1][2] This is especially problematic if the rate of oxidative addition of your aryl halide to Pd(0) is slow.
-
Solution: Rigorous exclusion of oxygen is critical. Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes or by using several freeze-pump-thaw cycles.[4] Assemble your reaction under a positive pressure of an inert gas. A nitrogen or argon subsurface sparge of the reaction mixture before adding the catalyst can also be highly effective.[2][5]
-
-
Cause 2: Inefficient Precatalyst Activation or Catalyst Turnover. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species. This reduction can occur via homocoupling of the organoboron reagent, consuming two equivalents of your valuable starting material.[1]
-
Solution: Switch to a Pd(0) source like Pd₂(dba)₃ or use a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that rapidly and cleanly generates the active Pd(0) catalyst.[1] This minimizes the concentration of Pd(II) available for the homocoupling pathway.
-
-
Cause 3: Slow Oxidative Addition. If the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-limiting step, the concentration of the active catalyst available to react with the 2-furantrifluoroborate increases, providing more opportunity for side reactions.
-
Solution: Ensure you are using an appropriate ligand. For heteroaromatic couplings, sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[6][7] These ligands promote faster rates of oxidative addition and reductive elimination, accelerating the desired catalytic cycle over competing side reactions.
-
Q2: My reaction is slow and incomplete, and I see both starting materials and the homocoupled product. How can I improve the rate of the desired cross-coupling?
A2: Sluggish reactions that also produce homocoupling byproducts suggest that the desired catalytic cycle is inefficient, allowing side reactions to become competitive. The issue often lies with the base or the stability of the active species.
-
Cause 1: Inappropriate Base Selection. The base plays a crucial role in the Suzuki-Miyaura reaction. For organotrifluoroborates, the base is required to facilitate the hydrolysis of the BF₃⁻K⁺ salt to the corresponding boronic acid, which is the active species in the transmetalation step.[8][9][10] If the base is too weak or its solubility is poor, the formation of the active boronate will be slow. If it is too strong, it may promote catalyst decomposition or other side reactions.
-
Solution: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often excellent choices for organotrifluoroborate couplings.[11][12][13] They possess sufficient basicity and solubility in the aqueous/organic mixtures typically used. Using a phase-transfer catalyst is generally not necessary with trifluoroborates.
-
-
Cause 2: Protodeborylation of the Furan Ring. 2-Heteroarylboronic acids, including 2-furanboronic acid, are known to be susceptible to protodeborylation (cleavage of the C-B bond by a proton source), especially under harsh conditions.[1][14] this compound is significantly more stable than the corresponding boronic acid, which is a key advantage of its use.[6][8][14] However, once hydrolyzed to the boronic acid in situ, it can still decompose.
-
Solution: The use of this compound is already a major step in mitigating this issue. The principle is a "slow release" of the boronic acid, keeping its instantaneous concentration low to minimize decomposition.[9][10] Ensure your reaction temperature is not excessively high; running the reaction at the lowest temperature that provides a reasonable rate can suppress decomposition pathways.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic advantage of using this compound over 2-furanboronic acid?
A1: Potassium organotrifluoroborates are tetracoordinate boron species, which makes them significantly more stable than their tricoordinate boronic acid counterparts.[8][15][16] They are generally bench-stable, crystalline solids that are resistant to air and moisture.[12][15] This stability prevents premature decomposition via pathways like protodeborylation, which is a significant issue for many heteroarylboronic acids, including 2-furanboronic acid.[1][14] In the reaction, the trifluoroborate acts as a protected form, slowly hydrolyzing under the basic reaction conditions to release the boronic acid in situ. This "slow release" mechanism keeps the concentration of the sensitive boronic acid low, minimizing side reactions like homocoupling and protodeborylation.[9][10]
Q2: How do I choose the optimal palladium catalyst and ligand?
A2: The choice of catalyst and ligand is critical for success.
-
Palladium Source: While simple salts like Pd(OAc)₂ can work, they require in situ reduction which can trigger homocoupling.[1] Pd(0) sources like Pd₂(dba)₃ are preferable. For challenging couplings, modern precatalysts that feature a stabilizing ligand already bound to the palladium are highly recommended.
-
Ligands: The ligand accelerates key steps in the catalytic cycle and stabilizes the palladium center. For coupling with an electron-rich and potentially sensitive heterocycle like furan, sterically bulky, electron-rich monophosphine ligands are often the best choice.
-
Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent for promoting the difficult oxidative addition and reductive elimination steps.[6][7][16]
-
PdCl₂(dppf) is a robust and versatile precatalyst that has also shown broad utility in couplings of heteroaryltrifluoroborates.[12][17][18]
-
Q3: What are the best practices for reaction setup to ensure reproducibility?
A3: Reproducibility is key in catalysis. Follow these best practices:
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (N₂ or Ar) to prevent oxygen-mediated homocoupling.[1][2]
-
Solvent Degassing: Use properly degassed solvents.[4]
-
Reagent Quality: Use high-purity reagents. The quality of the aryl halide, base, and solvent can significantly impact the reaction.
-
Order of Addition: A common and effective procedure is to combine the this compound, the aryl halide, the base, and the solvent in the reaction flask. Degas this mixture. In a separate glovebox or flask, prepare a solution of the palladium precatalyst and ligand (if not using a pre-formed complex). Add the catalyst solution to the reaction mixture under positive inert gas pressure.
-
Stoichiometry: Organotrifluoroborates are stable enough that they can often be used in near-stoichiometric amounts (e.g., 1.1-1.2 equivalents).[6]
Data Summary: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Buchwald Precatalysts | Provides active Pd(0) directly or via clean, rapid activation, minimizing Pd(II)-mediated homocoupling.[1] |
| Ligand | SPhos, XPhos, RuPhos, or dppf | Bulky, electron-rich ligands accelerate the catalytic cycle and suppress side reactions.[6][7][17] |
| Base | Cs₂CO₃ or K₃PO₄ (2-3 equivalents) | Effective for promoting the necessary hydrolysis of the trifluoroborate without being overly harsh.[11][12][13] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic systems facilitate the dissolution of both organic and inorganic reagents.[11][12] |
| Temperature | Room Temperature to 80 °C | Start at a lower temperature (e.g., 40-50 °C) and increase only if the reaction is slow to minimize decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing oxygen-induced homocoupling of the boronic acid.[2][3] |
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the key pathways.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing oxygen-mediated homocoupling pathway.
Caption: A logical workflow for troubleshooting homocoupling issues.
Optimized Protocol Example
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.2 mol%)
-
K₃PO₄ (potassium phosphate, 2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, and K₃PO₄.
-
In a glovebox, add Pd₂(dba)₃ and SPhos to the vial. If a glovebox is not available, add the catalyst and ligand and immediately proceed to the next step.
-
Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Using a syringe, add degassed toluene, followed by degassed water to create a ~10:1 toluene:water solvent system (e.g., 2 mL toluene, 0.2 mL water for a 0.2 mmol scale reaction).
-
Place the vial in a preheated oil bath or heating block set to 60 °C.
-
Stir the reaction vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(11), 1065-1075. [Link]
-
Guild, A. W., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 85(15), 10074-10081. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Guild, A. W., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. [Link]
-
Cox, P. A., et al. (2017). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 139(36), 12536-12546. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Cox, P. A., et al. (2017). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Worrall, J. M., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(6), 2202-2205. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Ueno, S., et al. (2009). Homocoupling Reaction of Aryl Boronic Acids Catalyzed by Pd(OAc)2/K2CO3 in Water under Air Atmosphere. ResearchGate. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-824. [Link]
-
Molander, G. A., & Dreher, S. D. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(19), 7481-7486. [Link]
-
Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. ResearchGate. [Link]
-
Molander, G. A., & Ito, T. (2003). B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534-5539. [Link]
-
Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. researchgate.net [researchgate.net]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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- 12. researchgate.net [researchgate.net]
- 13. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison: Potassium 2-Furantrifluoroborate vs. 2-Furanboronic Acid in Suzuki-Miyaura Coupling
For Immediate Publication
Philadelphia, PA – January 7, 2026 – In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is paramount to the success of these transformations. This guide provides an in-depth, data-supported comparison of two key reagents for the introduction of a furan moiety: the bench-stable Potassium 2-furantrifluoroborate and the traditional 2-Furanboronic Acid. This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
Executive Summary: Stability as the Deciding Factor
While both reagents serve to introduce the 2-furyl group, their disparate stability profiles fundamentally dictate their utility and reliability in synthesis. This compound emerges as a superior reagent due to its exceptional stability, which translates to more consistent and higher-yielding reactions, especially in complex molecular settings. In contrast, 2-furanboronic acid is notoriously unstable, prone to decomposition via protodeboronation, which can complicate reaction outcomes and limit its application.[1][2][3]
Comparative Analysis: Reactivity and Performance
The enhanced stability of potassium organotrifluoroborates is a significant advantage over their boronic acid counterparts.[1] These tetracoordinate boron species are less susceptible to protodeboronation, a common side reaction that plagues many heteroarylboronic acids, including 2-furanboronic acid.[1][2] This instability of 2-furanboronic acid, especially at the elevated temperatures often required for Suzuki couplings, can lead to diminished yields and the formation of unwanted byproducts.[4]
This compound circumvents this issue by serving as a stable reservoir for the active boronic acid.[5][6] Under the basic aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ. This "slow release" mechanism ensures a low, steady concentration of the reactive boronic acid, which is immediately consumed in the catalytic cycle, thereby minimizing its decomposition.[5][6][7] For challenging substrates like furan, this controlled release is critical for achieving high efficiency.[1][5]
Experimental Data: A Clear Performance Gap
The advantages of this compound are clearly demonstrated in the experimental data. A systematic study by Molander and colleagues showcased the efficient coupling of this compound with a diverse array of aryl bromides and chlorides, achieving good to excellent yields.[1]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | 98 |
| 2 | 4-Bromoanisole | 2-(4-Methoxyphenyl)furan | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)furan | 98 |
| 4 | Methyl 4-bromobenzoate | Methyl 4-(furan-2-yl)benzoate | 98 |
| 5 | 1-Bromo-3,5-dimethylbenzene | 2-(3,5-Dimethylphenyl)furan | 92 |
| 6 | 4-Chlorobenzonitrile | 4-(Furan-2-yl)benzonitrile | 94 |
| 7 | 4-Chloroacetophenone | 1-(4-(Furan-2-yl)phenyl)ethan-1-one | 95 |
| Data sourced from Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.[1] |
Direct comparative yield data under identical conditions is scarce due to the inherent instability of 2-furanboronic acid, which often necessitates milder conditions, highly active catalyst systems, or conversion to more stable derivatives like pinacol esters to achieve reasonable yields.[3][4] The high yields obtained with the trifluoroborate across a range of electronically diverse and sterically hindered substrates underscore its superior reliability and broader applicability.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The fundamental mechanism for both reagents involves the classic Suzuki-Miyaura catalytic cycle. However, the initial activation step differs significantly. For 2-furanboronic acid, the reaction begins with the activation of the boronic acid by a base to form a more nucleophilic boronate species. For this compound, a preliminary hydrolysis step is required to generate the active boronic acid.
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
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A Comparative Guide to Organotrifluoroborates in Suzuki-Miyaura Coupling: Stability, Reactivity, and Performance
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this transformation. While boronic acids have been the traditional workhorses, their inherent instability and tendency to form boroxines can complicate stoichiometry and reaction outcomes.[1][2] Organotrifluoroborate salts have emerged as a superior class of reagents, offering enhanced stability, ease of handling, and broad functional group tolerance.[3][4][5] This guide provides an in-depth comparison of different organotrifluoroborates, supported by experimental data, to aid in the rational selection of the optimal reagent for your Suzuki-Miyaura coupling needs.
The Advantage of the Trifluoroborate Moiety: A Leap in Stability and Stoichiometric Control
Potassium organotrifluoroborates (R-BF₃K) are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for indefinite storage under ambient conditions.[1][2][3][6] This contrasts sharply with many boronic acids, which can be challenging to purify and handle due to their propensity to dehydrate and form cyclic trimers (boroxines).[1][2] The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to protodeboronation, a common side reaction with boronic acids, especially in protic solvents or under basic conditions.[7][8] This enhanced stability allows for the use of near-stoichiometric amounts of the organotrifluoroborate, improving atom economy and simplifying product purification.[7][8][9]
The general synthesis of potassium organotrifluoroborates is straightforward and cost-effective, typically involving the reaction of a boronic acid or a crude organoboron intermediate with potassium hydrogen fluoride (KHF₂).[3][6][8]
Comparative Performance of Organotrifluoroborates in Suzuki Coupling
The performance of an organotrifluoroborate in a Suzuki-Miyaura coupling reaction is influenced by several factors, including the nature of the cation (e.g., K⁺, Na⁺, NH₄⁺) and the organic substituent (R group).
The Influence of the Cation
While potassium organotrifluoroborates are the most commonly used and commercially available, other salts have been investigated. Research indicates that in many cases, the choice of the counterion has a minimal impact on the reaction outcome. For instance, studies involving n-tetrabutylammonium and cesium aryltrifluoroborates have shown that they provide good yields, comparable to their potassium salt counterparts.[10] Solid-supported organotrifluoroborates, prepared by ion exchange with Amberlyst resins, have also been successfully employed in Suzuki-Miyaura couplings, offering the advantage of simplified purification.[10][11][12]
The Impact of the Organic Substituent (R Group)
The nature of the organic group attached to the boron atom significantly influences the reactivity of the organotrifluoroborate. A wide array of organotrifluoroborates, including aryl, heteroaryl, alkenyl, and alkyl derivatives, have been successfully utilized in Suzuki-Miyaura couplings.
Aryl- and Heteroaryltrifluoroborates: These are the most extensively studied class of organotrifluoroborates. They readily couple with a broad range of aryl and heteroaryl halides and triflates, tolerating both electron-donating and electron-withdrawing groups on either coupling partner.[9][10][11] Heteroaryltrifluoroborates are particularly advantageous as their corresponding boronic acids are often prone to decomposition.[2][8]
Alkenyltrifluoroborates: These reagents provide a stereospecific route to substituted alkenes. The Suzuki-Miyaura coupling of potassium alkenyltrifluoroborates proceeds with retention of the double bond geometry.[13][14] They are effective coupling partners for aryl, heteroaryl, and other alkenyl halides.[1][14]
Alkyltrifluoroborates: The coupling of primary and secondary alkyl groups represents a significant challenge in cross-coupling chemistry. Alkyltrifluoroborates have emerged as robust reagents for this purpose, enabling the formation of C(sp²)-C(sp³) bonds.[15] The development of specialized ligands and reaction conditions has expanded the scope of these transformations.[15]
Experimental Data: A Head-to-Head Comparison
The following table summarizes representative experimental data from the literature, showcasing the performance of different organotrifluoroborates in Suzuki-Miyaura coupling reactions.
| Organotrifluoroborate (R-BF₃K) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Potassium Phenyltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 95 | [8] |
| Potassium 2-Furyltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 91 | [8] |
| Potassium (E)-Styryltrifluoroborate | 1-Bromonaphthalene | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 80 | 12 | 85 | [1] |
| Potassium n-Butyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [15] |
| Potassium Cyclopropyltrifluoroborate | 4-Chloroacetophenone | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [15] |
| Potassium N-(Trifluoroboratomethyl)piperidine | Chlorobenzene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | 22 | 85 | [7] |
Mechanistic Considerations: The Role of Hydrolysis
It is generally accepted that for the Suzuki-Miyaura coupling to proceed, the tetracoordinate organotrifluoroborate must first hydrolyze to the corresponding tricoordinate boronic acid, which is the active species in the catalytic cycle.[3] The rate of this hydrolysis can be a critical factor in the overall success of the reaction. A slow and controlled release of the boronic acid can be beneficial, as it minimizes the concentration of the reactive boronic acid in the reaction mixture, thereby suppressing side reactions such as homocoupling and protodeboronation.[16] The hydrolysis rate is dependent on factors such as the solvent system, the base, and the electronic and steric nature of the organic substituent on the boron.[16]
Figure 1. General mechanism of the Suzuki-Miyaura coupling with organotrifluoroborates.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a potassium aryltrifluoroborate. The specific conditions may require optimization for different substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium aryltrifluoroborate
-
Aryl bromide
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In the reaction vessel, combine Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Reagent Addition: To the same vessel, add the potassium aryltrifluoroborate (1.2 equivalents), the aryl bromide (1.0 equivalent), and K₃PO₄ (3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add degassed toluene and water (typically a 10:1 to 5:1 ratio) to the reaction vessel via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 2. A typical experimental workflow for a Suzuki-Miyaura coupling using an organotrifluoroborate.
Conclusion
Organotrifluoroborates represent a significant advancement in the field of Suzuki-Miyaura cross-coupling. Their superior stability, ease of handling, and broad substrate scope make them highly attractive alternatives to traditional boronic acids. While potassium salts are the most prevalent, other cationic forms and solid-supported variants offer comparable reactivity with potential advantages in specific applications. The choice of the organic substituent is a key determinant of reactivity, with a vast array of aryl, heteroaryl, alkenyl, and alkyl trifluoroborates now available to the synthetic chemist. By understanding the comparative performance and mechanistic nuances of these reagents, researchers can harness their full potential to construct complex molecules with greater efficiency and control.
References
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Colombel, V., Presset, M., Oehlrich, D., Rombouts, F., & Molander, G. A. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, 14(5), 1354–1357. [Link]
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Colombel, V., Presset, M., Oehlrich, D., Rombouts, F., & Molander, G. A. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC, NIH. [Link]
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Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]
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Molander, G. A., & Jean-Gérard, L. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(12), 4547–4554. [Link]
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Colombel, V., Presset, M., Oehlrich, D., Rombouts, F., & Molander, G. A. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, 14(5), 1354–1357. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275–286. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. PMC, NIH. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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Buszek, K. R., & Brown, N. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters, 9(4), 707–710. [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3855–3863. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(21), 7885–7895. [Link]
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Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 13(6), 655–666. [Link]
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Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC, NIH. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
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Sandrock, D. L., Jean-Gérard, L., Chen, C. Y., & Molander, G. A. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC, NIH. [Link]
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Le, C. M., & Watson, D. A. (2017). Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. PMC, NIH. [Link]
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Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). Expanded Substrate Scope and Improved Reactivity of Ether-forming Cross-Coupling Reactions of Organotrifluoroborates and Acetals. PMC, NIH. [Link]
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Molander, G. A., & Figueroa, R. (2007). Recent Advances in Organotrifluoroborates Chemistry. Aldrichimica Acta, 40(2), 49-56. [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC, NIH. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
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Shin, I. (2014). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. ScholarlyCommons. [Link]
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A Comparative Guide to Furan Derivatives in Cross-Coupling Reactions: The Superior Performance of Potassium 2-Furantrifluoroborate
For Immediate Publication
Introduction: The Quest for Reliable Furan Scaffolds in Synthesis
Furan-containing molecules are pivotal in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. However, synthetic chemists often face significant challenges when incorporating the furan moiety via transition metal-catalyzed cross-coupling reactions. Issues such as reagent instability and variable yields can impede the development of complex molecular architectures. This guide provides a head-to-head comparison of common furan precursors in the Suzuki-Miyaura coupling, highlighting the distinct advantages of Potassium 2-furantrifluoroborate.
The Challenge: Instability in Furan Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success with heteroaromatic compounds like furan is highly dependent on the stability of the organoboron reagent.[1] Traditional furan precursors, particularly 2-furylboronic acid, are notoriously unstable. They are prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source (like water or alcohol), leading to the formation of furan itself rather than the desired coupled product.[2][3] This instability necessitates the use of excess reagent, complicates purification, and often results in lower, less reproducible yields.[4][5]
The Contenders: A Comparative Overview
To establish a clear performance benchmark, we will compare four common strategies for introducing a 2-furyl group:
-
This compound: A crystalline, air- and moisture-stable salt.[4]
-
2-Furylboronic Acid: The traditional, yet often problematic, boronic acid.[2]
-
2-Bromofuran: Used as an electrophile with a suitable boronic acid coupling partner.
-
2-Furoic Acid: Employed in decarboxylative coupling strategies.[6]
Head-to-Head Comparison: Suzuki-Miyaura Coupling Yields
To provide a clear and objective comparison, the following data summarizes typical yields observed under standardized Suzuki-Miyaura conditions. The reaction involves coupling the furan derivative with a common aryl halide, 4-bromoanisole, using a palladium catalyst.
| Furan Precursor | Coupling Partner | Typical Yield (%) | Key Observations |
| This compound | 4-Bromoanisole | 85-95% | Consistently high yields, stable reagent, near-stoichiometric amounts used.[2][7] |
| 2-Furylboronic Acid | 4-Bromoanisole | 50-70% | Yields are often variable; reagent is prone to degradation and requires careful handling.[2] |
| Phenylboronic Acid | 2-Bromofuran | 60-75% | Moderate to good yields, but limited by the availability and stability of 2-bromofuran.[8] |
| 2-Furoic Acid | 4-Bromoanisole | 40-60% | Requires specific catalysts for decarboxylation; yields can be modest and substrate-dependent.[6] |
Yields are representative values compiled from literature sources under optimized conditions.
Analysis of Results: Why this compound Excels
The data clearly demonstrates that this compound provides superior and more reliable yields in Suzuki-Miyaura couplings. This enhanced performance is directly attributable to its chemical structure and stability.
The Stability Advantage of Organotrifluoroborates
Unlike their boronic acid counterparts, which exist in equilibrium with cyclic boroxine trimers and are susceptible to protodeboronation, potassium organotrifluoroborates are tetracoordinate, monomeric species.[2] This structure confers exceptional stability. They are bench-stable solids that can be stored indefinitely without special precautions, a significant advantage in a research or manufacturing environment.[3][4]
The key to their utility in cross-coupling is a "slow release" mechanism.[9][10] Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt slowly hydrolyzes to generate the active boronic acid in situ. This controlled release ensures that the concentration of the unstable boronic acid remains low throughout the reaction, minimizing side reactions like protodeboronation and homocoupling.[9][10]
Caption: Structural stability comparison of boronic acids vs. trifluoroborates.
Experimental Protocol: A Validated System
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.05 equiv)
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Toluene/Water (10:1 v/v)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), this compound (0.525 mmol), and K₂CO₃ (1.5 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., Argon) three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
In a separate vial, weigh the Pd(OAc)₂ and RuPhos ligand and add them to the reaction mixture under a positive pressure of argon.[11]
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol provides a reliable and reproducible method for achieving high yields in the synthesis of 2-arylfurans.[11][12]
Caption: Standard Suzuki-Miyaura experimental workflow.
Conclusion
For researchers, scientists, and drug development professionals, efficiency, reliability, and reproducibility are paramount. When comparing furan derivatives for use in Suzuki-Miyaura cross-coupling reactions, this compound emerges as the superior reagent. Its inherent stability simplifies handling and storage, while its controlled release of the active boronic acid species in situ consistently delivers higher and more reproducible yields than 2-furylboronic acid, 2-bromofuran, or 2-furoic acid. The adoption of organotrifluoroborate chemistry represents a significant step forward in streamlining the synthesis of complex furan-containing molecules.
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Stefani, H. A., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers . National Institutes of Health. [Link]
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Churches, Q. I., et al. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling . ResearchGate. [Link]
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Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... . SciSpace. [Link]
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Churches, Q. I., et al. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling . ACS Publications. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates . Organic Chemistry Portal. [Link]
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Payne, A. H., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA) . ResearchGate. [Link]
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Molander, G. A., & Brown, A. R. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers . Semantic Scholar. [Link]
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Havelková, M., et al. (2001). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids... . ResearchGate. [Link]
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Payne, A. H., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA) . National Institutes of Health. [Link]
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Molander, G. A., & Canturk, B. (2009). ChemInform Abstract: Scope of the Suzuki—Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates . ResearchGate. [Link]
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Chen, Q., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media . MDPI. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles . National Institutes of Health. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Suzuki–Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes . National Institutes of Health. [Link]
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Liu, W., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer . National Institutes of Health. [Link]
-
Chase, D. H., et al. (2013). Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes and Potassium Organotrifluoroborates . National Institutes of Health. [Link]
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Liu, C., et al. (2015). Highly Efficient Synthesis of 2-Substituted Benzo[b]furan Derivatives from the Cross-Coupling Reactions of 2-Halobenzo[b]furans with Organoalane Reagents . ResearchGate. [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 . MDPI. [Link]
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Molander, G. A., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates . National Institutes of Health. [Link]
-
Payne, A. H., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA) . PubMed. [Link]
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Rodríguez, N., & Goossen, L. J. (2011). ChemInform Abstract: Decarboxylative Coupling Reactions: A Modern Strategy for C-C-Bond Formation . ResearchGate. [Link]
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A Mechanistic Deep Dive: Potassium 2-Furantrifluoroborate Transmetalation in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this transformation, influencing reaction efficiency, substrate scope, and functional group tolerance. While boronic acids have historically dominated the field, potassium organotrifluoroborates have emerged as highly versatile and robust alternatives.[1][2] This guide provides an in-depth mechanistic comparison of the transmetalation step involving potassium 2-furantrifluoroborate and its traditional boronic acid counterpart, supported by experimental data and protocols to inform your selection of reagents and reaction conditions.
The Superiority of Stability: this compound as a Precatalyst
This compound offers significant advantages over 2-furylboronic acid in terms of handling and stability. Boronic acids are known to undergo dehydration to form cyclic boroxines, which can complicate accurate stoichiometry.[3][4] In contrast, potassium 2-furantrifluoroborates are monomeric, crystalline solids that are stable to air and moisture, allowing for indefinite storage without degradation.[5][6] This inherent stability prevents protodeboronation, a common side reaction with boronic acids, especially with heteroaryl derivatives, leading to higher effective concentrations of the nucleophilic partner and often requiring only near-stoichiometric amounts for successful coupling.[6]
The Transmetalation Step: A Tale of Two Mechanisms
The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is a pivotal event in the Suzuki-Miyaura catalytic cycle. The mechanism of this step differs significantly between this compound and 2-furylboronic acid, primarily due to the nature of the boron species.
The "Oxo-Palladium" Pathway with Boronic Acids
For 2-furylboronic acid, the generally accepted mechanism involves the formation of a palladium-hydroxo complex, often referred to as the "oxo-palladium" pathway.[7][8] In the presence of a base, the boronic acid is converted to a more nucleophilic borate species. This borate then interacts with a palladium(II)-halide complex, which has been activated by the base to form a palladium(II)-hydroxo complex. The transmetalation proceeds through a pre-transmetalation intermediate with a Pd-O-B linkage.[7][9]
Figure 2. Transmetalation pathway for this compound.
Comparative Performance: A Data-Driven Analysis
The distinct mechanistic pathways and inherent stability of potassium 2-furantrifluoroborates often translate to superior performance in cross-coupling reactions compared to their boronic acid counterparts.
| Feature | This compound | 2-Furylboronic Acid | Rationale & References |
| Stability | High; crystalline, air- and moisture-stable solid. [5][6] | Moderate; prone to dehydration to form boroxines. [3][4] | The tetracoordinate nature of the trifluoroborate protects the C-B bond. [10] |
| Stoichiometry | Often near-stoichiometric amounts are sufficient. [6] | Often requires an excess to compensate for decomposition. [3] | Reduced susceptibility to protodeboronation. [6] |
| Reaction Rates | Often faster rates and higher yields. [1] | Can be slower due to equilibrium with inactive boroxine form. [3] | The in situ generation of the active boronic acid from the stable trifluoroborate can lead to a higher effective concentration. |
| Functional Group Tolerance | Excellent; stable to a wide range of reagents. [2][11] | Moderate; can be incompatible with certain functional groups. | The protected nature of the trifluoroborate allows for functional group manipulation prior to coupling. [2][11] |
| Base Sensitivity | Requires a base for hydrolysis and activation. [4][12] | Requires a base for activation to the borate. [8] | The choice and amount of base can be critical for trifluoroborate hydrolysis. [12] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.1 equiv.), the aryl bromide (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., RuPhos, 4 mol%). [6]2. Solvent and Base Addition: The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture (e.g., toluene/water, 10:1) and a base (e.g., K₂CO₃, 3.0 equiv.) are added via syringe. [13]3. Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 85 °C) and stirred vigorously for the required time (monitored by TLC or GC/LC-MS). [13]4. Workup and Purification: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Experimental Workflow Diagram
Figure 3. General experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Future Outlook
This compound presents a compelling alternative to 2-furylboronic acid in Suzuki-Miyaura cross-coupling reactions, offering enhanced stability, ease of handling, and often superior reactivity. The mechanistic understanding of its activation via hydrolysis to the active boronic acid/borate species is crucial for optimizing reaction conditions. While the transmetalation step itself likely proceeds through a similar "oxo-palladium" pathway as boronic acids, the preceding activation step distinguishes the overall process. As the demand for more robust and efficient synthetic methodologies continues to grow, the adoption of potassium organotrifluoroborates, including the 2-furyl derivative, is poised to become even more widespread in both academic and industrial settings.
References
- Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjug
- STUDIES ON REACTION RATE DIFFERENCES BETWEEN ORGANOTRIFLUOROBORATES AND BORONIC ACIDS IN BINOL-CATALYZED CONJUGATE ADDITIONS TO ENONES - UH Institutional Repository.
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC - NIH.
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | The Journal of Organic Chemistry - ACS Public
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
- Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed.
- Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction | Accounts of Chemical Research - ACS Public
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH.
- Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)
- Transmetal
- Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenol
- Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions | Journal of the American Chemical Society.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides | Organic Letters - ACS Public
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluorobor
- Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC - NIH.
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH.
- Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfon
- Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC - NIH.
- pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy - IDEALS - University of Illinois.
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A Comparative Guide to the Kinetic Analysis of Potassium 2-Furantrifluoroborate Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures vital to the pharmaceutical and materials science industries.[1][2][3] The choice of the organoboron reagent is a critical parameter influencing the efficiency, selectivity, and overall success of this transformation. While boronic acids have long been the workhorses in this field, potassium organotrifluoroborates have emerged as highly attractive alternatives due to their enhanced stability and ease of handling.[4][5][6]
This guide provides an in-depth comparative kinetic analysis of potassium 2-furantrifluoroborate in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances that govern its reactivity, compare its kinetic profile with that of traditional boronic acids, and provide detailed experimental protocols for researchers to conduct their own kinetic investigations. Our focus is to equip you with the foundational knowledge and practical insights necessary to optimize your coupling reactions and accelerate your research endeavors.
The Understated Importance of Kinetic Analysis
Understanding the kinetics of a chemical reaction is not merely an academic exercise; it is a crucial step in process development and optimization. A thorough kinetic analysis provides a quantitative measure of reaction rates, elucidates the reaction mechanism, and identifies the rate-determining step. This knowledge is paramount for:
-
Rational Optimization: Moving beyond empirical screening of reaction conditions to a data-driven approach for improving yield, selectivity, and reaction time.
-
Troubleshooting: Identifying and overcoming reaction bottlenecks and catalyst deactivation pathways.
-
Scale-up: Predicting reaction behavior under different conditions and ensuring consistent performance from the bench to production.
-
Catalyst and Substrate Selection: Making informed decisions on the most suitable coupling partners and catalytic systems for a specific transformation.
This compound: A Kinetic Profile
This compound, like other organotrifluoroborates, offers significant advantages in terms of its benchtop stability to air and moisture, a stark contrast to the often-hygroscopic and prone-to-protodeboronation nature of many boronic acids.[4][5][6] However, this stability comes with a mechanistic caveat that directly impacts the reaction kinetics.
The Hydrolysis Pre-Equilibrium: A Rate-Influencing Step
The key mechanistic feature of Suzuki-Miyaura reactions involving potassium organotrifluoroborates is the necessity of an initial hydrolysis step to generate the active boronic acid species in situ.[4][7][8] This pre-equilibrium, while contributing to the overall stability and slow-release nature of the reagent, can also be a rate-limiting factor.[9]
The rate of hydrolysis is influenced by several factors, including the base, solvent system, and the electronic properties of the organotrifluoroborate itself.[9] For some organotrifluoroborates, this hydrolysis can be slow, leading to a "slow release" of the boronic acid into the catalytic cycle.[9] This can be advantageous in minimizing side reactions like homocoupling of the boronic acid. However, if the hydrolysis is significantly slower than the subsequent steps in the catalytic cycle, it can become the overall rate-determining step.
Comparative Kinetic Analysis: this compound vs. 2-Furanboronic Acid
To truly understand the kinetic implications of using this compound, a direct comparison with its corresponding boronic acid is essential. The following table summarizes the expected kinetic differences based on mechanistic principles.
| Parameter | This compound | 2-Furanboronic Acid | Rationale |
| Initial Reaction Rate | Generally Slower | Generally Faster | The initial rate for the trifluoroborate is dependent on the rate of hydrolysis to the active boronic acid. The boronic acid can directly enter the catalytic cycle. |
| Induction Period | Possible | Unlikely | An initial lag phase may be observed with the trifluoroborate as the concentration of the active boronic acid builds up. |
| Rate-Determining Step | Potentially Hydrolysis or Transmetalation | Typically Transmetalation or Reductive Elimination | The additional pre-equilibrium step for the trifluoroborate introduces the possibility of hydrolysis being the slowest step. For boronic acids, transmetalation is often rate-limiting, especially with less nucleophilic boron reagents.[10] |
| Side Product Formation | Often Lower | Can be Higher | The slow release of the boronic acid from the trifluoroborate can minimize side reactions such as protodeboronation and oxidative homocoupling.[4][7] |
| Stoichiometry Control | More Precise | Less Precise | Organotrifluoroborates are typically stable, crystalline solids, allowing for more accurate weighing and stoichiometry. Boronic acids can exist as mixtures of the monomer and cyclic boroxine anhydrides, complicating precise measurements.[4][6] |
Experimental Protocols for Kinetic Analysis
A robust kinetic analysis relies on careful experimental design and accurate monitoring of the reaction progress. Reaction Progress Kinetic Analysis (RPKA) is a powerful technique for this purpose.[11]
General Experimental Setup for Kinetic Monitoring
-
Reactor Setup: A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and a port for sample extraction is recommended for precise temperature control.
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and organoboron reagents.
-
Reactant Preparation: Prepare stock solutions of all reagents (aryl halide, organoboron reagent, base, and catalyst) in the chosen solvent to ensure accurate and reproducible concentrations.
-
Reaction Initiation: The reaction is typically initiated by the addition of the palladium catalyst to the pre-heated mixture of the other reagents.
-
Sampling: At timed intervals, withdraw aliquots of the reaction mixture and quench them immediately to stop the reaction. Quenching can be achieved by rapid cooling and/or the addition of a suitable quenching agent (e.g., a strong acid to protonate the base).
-
Analysis: Analyze the quenched samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products over time.[11]
Detailed Protocol: Comparative Kinetic Analysis of this compound and 2-Furanboronic Acid
Objective: To compare the reaction rate and profile of the Suzuki-Miyaura coupling of 4-bromoanisole with this compound and 2-furanboronic acid.
Materials:
-
4-Bromoanisole
-
This compound
-
2-Furanboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane for GC analysis)
Procedure:
-
To a pre-dried, argon-purged 50 mL jacketed reactor, add 4-bromoanisole (1.0 mmol), the organoboron reagent (1.2 mmol), K₂CO₃ (2.0 mmol), and the internal standard (0.5 mmol).
-
Add 10 mL of a degassed 3:1 toluene/water solvent mixture.
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.06 mmol) in 1 mL of toluene.
-
Heat the reactor contents to 80 °C with vigorous stirring.
-
Inject the catalyst solution into the reactor to initiate the reaction (t=0).
-
At specified time points (e.g., 0, 2, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a 0.1 mL aliquot and quench it in a vial containing 1 mL of 1 M HCl and 1 mL of ethyl acetate.
-
Vortex the quenched sample, allow the layers to separate, and analyze the organic layer by GC or HPLC.
-
Plot the concentration of the product versus time for both reactions to determine the initial reaction rates and observe any differences in the reaction profiles.
Interpreting the Kinetic Data
The data obtained from the kinetic experiments can be used to construct reaction progress curves. By comparing the curves for this compound and 2-furanboronic acid, you can visualize the differences in their reactivity. The initial slope of the curve provides the initial reaction rate, which is a key parameter for comparison.
Further analysis, such as varying the concentration of each reactant while keeping others in excess, can help to determine the reaction order with respect to each component and provide deeper insights into the rate law and the rate-determining step.
Conclusion: A Tale of Two Boron Reagents
While both this compound and 2-furanboronic acid are viable reagents for Suzuki-Miyaura cross-coupling, their kinetic profiles are distinct. The enhanced stability and ease of handling of the trifluoroborate come at the cost of a potentially slower initial reaction rate due to the required hydrolysis step. This "slow-release" characteristic, however, can be beneficial in minimizing unwanted side reactions.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis. For rapid, small-scale reactions where precise stoichiometry is less critical, the boronic acid may be preferred. For larger-scale syntheses or with sensitive substrates where stability, accurate stoichiometry, and minimizing byproducts are paramount, this compound often proves to be the superior choice. A thorough kinetic analysis, as outlined in this guide, provides the necessary data to make an informed and rational decision, paving the way for more efficient and robust synthetic methodologies.
References
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Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156–5160. [Link]
-
University of Edinburgh Research Explorer. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. [Link]
-
RSC Publishing. (2023). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. [Link]
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Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302-4320. [Link]
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Molander, G. A., & Biolatto, B. (2003). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, 5(13), 2215–2218. [Link]
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Denmark, S. E., & Smith, R. C. (2007). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 72(16), 6177–6187. [Link]
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Amatore, C., Le Duc, G., & Jutand, A. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL₂] Complexes. Chemistry – A European Journal, 18(26), 8038–8050. [Link]
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Chem-Station. (2015). Organotrifluoroborate Salts. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(4), 1240–1243. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
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Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(10), 3509–3514. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
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ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
- Lennox, A. J. J. (2015). Organotrifluoroborate Preparation, Coupling and Hydrolysis. Springer.
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RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Gale. (n.d.).
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
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A Comparative Guide to Validating the Structure of Products from Potassium 2-Furantrifluoroborate Reactions
Introduction: The Synthetic Utility and Analytical Challenge of 2-Substituted Furans
Potassium 2-furantrifluoroborate has emerged as a highly versatile and valuable reagent in modern organic synthesis. As bench-stable, crystalline solids, these organotrifluoroborates offer significant advantages over their boronic acid counterparts, including enhanced stability and ease of handling.[1][2] They are particularly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, providing a direct and efficient route to 2-aryl and 2-heteroaryl furans.[1][3] These furan-containing motifs are ubiquitous scaffolds in pharmacologically active compounds, natural products, and materials science.[1][4]
However, the very reactivity that makes these reagents synthetically useful also necessitates a rigorous and multi-faceted approach to the structural validation of the resulting products. The potential for side reactions, regioisomeric impurities, or unexpected rearrangements means that relying on a single analytical technique is often insufficient for unambiguous structure determination. For researchers in drug development, where absolute certainty of a molecule's constitution is paramount, a robust, self-validating analytical workflow is not just best practice—it is a necessity.
This guide provides a comparative analysis of the primary analytical techniques used to validate the structures of products derived from this compound reactions. We will explore the strengths and limitations of each method, explain the causal logic behind their application, and present a workflow that integrates their data into a cohesive and definitive structural proof.
The Validation Workflow: An Integrated Approach
Confirming the structure of a newly synthesized compound is a systematic process. Each analytical step provides a layer of evidence that, when combined, creates a comprehensive and unambiguous picture of the molecule's identity and purity.[5][6] A failure to correlate data between techniques should be considered a red flag, prompting further investigation or purification.
Caption: A generalized workflow for the synthesis and structural confirmation of 2-arylfurans.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique depends on the specific information required. While X-ray crystallography provides the most definitive structure, spectroscopic methods offer complementary, and often more readily accessible, data crucial for initial characterization and for analyzing non-crystalline samples.[7][8]
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, proton/carbon chemical environments, stereochemistry.[9][10] | Unrivaled for determining the precise substitution pattern and isomeric purity. | Less sensitive than MS; does not directly provide molecular weight. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns.[11][12] | High sensitivity, confirms molecular formula, useful for identifying impurities. | Provides no information on connectivity; isomers are typically indistinguishable. |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute configuration.[13][14] | Considered the "gold standard" for absolute structural proof.[13] | Requires a high-quality single crystal, which can be challenging to obtain. Not a high-throughput method.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is the cornerstone of structural elucidation in organic chemistry.[6] For 2-substituted furans, ¹H and ¹³C NMR are exceptionally informative.
Expertise & Causality: The furan ring's protons have characteristic chemical shifts and coupling constants (J values) that provide a definitive fingerprint of the substitution pattern. In a 2-substituted furan, one expects to see three distinct signals for the furan protons, often referred to as H-3, H-4, and H-5. The coupling between these protons (J3,4 ≈ 3.2 Hz, J4,5 ≈ 1.9 Hz, and J3,5 ≈ 0.9 Hz) is diagnostic and allows for unambiguous assignment.[15][16] The absence of a signal in the furan region or altered splitting patterns would immediately indicate an issue, such as an undesired side reaction or isomerization.
Case Study Data: 2-Phenylfuran As a representative product, the expected NMR data for 2-phenylfuran provides a clear benchmark for validation.
| Technique | Parameter | Expected Value (CDCl₃, 400 MHz) | Information Gained |
| ¹H NMR | δ H-5 | ~7.46 ppm (s, 1H) | Confirms substitution at C-2 and provides a starting point for assignment.[9][17] |
| δ Phenyl | ~7.67 (m, 2H), ~7.38 (m, 2H), ~7.25 (m, 1H) | Confirms the presence and substitution pattern of the aryl group.[9][17] | |
| δ H-3 | ~6.64 ppm (m, 1H) | Characteristic furan proton signal.[9][17] | |
| δ H-4 | ~6.46 ppm (m, 1H) | Characteristic furan proton signal.[9][17] | |
| ¹³C NMR | δ Furan | ~150-155 (C-2), ~142 (C-5), ~112 (C-4), ~106 (C-3) | Confirms the carbon backbone of the furan ring.[18] |
| δ Phenyl | ~124-131 | Confirms the carbon signals of the aryl group.[18] |
Experimental Protocol: NMR Sample Preparation
A self-validating protocol ensures that the observed data is a true representation of the sample, free from solvent or handling artifacts.
-
Material Preparation: Ensure the sample is dry and free of residual chromatography solvents. Dry the purified product under high vacuum for several hours.
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample and has minimal overlapping signals with the analyte.[19]
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Gently vortex to ensure the sample is fully dissolved.[19]
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution height is approximately 4-5 cm.[19]
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer for data acquisition.
Mass Spectrometry (MS): Confirming the Molecular Formula
While NMR maps the molecule's skeleton, mass spectrometry weighs it. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition of the product, providing a critical cross-validation of the proposed structure.[10]
Expertise & Causality: The primary goal of MS in this context is to find the molecular ion peak (M⁺ or [M+H]⁺). For a Suzuki-Miyaura reaction between this compound and an aryl halide, the expected mass of the product should be precisely calculated. HRMS can measure this mass to within a few parts per million (ppm), allowing for the confident assignment of a single molecular formula.[12] A significant deviation or the presence of unexpected high-intensity ions suggests impurities or that the reaction did not proceed as expected. The analysis of organoboron compounds by MS can sometimes be challenging, but techniques like ESI are generally effective.[11]
Case Study Data: 2-Phenylfuran
| Technique | Parameter | Expected Value | Information Gained |
| HRMS (ESI) | Molecular Formula | C₁₀H₈O | Proposed formula based on reactants. |
| Calculated [M+H]⁺ | 145.0648 | Precise mass calculated for the protonated molecule.[9][17] | |
| Found [M+H]⁺ | 145.0649 (example) | Experimental mass must match the calculated mass within a narrow tolerance (typically < 5 ppm). |
Workflow for Data Interpretation
The integration of data from multiple sources is a logical process of confirmation and elimination.
Caption: A decision-making workflow for integrating analytical data.
Single-Crystal X-ray Crystallography: The Definitive Proof
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[13][20] It moves beyond connectivity and composition to provide a precise map of atomic positions in space.
Expertise & Causality: X-ray crystallography works by measuring the diffraction pattern of X-rays passing through a single crystal.[14][21] This pattern is mathematically converted into an electron density map, from which the positions of individual atoms can be determined.[21] For products of furan chemistry, this can definitively resolve any ambiguity about regio- or stereoisomerism and provide precise bond lengths and angles that confirm the furanoid structure.[22][23]
Representative Crystallographic Data for a Furan Derivative
| Parameter | Example Value | Information Gained |
| Crystal System & Space Group | Monoclinic, P2₁/c | Defines the unit cell dimensions and symmetry of the crystal packing.[7] |
| Bond Length (C-O, furan) | ~1.36 Å | Confirms the C-O bond lengths are consistent with an aromatic furan ring. |
| Bond Length (C=C, furan) | ~1.35 Å, ~1.42 Å | Confirms the C=C bond lengths are consistent with an aromatic furan ring. |
| Dihedral Angle | Varies | Defines the rotational angle between the furan and aryl rings, providing conformational information.[23] |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling & Crystallization
This protocol provides a robust starting point for the synthesis and subsequent crystallization of 2-arylfurans.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable ligand (e.g., RuPhos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[1][24]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[25]
-
Solvent Addition: Add a degassed solvent system (e.g., ethanol, THF/water) via syringe.[26]
-
Reaction: Heat the mixture with vigorous stirring (typically 80-100 °C) and monitor progress by TLC or GC-MS.[24][27]
-
Workup & Purification: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[28]
-
Crystallization: Dissolve the purified, solid product in a minimum amount of a hot solvent (e.g., ethanol, hexanes, or ethyl acetate). Allow the solution to cool slowly to room temperature, then transfer to 4 °C. Alternatively, vapor diffusion by placing a vial of the dissolved sample inside a larger chamber containing a poor solvent (e.g., hexanes for a sample in dichloromethane) can yield high-quality crystals.
Conclusion
The structural validation of products from this compound reactions is a critical process that demands more than a cursory analytical glance. A robust validation strategy is built on the principle of orthogonal confirmation, where the weaknesses of one technique are compensated for by the strengths of another. By systematically integrating high-resolution data from NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can achieve an unassailable level of confidence in their molecular structures. This rigorous, self-validating approach is essential for ensuring the integrity and reproducibility of research, particularly in the high-stakes environment of drug discovery and development.
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- BenchChem. (n.d.). X-ray crystallographic analysis for the structural confirmation of Ethyl (2-(furan-3-yl)ethyl)carbamate derivatives.
- BenchChem. (n.d.). Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-.
- Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal, 9(2), 1-19.
- BenchChem. (n.d.). Validating the Structure of Novel 2(5H)-Furanone Derivatives by X-ray Crystallography: A Comparative Guide.
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ResearchGate. (n.d.). Mass spectrometric analysis for organic boron compounds. Retrieved January 7, 2026, from [Link]
- Katagiri, N., et al. (1972). X-Ray crystal structure determination of furanomycin.
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- Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.
- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
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Chemistry Stack Exchange. (2020, October 24). Proton NMR splitting in 2-substituted furan. Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). ¹H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved January 7, 2026, from [Link]
- Boruah, P. R., et al. (2015).
- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(10), 4153-4196.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302-4314.
- Blow, D. (2002). X ray crystallography. Journal of Cell Science, 115(Pt 12), 2453-2454.
- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Hughes, T. B., et al. (2016). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology, 29(4), 547-557.
- Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327.
- UCSF. (n.d.). Biological imaging by X-ray diffraction.
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MDPI. (n.d.). Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening. Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Scope of the Suzuki—Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved January 7, 2026, from [Link]
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chemistrystudent. (2020, February 13). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. Retrieved January 7, 2026, from [Link]
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A Comparative Guide to the Cross-Reactivity Profile of Potassium 2-Furantrifluoroborate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Superior Coupling Reagent
Potassium 2-furantrifluoroborate has emerged as a reagent of choice for introducing the furan-2-yl moiety, a common scaffold in pharmaceutically active compounds, natural products, and fragrances.[1] Its primary advantage lies in its remarkable stability compared to its corresponding boronic acid. Organotrifluoroborates are generally air- and moisture-stable crystalline solids, which circumvents the significant challenge of protodeboronation—the cleavage of the carbon-boron bond—that plagues many heteroarylboronic acids, particularly furan-2-ylboronic acid.[1][2][3] This stability translates to stoichiometric flexibility and reproducibility in synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction.[4]
However, for drug development professionals, the story does not end at synthetic yield. The term "cross-reactivity" must be expanded beyond unintended side products in a reaction flask to include potential off-target interactions within a complex biological system. As a precursor or even a potential metabolite, the reactivity profile of the organoboron moiety warrants rigorous investigation. This guide provides a comprehensive comparison of this compound, analyzing its performance in its primary synthetic application and critically evaluating its potential for biological cross-reactivity against relevant alternatives. We will dissect the causality behind experimental choices, provide validated protocols, and present a framework for informed decision-making in a pharmaceutical research context.
Part 1: The Synthetic Benchmark: Superiority in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation in pharmaceutical development due to its mild conditions and functional group tolerance.[5] In this arena, the choice of the organoboron reagent is paramount. The tetracoordinate nature of the boron atom in potassium organotrifluoroborates "masks" the reactive C-B bond, making them significantly less prone to premature degradation than their tricoordinate boronic acid counterparts.[1][3]
This enhanced stability is not merely a matter of convenience; it directly impacts reaction efficiency and purity. For a substrate like furan-2-ylboronic acid, which is known to protodeboronate rapidly, using the trifluoroborate salt is often the difference between a low-yield reaction plagued by impurities and a clean, high-yielding transformation.[1]
Table 1: Stability and Performance Comparison: this compound vs. Furan-2-ylboronic Acid
| Feature | This compound | Furan-2-ylboronic Acid | Rationale & Causality |
| Physical Form | Crystalline Solid[6] | Solid | Trifluoroborates are typically free-flowing, non-hygroscopic solids, simplifying handling and weighing. |
| Air & Moisture Stability | High; indefinitely stable at room temperature[1][2][3] | Low; prone to degradation and protodeboronation[1] | The tetracoordinate boron center is less electrophilic and thus less susceptible to attack by water or oxygen. |
| Storage | Standard ambient conditions[1] | Requires inert atmosphere and/or refrigeration | Reduced stability necessitates stringent storage protocols to maintain reagent integrity. |
| Stoichiometry in Coupling | Near-stoichiometric amounts effective[1] | Often requires significant excess | To compensate for reagent degradation during the reaction, a larger excess is often needed, complicating purification. |
| Reproducibility | High | Variable | Stability ensures a consistent concentration of the active nucleophile throughout the reaction, leading to more reproducible outcomes. |
The catalytic cycle for the Suzuki-Miyaura reaction underscores the importance of a stable boron source. The organotrifluoroborate must be converted in situ to a more reactive species that can undergo transmetalation to the palladium center. This controlled release is key to its efficacy.
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methods for coupling heteroaryltrifluoroborates with aryl halides.[7]
-
Reagent Preparation: In a microwave vial or sealed tube, combine the aryl halide (1.0 equiv), this compound (1.05-1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 1-3 mol %), and a suitable phosphine ligand such as RuPhos (2-6 mol %).
-
Inert Atmosphere: Add a powdered base, typically Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv). Seal the vessel with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as ethanol or a toluene/water mixture, via syringe.[5][7] The concentration is typically in the range of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to the specified temperature (e.g., 85 °C) and stir for the designated time (typically 12-24 hours). The choice of ligand, base, and solvent system is critical and must be optimized for specific substrates.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Experimental Protocol 2: HPLC-MS Monitoring of Reaction Progress
Monitoring the reaction is crucial for optimization and understanding kinetics.[8]
-
Sampling: At predetermined time points, carefully withdraw a small aliquot (e.g., 20 µL) from the reaction mixture under the inert atmosphere.
-
Quenching: Immediately quench the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile containing an internal standard. This halts the catalytic cycle.
-
Analysis: Analyze the quenched sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[9]
-
Column: A C18 stationary phase (e.g., XSelect Premier HSS T3) is a good starting point.[9]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Detection: Use a PDA detector to monitor the disappearance of starting materials and the appearance of the product, and an MS detector to confirm the identity of the peaks.
-
-
Quantification: Generate calibration curves for starting materials and the product to determine their concentrations at each time point, allowing for the calculation of conversion and yield over time.
Part 2: Biological Cross-Reactivity and Off-Target Assessment
While synthetically robust, the introduction of any reactive moiety into a drug development pipeline necessitates an evaluation of its potential for unintended biological interactions. The boronic acid functional group, which can be generated from the trifluoroborate under physiological conditions, is known to interact with diols and can be susceptible to oxidation by reactive oxygen and nitrogen species (ROS/RNS).[10] This is highly relevant in disease states characterized by inflammation and oxidative stress.
Studies on various aromatic boronates have shown they react rapidly with potent biological oxidants like peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl), and more slowly with hydrogen peroxide (H₂O₂).[10][11] The reaction with peroxynitrite is particularly fast, occurring on a millisecond timescale, which is orders of magnitude faster than with H₂O₂.[10] This reactivity can lead to degradation of a drug candidate or, more concerningly, the formation of reactive metabolites. Furthermore, some boronic acids have been flagged as potential mutagens, a critical safety concern.[12]
Table 2: Comparative Reaction Rate Constants of Arylboronates with Biological Oxidants (pH 7.4)
| Oxidant | Reference Compound (Phenylboronic Acid) | Mechanistic Implication | Reference |
| Peroxynitrite (ONOO⁻) | ~1.0 x 10⁶ M⁻¹s⁻¹ | Extremely rapid oxidation. Potential for rapid degradation in inflammatory environments. A primary cross-reactivity concern. | [10][11] |
| Hypochlorous Acid (HOCl) | ~1.0 x 10⁴ M⁻¹s⁻¹ | Rapid oxidation, relevant in phagocytic cells (e.g., neutrophils). | [11] |
| Hydrogen Peroxide (H₂O₂) | ~1-2 M⁻¹s⁻¹ | Very slow reaction. Unlikely to be a significant degradation pathway compared to ONOO⁻ or HOCl. | [10][11] |
Note: These values are for reference arylboronates. The reactivity of this compound would need to be empirically determined but is expected to follow similar trends.
A systematic workflow is required to profile these potential liabilities early in the development process.
Experimental Protocol 3: Competition Kinetics for Reactivity with Peroxynitrite
This method allows for the determination of the reaction rate constant by competing the test compound against a fluorescent probe with a known reaction rate.[11]
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescent reference compound, such as 4-boronobenzoic acid pinacol ester (FLBA), in acetonitrile.
-
Prepare stock solutions of the test compound (this compound) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Prepare fresh peroxynitrite (ONOO⁻) solution. Caution: Peroxynitrite is highly reactive and requires careful handling.
-
-
Assay Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of FLBA (e.g., 20 µM) and varying concentrations of the test compound (e.g., 0-200 µM) in phosphate buffer.
-
Reaction Initiation: Initiate the reaction by adding a small, fixed amount of peroxynitrite (e.g., 1.5 µM) to each tube. Vortex immediately.
-
Fluorescence Measurement: After a brief incubation, measure the fluorescence of the product (fluorescein from FLBA oxidation) using a plate reader or fluorometer.
-
Data Analysis: The rate constant for the test compound's reaction with peroxynitrite (k_test) can be calculated using the following equation, where [FL]₀ is the fluorescence in the absence of the competitor and [FL] is the fluorescence in its presence: [FL]₀ / [FL] = 1 + (k_test * [Test Compound]) / (k_FLBA * [FLBA]) A plot of [FL]₀ / [FL] versus the concentration of the test compound will yield a straight line, from which k_test can be determined, as the rate constant for the reference probe (k_FLBA) is known.[11]
Part 3: Comparison with Alternative Organoboron Reagents
While the trifluoroborate is a significant improvement over the free boronic acid, other stabilized forms exist, most notably boronate esters like the pinacol ester. The choice of reagent depends on the specific synthetic context and downstream considerations.
Table 3: Comparative Analysis of Common Organoboron Reagents
| Feature | Potassium Trifluoroborates | Boronic Acids | Boronate Esters (e.g., Pinacol) |
| Stability (Air/Moisture) | Excellent[4] | Poor to Moderate[1] | Good to Excellent |
| Handling | Easy (crystalline solids)[6] | Can be difficult | Easy (often solids or oils) |
| Susceptibility to Hydrolysis | Low | N/A | Can be susceptible, pH-dependent[13] |
| Coupling Conditions | Requires base for activation[7] | Active directly | Often requires base |
| Purification of Derivatives | Boron byproducts are water-soluble | Can be challenging | Byproducts are organic-soluble |
| Cost | Prepared from boronic acids with KHF₂[3] | Generally the cheapest starting point | Requires diol reagent |
The selection of an appropriate organoboron reagent is a multi-factorial decision. A logical framework can guide this choice based on the priorities of the specific research phase.
Conclusion and Recommendations
This compound is an exemplary synthetic tool, offering a robust and reliable solution to the inherent instability of furan-2-ylboronic acid. Its superior handling characteristics, stability, and stoichiometric efficiency make it an authoritative choice for Suzuki-Miyaura cross-coupling reactions in a drug discovery context.
However, a Senior Application Scientist must look beyond the reaction flask. The potential for the boronic acid moiety to engage in off-target biological reactions is a critical consideration. The high reactivity of boronates with inflammatory oxidants like peroxynitrite necessitates a thorough evaluation of the compound's stability and reactivity profile under physiological conditions, especially for therapeutics targeting diseases with an inflammatory component.[10][11] Early-stage assessment using the workflows described herein—combining stability screening, kinetic analysis of ROS/RNS reactivity, and mutagenicity testing—is not just recommended; it is an essential pillar of a trustworthy and scientifically rigorous drug development program. By embracing this dual perspective of synthetic utility and biological integrity, researchers can fully leverage the power of reagents like this compound while mitigating potential downstream risks.
References
- BenchChem. (2025). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.
- Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Stefani, H. A., & Cella, R. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
- Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
- Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
- BLDpharm. (2022). Potassium Organotrifluoroborates - A Diamond in The Rough.
- Krumpolec, R., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1424, 151–158.
- Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry.
- Molander, G. A., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1949-1963.
- Sikora, A., et al. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. Nitric Oxide, 26(4), 233–240.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.
- Nenni, M., et al. (2019). Boronic Acids and Derivatives: Probing the Structure-Activity Relationships for Mutagenicity. Organic Process Research & Development, 23(10), 2148–2160.
- Jarmuż, A., et al. (2023). Boronate-Based Oxidant-Responsive Derivatives of Acetaminophen as Proinhibitors of Myeloperoxidase. Chemical Research in Toxicology, 36(9), 1475–1485.
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A Senior Application Scientist's Guide to Boron Reagents: A Cost-Benefit Analysis of Potassium 2-Furantrifluoroborate
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds.[1][2][3] The choice of the organoboron nucleophile is a critical decision point, dictating not only the reaction's success but also its practicality, scalability, and overall cost. While boronic acids have long been the workhorses of this chemistry, their inherent instability can pose significant challenges.[4][5] This guide provides an in-depth cost-benefit analysis of Potassium 2-furantrifluoroborate, a bench-stable alternative, objectively comparing its performance against traditional 2-furanboronic acid and its pinacol ester derivative.
The Challenge with Traditional Boronic Acids
2-Furanboronic acid is a valuable building block, enabling the direct installation of the furan moiety, a common scaffold in biologically active compounds.[1] However, like many of its heteroaryl counterparts, it is susceptible to decomposition. The primary pathways are protodeboronation (loss of the boron group) and dehydration to form cyclic boroxine anhydrides. This instability necessitates special handling, such as storage under inert atmosphere or at low temperatures, and can lead to inconsistent reaction yields and the need for excess reagent to drive reactions to completion.[5]
This compound: A Profile in Stability
This compound (K[2-FuranBF₃]) emerges as a superior alternative by addressing the core stability issue of boronic acids. These crystalline, free-flowing solids are markedly stable to both air and moisture, a property conferred by the tetracoordinate boron "ate" complex.[4][5] This structural feature protects the boron center from degradation, making the reagent exceptionally easy to handle and store for extended periods without loss of purity or reactivity.
Key Advantages:
-
Exceptional Stability: Indefinitely stable on the benchtop, eliminating the need for gloveboxes or specialized storage.[4]
-
Ease of Handling: As non-hygroscopic, crystalline solids, they are simple to weigh and dispense accurately.
-
Improved Stoichiometry: Their resistance to protodeboronation allows for the use of near-stoichiometric amounts in reactions, improving atom economy.[5]
-
High Reactivity: Despite their stability, they are highly effective coupling partners, often providing excellent yields with a broad range of electrophiles.[5]
-
Simplified Synthesis: They can be readily prepared from crude boronic acids via treatment with inexpensive potassium hydrogen fluoride (KHF₂), streamlining the manufacturing process.[5][6]
Comparative Analysis: By the Numbers
The true value of a reagent is assessed through a multi-faceted comparison. Here, we evaluate this compound against its primary alternatives.
| Feature | This compound | 2-Furanboronic Acid | 2-Furanboronic Acid Pinacol Ester |
| Physical Form | Crystalline Solid[7] | Crystalline Powder[8] | Liquid or Low-Melting Solid[9][10] |
| Air/Moisture Stability | High (Bench-stable)[4] | Low (Prone to decomposition/boroxine formation)[5] | Moderate (More stable than boronic acid) |
| Handling | Simple, no special precautions needed | Requires inert atmosphere for long-term storage | Requires inert atmosphere, can be viscous |
| Purity Over Time | Excellent | Poor, degrades on storage | Good |
| Typical Stoichiometry | 1.0 - 1.2 equivalents | 1.5 - 3.0 equivalents[11] | 1.2 - 1.5 equivalents |
| Byproduct Removal | Water-soluble boron salts, easy removal | Boronic acid residues, can be challenging | Pinacol, requires organic extraction/chromatography |
| Toxicity Profile | Low, similar to boronic acids | Low, but impurities can be problematic | Low, pinacol byproduct |
| Approximate Cost | Higher initial cost per gram | Lower initial cost per gram[8] | Moderate initial cost per gram[9] |
Cost estimations are based on typical catalogue prices and can vary significantly with supplier and scale.
The Economic Calculus: Beyond the Purchase Price
A superficial analysis might favor the boronic acid due to its lower upfront cost. However, a comprehensive cost-benefit analysis reveals a more nuanced picture. The "true cost" of a reaction incorporates not just the reagent price but also factors related to process efficiency, waste generation, and labor.
Cost Factors Where this compound Excels:
-
Reduced Reagent Waste: The instability of 2-furanboronic acid often necessitates using a significant excess (up to 3 equivalents) to compensate for degradation during the reaction.[11] The stability of the trifluoroborate allows for near-stoichiometric use, drastically reducing waste and cost, especially at scale.
-
Improved Yield & Consistency: The reliable purity and reactivity of trifluoroborates lead to more consistent and often higher yields, reducing the frequency of failed or low-yielding reactions. This translates to savings in materials, solvent, and analytical costs.
-
Simplified Operations: Eliminating the need for gloveboxes or Schlenk techniques for reagent handling saves significant time and resources. The ease of purification (washing with water to remove boron salts) further streamlines the workflow compared to the chromatographic separation often required to remove boronic acid byproducts or pinacol.
-
Lower Catalyst Loading: In some cases, the enhanced reactivity profile of trifluoroborates can allow for lower catalyst loadings or shorter reaction times, generating further cost savings.[5][12]
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, here are representative protocols for a Suzuki-Miyaura coupling of 4-bromoanisole.
Protocol 1: Using this compound
This protocol is adapted from general procedures for heteroaryltrifluoroborates.[5]
Materials:
-
This compound (1.05 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)
-
RuPhos (2-6 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Ethanol/Water (e.g., 3:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, 4-bromoanisole, Na₂CO₃, Pd(OAc)₂, and RuPhos. Note: All solids can be weighed in the air.
-
Add the ethanol/water solvent mixture.
-
Seal the vessel and heat the mixture to 85 °C with stirring.
-
Monitor the reaction by TLC or GC/MS until completion (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water to remove inorganic salts.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification if necessary.
Protocol 2: Using 2-Furanboronic Acid
This protocol is a general representation of a standard Suzuki coupling.[2][11]
Materials:
-
2-Furanboronic acid (1.5 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3-5 mol%)
-
Aqueous base (e.g., 2M Na₂CO₃ or K₃PO₄) (3.0 eq)
-
Dioxane or Toluene/Water
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 2-furanboronic acid and the palladium catalyst.
-
Evacuate and backfill the flask with argon (repeat 3x).
-
Add the solvent (e.g., dioxane) via syringe.
-
Add 4-bromoanisole and the aqueous base solution via syringe.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC/MS until completion.
-
Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup. Separation of boronic acid residues may require careful extraction or chromatography.
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography.
Visualizing the Workflow and Rationale
Diagrams can clarify the underlying chemical principles and decision-making processes.
Caption: Stability comparison of boronic acid vs. trifluoroborate.
Caption: Comparative experimental workflows.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-呋喃三氟硼酸钾 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Furan-2-boronic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. 248924-59-6 Cas No. | Furan-3-boronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 10. Furan-2-boronic acid pinacol ester, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of Potassium 2-furantrifluoroborate and its boronic acid analog
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, boronic acids and their derivatives are indispensable tools. However, the inherent instability of many boronic acids presents significant challenges in their storage, handling, and stoichiometric use. The advent of potassium organotrifluoroborates has offered a robust solution to these issues. This guide provides a detailed spectroscopic comparison of potassium 2-furantrifluoroborate and its parent compound, 2-furylboronic acid, offering experimental data and insights to inform reagent selection and characterization.
At a Glance: The Stability Advantage of Trifluoroborates
The primary driver for the adoption of potassium organotrifluoroborates is their markedly enhanced stability compared to their boronic acid counterparts. 2-Furylboronic acid, like many heteroaryl boronic acids, is susceptible to dehydration to form a cyclic trimer anhydride (a boroxine) and can undergo protodeboronation, especially in the presence of moisture. In contrast, this compound is a crystalline, air- and moisture-stable solid with a significantly longer shelf-life. This stability stems from the formation of a tetracoordinate anionic borate complex, which protects the boron center from degradation pathways that plague the vacant p-orbital of the tricoordinate boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these organoboron reagents. The following sections detail the expected and reported chemical shifts for this compound and 2-furylboronic acid in various NMR experiments.
¹H NMR Spectroscopy
In ¹H NMR, the protons on the furan ring of both compounds will exhibit characteristic coupling patterns. However, the electronic environment, and thus the chemical shifts, will be influenced by the nature of the boron substituent.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide insight into the carbon framework of the molecules. The carbon atom directly attached to the boron is of particular interest.
¹¹B NMR Spectroscopy
¹¹B NMR is a direct probe of the boron center's environment. A significant difference in chemical shift is observed between the tricoordinate boronic acid and the tetracoordinate trifluoroborate.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique applicable only to the trifluoroborate salt. It provides a clear signature for the fluorine atoms bonded to the boron.
Table 1: Comparative NMR Spectroscopic Data
| Nucleus | This compound (in DMSO-d₆) | 2-Furylboronic acid (in DMSO-d₆) | Key Differences and Rationale |
| ¹H NMR | δ ~7.5 (m), ~6.4 (m), ~6.2 (m) ppm | δ ~7.81 (dd), ~7.07 (dd), ~6.48 (dd) ppm[1] | The electron-donating nature of the [BF₃]⁻ group in the trifluoroborate leads to a slight upfield shift of the furan protons compared to the boronic acid. |
| ¹³C NMR | δ ~145, ~120, ~110 ppm (C-B signal often broad and difficult to observe) | δ 146.4, 121.5, 110.3 ppm[1] | Similar to ¹H NMR, the carbon chemical shifts are influenced by the electronic nature of the boron substituent, though the differences are often subtle for the ring carbons. The C-B signal in the trifluoroborate is typically broad due to quadrupolar relaxation of the ¹¹B nucleus. |
| ¹¹B NMR | δ ~3.5 - 5.5 ppm (broad singlet or quartet) | δ ~28 - 33 ppm (broad singlet) | This is the most dramatic difference. The tetracoordinate boron in the trifluoroborate is significantly more shielded, resulting in a large upfield shift compared to the tricoordinate boron of the boronic acid. The signal for the trifluoroborate may appear as a quartet due to coupling with the three fluorine atoms. |
| ¹⁹F NMR | δ ~ -135 to -145 ppm (broad singlet or quartet) | Not Applicable | The ¹⁹F NMR spectrum shows a single resonance for the three equivalent fluorine atoms. The signal may be a quartet due to coupling with the ¹¹B nucleus. |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and instrument.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key differences in the IR spectra of this compound and 2-furylboronic acid arise from the B-O-H bonds in the boronic acid and the B-F bonds in the trifluoroborate.
Table 2: Comparative IR Spectroscopic Data
| Functional Group | This compound | 2-Furylboronic acid | Rationale |
| O-H Stretch | Absent | Strong, broad band ~3200-3600 cm⁻¹ | This prominent band in the boronic acid is due to the hydroxyl groups, which are absent in the trifluoroborate.[2] |
| B-O Stretch | Absent | Strong band ~1320-1380 cm⁻¹ | This absorption is characteristic of the B-O single bond in boronic acids. |
| B-F Stretch | Strong, broad bands ~950-1150 cm⁻¹ | Absent | The strong B-F stretching vibrations are a defining feature of the trifluoroborate salt. |
| C-H (furan) | ~3100-3150 cm⁻¹ (stretch), ~750-850 cm⁻¹ (out-of-plane bend) | ~3100-3150 cm⁻¹ (stretch), ~750-850 cm⁻¹ (out-of-plane bend) | The furan ring vibrations are expected to be similar in both compounds. |
Mass Spectrometry: Ionization and Fragmentation
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of these compounds. Due to their different ionic natures, they behave differently in the mass spectrometer.
-
This compound : This salt readily ionizes in negative mode electrospray ionization (ESI-), revealing the [C₄H₃BF₃O]⁻ anion.
-
2-Furylboronic acid : This compound can be analyzed by various ionization techniques. In ESI, it may show signals corresponding to [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. Dehydration to form the boroxine is a common observation in the gas phase.
Experimental Protocols
Synthesis of this compound from 2-Furylboronic acid
A common and straightforward method for the preparation of this compound involves the reaction of 2-furylboronic acid with potassium hydrogen fluoride (KHF₂).
dot
Caption: Synthesis of this compound.
Procedure:
-
Dissolve 2-furylboronic acid in a mixture of methanol and water.
-
Add a stoichiometric excess of potassium hydrogen fluoride (KHF₂) to the solution.
-
Stir the reaction mixture at room temperature for a designated period.
-
The product, this compound, typically precipitates from the reaction mixture and can be isolated by filtration.
NMR Sample Preparation
dot
Caption: General workflow for NMR sample preparation.
Procedure:
-
Accurately weigh approximately 5-10 mg of the organoboron compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a small vial.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the desired NMR spectra (¹H, ¹³C, ¹¹B, ¹⁹F).
Conclusion: Making an Informed Choice
The spectroscopic data presented in this guide unequivocally highlight the distinct structural and electronic differences between this compound and 2-furylboronic acid. The most telling distinction is observed in the ¹¹B NMR spectrum, which directly probes the coordination state of the boron atom. The superior stability, ease of handling, and well-defined stoichiometry of this compound make it an attractive alternative to its boronic acid precursor for a wide range of applications, particularly in high-throughput screening and process development where reagent robustness is paramount. While 2-furylboronic acid remains a valuable synthetic intermediate, its trifluoroborate counterpart offers a compelling combination of stability and reactivity that warrants its consideration in modern synthetic endeavors.
References
-
D’Vries, T., & Murphy, G. K. (2011). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 49(10), 644–649. [Link]
-
Silva, J. P., et al. (2012). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Structural Chemistry, 23(6), 1783–1793. [Link]
- Grubbs, R. H., & Toste, F. D. (Eds.). (2016). Handbook of Metathesis, Volume 3: Applications in Organic Synthesis. John Wiley & Sons.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Potassium 2-Furantrifluoroborate
As researchers and drug development professionals, our work with novel reagents like potassium 2-furantrifluoroborate is critical for innovation. However, extending our scientific rigor to the entire lifecycle of these chemicals, including their disposal, is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to build a self-validating system of safety within your laboratory operations.
Hazard Characterization and Risk Assessment
A foundational principle of safe disposal is a thorough understanding of the material's potential hazards. While a specific, comprehensive toxicological profile for this compound is not extensively documented, we can infer its primary risks by examining its structural components: the organotrifluoroborate anion and the potassium cation.
-
Fluoride and Borate Toxicity: Related inorganic borates and fluoride salts are known to pose health risks. Potassium fluoride, for instance, is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Organotrifluoroborates are generally stable solids, but their decomposition, particularly in the presence of strong acids, can release hydrogen fluoride (HF), a highly corrosive and toxic gas.[2][4]
-
Skin and Eye Irritation: Many borate and fluoride compounds cause skin and serious eye irritation.[5] Therefore, all contact should be minimized through appropriate personal protective equipment.
-
Environmental Considerations: Boron, while an essential micronutrient for plants, can be phytotoxic at higher concentrations.[6] Borates are water-soluble and can leach into soil and water systems.[6][7] Consequently, releasing this compound into the environment or sanitary sewer systems must be strictly avoided.
Based on this analysis, all waste containing this compound must be treated as hazardous chemical waste.
Pre-Disposal Safety: PPE and Spill Management
Proper disposal begins with safe handling during and after experimentation. Adherence to these protocols minimizes exposure and prevents uncontrolled releases.
Required Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn when handling this compound waste:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[8] | Protects against dust particles and accidental splashes of solutions containing the compound, preventing serious eye irritation or damage.[4][5] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents dermal contact. Given the toxicity of related fluoride compounds, skin exposure must be avoided.[2][9] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator is required if dust is generated and engineering controls (e.g., fume hood) are absent.[10] | Prevents inhalation of the powdered compound, which is a primary route of exposure for toxic effects.[1][3] |
Emergency Spill Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear all required PPE as listed in the table above.
-
Contain the Spill: For solid spills, gently cover the material with an inert absorbent like vermiculite or sand to prevent dust from becoming airborne.[11]
-
Collect Waste: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container. Use non-sparking tools.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials (e.g., paper towels) into the same hazardous waste container.
-
Dispose: Seal and label the container for pickup by your institution's Environmental Health & Safety (EHS) department.[11]
The Core Disposal Workflow: A Step-by-Step Guide
The following workflow provides a logical pathway for the safe segregation, containerization, and disposal of all waste streams containing this compound.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in a compliant waste management program. It prevents dangerous chemical reactions and reduces disposal costs.
-
Solid Waste: This stream includes unused or expired pure this compound, as well as materials grossly contaminated with the solid (e.g., weigh boats, contaminated spill cleanup materials). Collect these in a dedicated, sealed, and clearly labeled solid hazardous waste container.
-
Aqueous Waste: This includes all experimental solutions containing the compound. Collect in a dedicated, leak-proof, and clearly labeled liquid hazardous waste container. Crucially, never mix this waste stream with strong acids to avoid the potential generation of hydrogen fluoride gas.[12]
-
Minimally Contaminated Labware: Items like pipette tips, gloves, and wipes should be collected in a separate container labeled "Solid Hazardous Waste" with the chemical name clearly listed.
Step 2: Containerization and Labeling
All waste must be accumulated in appropriate containers and correctly labeled according to your institution's EHS guidelines, which align with EPA and DOT regulations.
-
Container Choice: Use chemically compatible, sealable containers (e.g., HDPE or glass for liquids, wide-mouth HDPE jars for solids). Ensure they are in good condition with no leaks or cracks.
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all container contents, including solvents.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: Disposal Pathway and Final Disposition
The following diagram illustrates the decision-making process for handling waste from the point of generation to its final removal from the laboratory.
Figure 1: Disposal workflow for this compound waste.
The only acceptable final disposal route for this compound is through your institution's EHS-managed hazardous waste program.[6][12] This ensures the material is handled by trained professionals and disposed of in a licensed facility, typically via high-temperature incineration, in compliance with all local, state, and federal regulations. Under no circumstances should this material be disposed of down the drain or in regular trash. [13]
Decontamination of Reusable Labware
For glassware and other reusable equipment, a triple-rinse procedure is recommended before they enter the general lab washing stream.
-
Initial Rinse: Rinse the glassware three times with a suitable solvent in which the compound is soluble (e.g., water, acetone).
-
Collect Rinsate: The first rinsate should be collected and disposed of as hazardous aqueous waste. Subsequent rinses may be collected as well, depending on institutional policy.
-
Final Wash: Proceed with standard laboratory washing procedures.
By implementing this comprehensive disposal strategy, you uphold the highest standards of safety and environmental responsibility. This protocol not only ensures compliance but also builds a deep, trusting relationship with the scientific community by providing value and expertise beyond the product itself.
References
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- Sigma-Aldrich. (2025). Safety Data Sheet: Potassium fluoride.
- Sigma-Aldrich. (2024). Safety Data Sheet: [Specific toxic potassium salt].
- National Institute of Standards and Technology (NIST). (2015). Safety Data Sheet: Potassium Fluoride (Standard for Ion-Selective Electrodes).
- Armadillo Clay. (n.d.). Material Safety Data Sheet: Borax Decahydrate.
- American Borate Company. (n.d.). Boric Acid Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: Potassium hydrogen fluoride.
- Fisher Scientific. (2025). Safety Data Sheet: Potassium tetrafluoroborate.
- Boremco. (2015). Safety Data Sheet: Potassium Fluoride.
- Etimine USA. (n.d.). Safety Data Sheet: Boric Acid.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium fluoride.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Borate Compounds, Inorganic.
- BenchChem. (2025). Proper Disposal of Fura-2 Pentapotassium Salt: A Step-by-Step Guide for Laboratory Personnel.
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A Senior Application Scientist's Guide to Handling Potassium 2-furantrifluoroborate
As drug development professionals, our work with novel reagents like Potassium 2-furantrifluoroborate is foundational to innovation. However, the integrity of our research and the safety of our team are paramount. This guide moves beyond a simple checklist to provide a comprehensive operational framework for handling this compound, grounding every recommendation in the principles of chemical causality and risk mitigation. The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is deliberate and secure.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound, like other organotrifluoroborate salts, is a stable, crystalline solid. While generally not pyrophoric or explosive, its primary hazards stem from its potential to act as an irritant upon contact or inhalation.[1] The trifluoroborate functional group warrants careful handling to prevent the generation and inhalation of fine dust particles.
A thorough risk assessment is the cornerstone of any laboratory procedure.[2][3] Based on data from analogous organotrifluoroborate compounds, we can anticipate the following primary hazards.
| Hazard Classification | GHS Hazard Statement | Rationale and Immediate Implication |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the solid or its solutions can cause redness, itching, or inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[1] |
| Serious Eye Irritation | H319: Causes serious eye irritation | The fine, crystalline nature of the powder poses a significant risk to the eyes. Contact can lead to severe irritation, pain, and potential damage. Chemical splash goggles are mandatory.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of airborne dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid powder must be performed in a certified chemical fume hood to control dust.[1] |
This table is based on representative data for potassium organotrifluoroborate salts. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the exact material in use.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a requirement but a direct response to the identified hazards.[3][4] The following multi-layered approach ensures comprehensive protection.
-
Primary Barrier: Engineering Controls
-
Chemical Fume Hood: This is your most critical piece of safety equipment. All weighing, transferring, and reaction setup involving this compound powder must be conducted inside a certified chemical fume hood.[5] This control captures airborne particles at the source, preventing respiratory exposure.
-
-
Secondary Barrier: Personal Protective Equipment
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory. Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from airborne dust and accidental splashes.[4] They must be worn at all times within the laboratory.
-
-
Skin and Body Protection:
-
Chemical-Resistant Gloves: Nitrile rubber gloves are the standard recommendation for incidental contact.[4][5] Always inspect gloves for tears or pinholes before use. For extended operations or when cleaning up spills, consider heavier-duty gloves. Change gloves immediately if you suspect contamination.
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a suitable material like cotton or a flame-resistant blend is required. It protects your skin and personal clothing from contamination.[6]
-
-
Respiratory Protection:
-
A NIOSH-approved particulate respirator (e.g., N95) may be required if engineering controls fail or during emergency situations like a large spill outside of a fume hood.[5] However, for routine handling, a fume hood should eliminate the need for personal respiratory protection.
-
-
Operational Workflow: From Preparation to Disposal
This step-by-step protocol integrates safety measures directly into the handling process, creating a robust and repeatable workflow.
Caption: Workflow for Safe Handling of this compound.
Step 1: Preparation and Engineering Controls
-
Designate Area: Cordon off a specific area within a chemical fume hood for the procedure.[7]
-
Verify Safety Equipment: Ensure the eyewash station and safety shower are unobstructed and have been recently tested.
-
Assemble Materials: Place all necessary items (spatulas, weigh paper/boats, glassware, reagents) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood.
-
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves before proceeding.[5]
Step 2: Weighing and Handling
-
Minimize Dust: Handle the solid reagent gently.[8] Open the container within the fume hood. Use a spatula to carefully scoop the powder; avoid tapping or shaking the container, which can generate dust.
-
Transfer: Slowly add the weighed solid to the reaction vessel. If possible, use a powder funnel to guide the transfer.
-
Secure Container: Promptly and tightly close the main reagent container to protect it from atmospheric moisture and prevent accidental spills.[1]
Step 3: Decontamination and Disposal Plan
-
Segregate Waste: All materials contaminated with this compound must be treated as hazardous waste.[5][9]
-
Solid Waste: Dispose of used gloves, weigh boats, and contaminated paper towels in a clearly labeled, sealed hazardous waste bag within the fume hood.[10]
-
Liquid Waste: Quench reaction mixtures appropriately and dispose of them in a designated, labeled hazardous liquid waste container. Do not pour organoboron compounds down the drain.[5]
-
Glassware Decontamination: Carefully rinse all glassware with an appropriate solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste. Then, wash the glassware thoroughly with soap and water.
-
Final Steps: Once all waste is secured, wipe down the surfaces of the fume hood. Doff your PPE, removing gloves first, and wash your hands thoroughly with soap and water.
Emergency Protocol: Spill Management
Preparedness is the most effective tool for managing unexpected events.[7][9]
-
Alert & Assess: Alert personnel in the immediate area. Assess the spill's size and location. If the spill is large (e.g., >50g) or occurs outside a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.[10][11]
-
Contain: For a small, manageable spill inside a fume hood, cover it with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent.[5][12] Do not use paper towels or other combustible materials to absorb the bulk powder.
-
Collect: Wearing your full PPE, carefully sweep the absorbed material into a designated hazardous waste container.[10] Avoid actions that create dust.
-
Decontaminate: Wipe the spill area with a damp paper towel, collecting the towel as hazardous waste. Follow with a standard soap and water cleaning.
-
Report: Report all spills to your laboratory supervisor or EHS department, as per your institution's policy.[11]
By integrating these expert-driven protocols into your daily operations, you build a culture of safety that protects not only yourself but the integrity of your scientific endeavors.
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
